3-Methoxycinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPNXAULYJPXEH-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875904 | |
| Record name | (E)-3-Methoxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6099-04-3, 17570-26-2 | |
| Record name | trans-3-Methoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamic acid, m-methoxy-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017570262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6099-04-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-3-Methoxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(3-methoxyphenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Methoxycinnamic Acid: Chemical Properties, Structure, and Biological Activities
Introduction
3-Methoxycinnamic acid, also known as m-methoxycinnamic acid, is a methoxy-substituted derivative of cinnamic acid.[1] As a member of the phenylpropanoid class of compounds, it is of significant interest to researchers in medicinal chemistry, drug development, and materials science.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound is structurally characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group at the meta-position and an acrylic acid group.[1][4] The most common isomer is the trans or (E) isomer, where the substituents on the double bond are on opposite sides.[1][4]
A logical workflow for the identification and characterization of this compound is outlined below.
Caption: Workflow for the synthesis and characterization of this compound.
The key identifiers and structural representations for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (E)-3-(3-methoxyphenyl)prop-2-enoic acid[4] |
| Synonyms | m-Methoxycinnamic acid, trans-3-Methoxycinnamic acid, 3-(3-Methoxyphenyl)acrylic acid[1][4] |
| CAS Number | 6099-04-3[1][4] |
| Molecular Formula | C₁₀H₁₀O₃[1][4] |
| SMILES | COC1=CC=CC(=C1)/C=C/C(=O)O[4] |
| InChI | InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+[1][4] |
| InChIKey | LZPNXAULYJPXEH-AATRIKPKSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. It typically appears as a white to light brown fine crystalline powder.[5][6]
| Property | Value |
| Molecular Weight | 178.18 g/mol [4][7] |
| Melting Point | 116-119 °C[5] |
| Appearance | White to light brown fine crystalline powder[5][6] |
| Topological Polar Surface Area | 46.5 Ų[6] |
| Hydrogen Bond Donor Count | 1[6] |
| Hydrogen Bond Acceptor Count | 3[6] |
| Rotatable Bond Count | 3[6] |
Spectroscopic Data
Spectroscopic data are essential for the unambiguous identification and structural elucidation of this compound.
-
¹H NMR (90 MHz, CDCl₃) : Spectral data is available for this compound.[7]
-
¹³C NMR (in CDCl₃) : Spectral data is available for this compound.[7]
-
IR (KBr disc) : Infrared spectroscopy data is available.[7][8]
-
Mass Spectrometry (GC-MS) : Mass spectrometry data is available, with notable peaks at m/z values of 108, 178, 177, and 161.[4] A trimethylsilyl (B98337) (TMS) derivative has also been characterized by mass spectrometry.[9]
-
Raman Spectroscopy : Data from Raman spectroscopy is also available.[7]
Experimental Protocols: Synthesis of this compound
Several synthetic routes for this compound have been reported. Below are detailed protocols for two common methods.
Method 1: Knoevenagel Condensation
This method involves the condensation of m-methoxybenzaldehyde with malonic acid.[10]
Materials:
-
m-Methoxybenzaldehyde
-
Malonic acid
-
Toluene or Xylene
-
Hydrochloric acid (for workup)
Procedure:
-
To a reaction vessel, add 1361 mg of m-methoxybenzaldehyde and 20 mL of toluene.[10]
-
With stirring at room temperature, add 3 mL of malonic acid.[10]
-
Continue stirring at room temperature for 30 minutes.[10]
-
Add 1000 mg of pyridine to the reaction mixture.[10]
-
Heat the mixture to 80°C and continue stirring for 2 hours.[10]
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a post-reaction workup and purification to obtain the final product.[10] A yield of up to 93.9% has been reported for this method.[10]
Method 2: Palladium-Catalyzed Heck-type Reaction
This protocol describes a synthesis from m-bromoanisole and acrylic acid.[5]
Materials:
-
m-Bromoanisole
-
Acrylic acid
-
Palladium(II)-imidazole complex (catalyst)
-
Lithium tert-butoxide or Potassium tert-butoxide (base)
-
Water
-
Ethyl acetate (B1210297) (for extraction)
-
4 M Hydrochloric acid
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
In a Schlenk reaction tube under a nitrogen atmosphere, sequentially add the base (3.0 mmol), water (2.0 mL), and acrylic acid (1.2 mmol).[5]
-
Stir the mixture at room temperature for 10 minutes.[5]
-
Subsequently, add m-bromoanisole (1.0 mmol) and the palladium(II)-imidazole complex (1.0 mol%).[5]
-
Stir the reaction mixture at 100°C for 12 hours.[5]
-
After completion, cool the reaction to room temperature and adjust the pH to 1 with 4 M hydrochloric acid.[5]
-
Extract the product with ethyl acetate.[5]
-
Wash the organic phase with saturated brine and dry it over anhydrous sodium sulfate.[5]
-
Remove the solvent under reduced pressure.[5]
-
Purify the resulting residue by flash column chromatography on silica (B1680970) gel to afford this compound.[5]
Biological Activities and Potential Signaling Pathways
Methoxycinnamic acids and their derivatives have been reported to exhibit a range of biological activities, including antiproliferative, antibacterial, and antibiotic-potentiating effects.[3][5][11]
Antiproliferative Activity: this compound is a key intermediate in the synthesis of phosphatidylcholines that have shown antiproliferative properties against human cancer cell lines.[5] Methoxylated cinnamic acid esters have been investigated for their antitumor potential against non-small-cell lung cancer and melanoma cells.[12]
Antibacterial and Antibiotic-Modulating Activity: While this compound itself did not show direct antibacterial activity (MIC > 512 μg/ml), it demonstrated a significant ability to enhance the efficacy of existing antibiotics.[11][13] It was found to reduce the minimum inhibitory concentration (MIC) of gentamicin (B1671437) against multidrug-resistant Escherichia coli by 60.3% and ampicillin (B1664943) against multidrug-resistant Staphylococcus aureus by 37%.[11][13] This suggests that this compound may act as an antibiotic resistance modulator.[11][13]
Signaling Pathways: While specific signaling pathways for this compound are not extensively detailed, studies on related methoxylated cinnamic acid derivatives provide insights into potential mechanisms. For instance, some cinnamic acid derivatives have been shown to inhibit the invasive behavior of lung adenocarcinoma cells by modulating oncogenic signaling pathways such as the mitogen-activated protein kinases/extracellular signal-regulated kinase (MAPK/ERK) and phosphoinositide-3-kinase/protein kinase B (PI3K/Akt) pathways.[12] Ferulic acid (4-hydroxy-3-methoxycinnamic acid), a closely related compound, is known to induce apoptosis by altering the expression of key proteins in the apoptotic cascade.[14]
The diagram below illustrates a generalized representation of the MAPK/ERK signaling pathway, which can be modulated by some cinnamic acid derivatives.
Caption: Generalized MAPK/ERK signaling pathway and potential points of inhibition by cinnamic acid derivatives.
Safety and Handling
This compound is classified as causing skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Standard personal protective equipment, including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.[15] It is a combustible solid and should be stored accordingly.[15]
Conclusion
This compound is a versatile compound with established chemical properties and promising biological activities. This guide provides a foundational resource for its synthesis, characterization, and potential applications. The ability of this compound to modulate antibiotic resistance warrants further investigation and highlights its potential in the development of new therapeutic strategies. As research continues, a deeper understanding of its mechanisms of action and a broader range of applications are anticipated.
References
- 1. This compound [webbook.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | C10H10O3 | CID 637668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 6099-04-3 [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. This compound(6099-04-3) 1H NMR [m.chemicalbook.com]
- 8. This compound(6099-04-3) IR Spectrum [m.chemicalbook.com]
- 9. This compound, TMS derivative [webbook.nist.gov]
- 10. CN108863773A - The preparation method of 3- methoxy cinnamic acid - Google Patents [patents.google.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. This compound 97 6099-04-3 [sigmaaldrich.com]
3-Methoxycinnamic Acid (CAS 6099-04-3): A Technical Guide for Researchers
An In-depth Examination of its Physicochemical Properties, Synthesis, and Biological Activities
Abstract
3-Methoxycinnamic acid (3-MCA), a derivative of cinnamic acid, is a chemical compound with emerging interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of 3-MCA, focusing on its chemical and physical properties, synthesis methodologies, and known biological activities. Notably, this document details its role as an antibiotic resistance modulator and the antiproliferative effects of its derivatives. Detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows are provided to support researchers in their exploration of this compound.
Physicochemical and Spectroscopic Data
This compound is a white to light brown crystalline powder.[1] Its key physicochemical and spectroscopic data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6099-04-3 | [2][3] |
| Molecular Formula | C₁₀H₁₀O₃ | [2] |
| Molecular Weight | 178.18 g/mol | [2][4] |
| Melting Point | 115-119 °C | [3][5] |
| Appearance | White to light brown fine crystalline powder | [1] |
| IUPAC Name | (2E)-3-(3-methoxyphenyl)prop-2-enoic acid | [6] |
| Synonyms | m-Methoxycinnamic acid, 3-(3-Methoxyphenyl)acrylic acid | [2] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks/Shifts | Source(s) |
| ¹H NMR | Signals in the regions of aromatic protons, vinylic protons, and methoxy (B1213986) protons. | [6] |
| ¹³C NMR | Signals corresponding to carboxylic acid, aromatic, vinylic, and methoxy carbons. | [7] |
| IR (Infrared) | Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), C=C (alkene), and C-O (ether) bonds. | [6][8] |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight. | [6] |
Synthesis of this compound
A common method for the synthesis of this compound is the Knoevenagel condensation reaction.
Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from a patented synthesis method.[9][10]
Materials:
-
m-Methoxybenzaldehyde
-
Malonic acid
-
Toluene
-
Hydrochloric acid (HCl)
Procedure:
-
To a reaction vessel, add m-methoxybenzaldehyde (1.0 equivalent) and toluene.
-
With stirring, add malonic acid (typically 1.5-2.0 equivalents) to the mixture at room temperature.
-
Continue stirring for 30 minutes.
-
Add pyridine (as a catalyst) and heat the reaction mixture to 80°C for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Collect the crude this compound by filtration.
-
Purify the product by recrystallization, for example, from ethanol/water.
-
Dry the purified crystals under vacuum.
Expected Yield: ~91-94%[9][10]
Synthesis of this compound via Knoevenagel Condensation.
Biological Activities
This compound has demonstrated potential in two key therapeutic areas: as an antibiotic resistance modulator and as a scaffold for antiproliferative agents.
Antibiotic Resistance Modulation
A recent study has shown that 3-MCA can enhance the efficacy of conventional antibiotics against multidrug-resistant (MDR) bacteria, even though it does not possess intrinsic antibacterial activity (MIC > 512 µg/mL).[11][12]
Table 3: Potentiation of Antibiotic Activity by this compound
| Antibiotic | Bacterial Strain | MIC Reduction (%) | Source(s) |
| Gentamicin | Multidrug-resistant Escherichia coli | 60.3% | [11][12] |
| Ampicillin | Multidrug-resistant Staphylococcus aureus | 37% | [11][12] |
Experimental Protocol: Determination of Antibiotic Potentiation (Checkerboard Assay)
The following is a generalized protocol for a checkerboard assay to determine the synergistic effect of 3-MCA with an antibiotic. The specific details would be found in the full text of the primary research article, which was not available at the time of this writing.
Materials:
-
This compound (3-MCA)
-
Antibiotic of interest (e.g., Gentamicin, Ampicillin)
-
Multidrug-resistant bacterial strain
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of 3-MCA and the antibiotic in a suitable solvent (e.g., DMSO) and then dilute in MHB to the desired starting concentrations.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the antibiotic along the x-axis and two-fold serial dilutions of 3-MCA along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Bacterial Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final concentration specified by CLSI guidelines (typically ~5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include wells with bacteria only (growth control), medium only (sterility control), antibiotic only, and 3-MCA only.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic, alone or in combination with 3-MCA, that visibly inhibits bacterial growth.
-
Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC of 3-MCA = (MIC of 3-MCA in combination) / (MIC of 3-MCA alone)
-
FICI = FIC of Antibiotic + FIC of 3-MCA
-
Synergy is typically defined as a FICI ≤ 0.5.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of phosphatidylcholines with cinnamic and 3-methoxycinnamic acids with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (E)-3-(3-methoxyphenyl)prop-2-enoic Acid
IUPAC Name: (E)-3-(3-methoxyphenyl)prop-2-enoic acid
This technical guide provides a comprehensive overview of (E)-3-(3-methoxyphenyl)prop-2-enoic acid, also known as 3-methoxycinnamic acid. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical synthesis, physicochemical properties, and biological activities.
Chemical and Physical Properties
(E)-3-(3-methoxyphenyl)prop-2-enoic acid is a derivative of cinnamic acid, characterized by a methoxy (B1213986) group at the meta-position of the phenyl ring. This substitution influences its electronic properties and biological activity.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
| Melting Point | 116 °C | [1] |
| Boiling Point | 329.9 °C | [1] |
| CAS Number | 17570-26-2 | [1] |
| SMILES | COC1=CC=CC(=C1)C=CC(=O)O | [1] |
Synthesis
The primary method for synthesizing (E)-3-(3-methoxyphenyl)prop-2-enoic acid is the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base.
Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from a general procedure for the synthesis of cinnamic acid derivatives.
Materials:
-
Malonic acid
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine 3-methoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents).
-
Add pyridine to dissolve the reactants, followed by a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
After cooling, pour the reaction mixture into cold water.
-
Acidify the mixture with concentrated HCl to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from hot ethanol to obtain pure (E)-3-(3-methoxyphenyl)prop-2-enoic acid.
Spectroscopic Data
¹H NMR (Expected Chemical Shifts in CDCl₃, δ in ppm):
-
3.8-3.9: (s, 3H, -OCH₃)
-
6.4-6.5: (d, 1H, J ≈ 16 Hz, vinylic proton α to carbonyl)
-
6.8-7.4: (m, 4H, aromatic protons)
-
7.7-7.8: (d, 1H, J ≈ 16 Hz, vinylic proton β to carbonyl)
-
12.0-12.5: (br s, 1H, -COOH)
¹³C NMR (Expected Chemical Shifts in CDCl₃, δ in ppm):
-
55.0-56.0: (-OCH₃)
-
113.0-122.0: (Aromatic CH)
-
118.0-120.0: (Vinylic CH α to carbonyl)
-
129.0-131.0: (Aromatic CH)
-
135.0-137.0: (Aromatic C)
-
145.0-147.0: (Vinylic CH β to carbonyl)
-
160.0-161.0: (Aromatic C-OCH₃)
-
171.0-173.0: (-COOH)
FT-IR (Expected Characteristic Absorptions, cm⁻¹):
-
2500-3300: (broad, O-H stretch of carboxylic acid)
-
1680-1710: (strong, C=O stretch of carboxylic acid)
-
1620-1640: (C=C stretch of alkene)
-
1580-1600: (C=C stretch of aromatic ring)
-
1200-1300: (C-O stretch of ether)
Mass Spectrometry (Expected m/z):
-
178.0575: [M]⁺ (Calculated for C₁₀H₁₀O₃)
Biological Activities
(E)-3-(3-methoxyphenyl)prop-2-enoic acid and its derivatives have been investigated for various biological activities, primarily focusing on their anti-inflammatory and antioxidant properties.[1]
Anti-inflammatory Activity
Compounds containing the 3-methoxyphenylprop-2-enoyl scaffold have been shown to exhibit anti-inflammatory effects by modulating key signaling pathways involved in inflammation.[3][4] A common mechanism of action is the inhibition of the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[4]
Cell Line: RAW 264.7 murine macrophages
Materials:
-
(E)-3-(3-methoxyphenyl)prop-2-enoic acid
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for nitrite (B80452) determination)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of (E)-3-(3-methoxyphenyl)prop-2-enoic acid for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
A proposed anti-inflammatory signaling pathway is depicted below.
Caption: Proposed anti-inflammatory mechanism via NF-κB pathway.
Antioxidant Activity
Phenolic compounds, including cinnamic acid derivatives, are known for their antioxidant properties.[1] The antioxidant capacity of (E)-3-(3-methoxyphenyl)prop-2-enoic acid can be evaluated using various in-vitro assays.
Materials:
-
(E)-3-(3-methoxyphenyl)prop-2-enoic acid
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of (E)-3-(3-methoxyphenyl)prop-2-enoic acid and ascorbic acid in methanol.
-
In a 96-well plate, add the DPPH solution to each well containing the test compound or the positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Materials:
-
(E)-3-(3-methoxyphenyl)prop-2-enoic acid
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS)
-
Trolox (positive control)
Procedure:
-
Prepare the ABTS radical cation (ABTS•⁺) by reacting ABTS solution with potassium persulfate solution and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•⁺ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of (E)-3-(3-methoxyphenyl)prop-2-enoic acid and Trolox in PBS.
-
Add the ABTS•⁺ solution to the test compound or the positive control.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•⁺ scavenging activity.
-
Determine the IC₅₀ value.
The workflow for these antioxidant assays is outlined below.
Caption: General workflow for DPPH and ABTS antioxidant assays.
Conclusion
(E)-3-(3-methoxyphenyl)prop-2-enoic acid is a readily synthesizable cinnamic acid derivative with potential as an anti-inflammatory and antioxidant agent. Further in-depth studies are warranted to fully elucidate its therapeutic potential and mechanism of action, including quantitative analysis of its biological activities and detailed spectroscopic characterization. The provided protocols offer a foundation for researchers to conduct such investigations.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone displays suppression of inflammatory responses via inhibition of Src, Syk, and NF-κB -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
3-Methoxycinnamic acid molecular weight and formula
An In-depth Technical Guide to the Core Properties of 3-Methoxycinnamic Acid
This guide provides essential information regarding the molecular formula and weight of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. These values are foundational for a wide range of applications, including stoichiometry in chemical reactions, analytical method development, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | PubChem, NIST[1][2] |
| Molecular Weight | 178.18 g/mol | PubChem[1] |
| Molecular Weight (High Precision) | 178.1846 g/mol | NIST[2] |
Determination of Molecular Properties
The molecular formula and weight of chemical compounds like this compound are determined through a combination of computational methods and experimental analysis.
-
Computational Methods : The molecular formula (C₁₀H₁₀O₃) is established from the known structure of the molecule. The molecular weight is then calculated by summing the atomic weights of all constituent atoms based on this formula.[1]
-
Experimental Verification : Techniques such as mass spectrometry are employed to experimentally determine the molecular weight with high precision, confirming the computationally derived values.
Relationships of Core Properties
The relationship between the common name, molecular formula, and molecular weight is a fundamental concept in chemistry. The molecular formula is derived from the structure, and the molecular weight is calculated from the formula.
Caption: Logical flow from compound name to molecular formula and weight.
References
Unveiling the Natural Origins of 3-Methoxycinnamic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the natural sources of 3-Methoxycinnamic acid. While research has extensively documented the presence of its isomers, particularly p-methoxycinnamic acid, in the plant kingdom, the natural occurrence of this compound is less well-established, presenting a notable knowledge gap and an opportunity for further investigation. This document compiles the available information, provides adaptable experimental protocols, and contextualizes the biosynthetic and signaling pathways of related compounds to facilitate future research in this area.
Introduction to Methoxycinnamic Acids
Methoxycinnamic acids are a class of phenylpropanoids, which are secondary metabolites widely distributed in plants. These compounds are derivatives of cinnamic acid and are characterized by the presence of a methoxy (B1213986) group on the phenyl ring. They are known for a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. While p-methoxycinnamic acid (p-MCA) is found in a variety of plants, including coffee, peanuts, and cereals, and ferulic acid (4-hydroxy-3-methoxycinnamic acid) is also widespread, specific natural sources of this compound are not extensively reported in current scientific literature.
Documented Natural Sources and Quantitative Data
Direct evidence for the natural occurrence of this compound is limited. Most studies on methoxycinnamic acids in plants focus on the more abundant isomers. However, the presence of various phenylpropanoids in plant families known for their rich phytochemical profiles, such as Lamiaceae, Asteraceae, and Apiaceae, suggests these as potential areas for future investigation for this compound.
Due to the scarcity of data, a comprehensive table of quantitative data for this compound from natural sources cannot be provided at this time. Researchers are encouraged to explore the plant families mentioned above. For context, the table below summarizes the reported concentrations of the related and more studied p-methoxycinnamic acid in various natural sources.
Table 1: Quantitative Data for p-Methoxycinnamic Acid in Various Natural Sources
| Natural Source | Plant Part | Concentration | Reference |
| Coffee (Coffea arabica) | Beans | Not specified | [1] |
| Peanuts (Arachis hypogaea) | Not specified | Not specified | [1] |
| Buckwheat (Fagopyrum esculentum) | Not specified | Not specified | [1] |
| Sorghum (Sorghum vulgare) | Not specified | Not specified | [1] |
| Brown Rice (Oryza sativa L.) | Grains | Not specified | [1] |
| Rice Bran (Oryza sativa L.) | Bran | Not specified | [1] |
Biosynthetic Pathway: The Phenylpropanoid Route
This compound, like other cinnamic acid derivatives, is biosynthesized via the phenylpropanoid pathway. This pathway is fundamental in plants for the synthesis of a wide array of secondary metabolites. The pathway starts with the amino acid phenylalanine. While the specific enzymatic steps leading to this compound are not fully elucidated, it is hypothesized to be formed from a hydroxylated precursor, such as 3-hydroxycinnamic acid (m-coumaric acid), through the action of an O-methyltransferase (OMT) enzyme.
Cellular Signaling Pathways: Insights from Related Compounds
Specific cellular signaling pathways directly modulated by this compound have not yet been identified. However, the well-studied biological activities of the related compound, ferulic acid, can provide a valuable frame of reference for potential mechanisms of action. Ferulic acid is known to exert its antioxidant and anti-inflammatory effects by modulating key signaling pathways, such as the Nrf2/ARE and NF-κB pathways.
Experimental Protocols
Protocol 1: Extraction of Methoxycinnamic Acids from Plant Material
This protocol is a general procedure that can be optimized for different plant matrices.
1. Sample Preparation:
-
Lyophilize fresh plant material or oven-dry at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Grind the dried material into a fine powder using a laboratory mill.
2. Extraction:
-
Weigh approximately 1-5 g of the powdered plant material into a flask.
-
Add a suitable solvent. A common choice for phenolic acids is 80% methanol (B129727) or ethanol. The solvent-to-sample ratio should be around 10:1 to 20:1 (v/w).
-
For extraction of ester-bound forms, alkaline or acidic hydrolysis may be necessary. For alkaline hydrolysis, a solution of NaOH (e.g., 1-2 M) can be used. For acidic hydrolysis, a solution of HCl (e.g., 1-2 M) can be employed. The hydrolysis is typically carried out at an elevated temperature (e.g., 60-80 °C) for 1-2 hours.
-
Sonicate the mixture for 30-60 minutes or perform maceration with stirring for several hours at room temperature.
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant. Repeat the extraction process on the pellet 2-3 times to ensure complete extraction.
-
Pool the supernatants.
3. Purification (Optional but Recommended):
-
The crude extract can be purified using solid-phase extraction (SPE) to remove interfering compounds. A C18 cartridge is commonly used for this purpose.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the phenolic acids with methanol.
-
Evaporate the eluate to dryness under reduced pressure and redissolve in a known volume of the mobile phase for HPLC analysis.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
1. Instrumentation:
-
An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% Formic acid or acetic acid in water.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Methoxycinnamic acids show strong absorbance in the UV region. A wavelength of around 310-320 nm is often used for detection. A DAD can be used to scan a range of wavelengths to determine the optimal wavelength for this compound.
3. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared sample extract and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Conclusion and Future Directions
The natural occurrence of this compound remains an underexplored area of phytochemical research. This guide highlights the current knowledge gap and provides a framework for future investigations. By leveraging the extensive research on related phenylpropanoids and employing adaptable analytical methodologies, researchers can begin to systematically screen promising plant families for the presence of this compound. Elucidating the natural sources and biosynthetic pathway of this compound will not only expand our understanding of plant secondary metabolism but also potentially unveil a novel bioactive compound with applications in drug development and other industries.
References
The Multifaceted Biological Activities of 3-Methoxycinnamic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives represent a class of organic compounds widely distributed in the plant kingdom, renowned for their diverse and significant pharmacological properties. Among these, 3-methoxycinnamic acid and its structural analogues have garnered considerable attention in the scientific community. The presence of the methoxy (B1213986) group at the third position of the phenyl ring, often in combination with other substitutions, imparts unique physicochemical properties that translate into a broad spectrum of biological activities. These compounds have been extensively investigated for their potential as therapeutic agents, demonstrating promising anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Derivatives of this compound have emerged as a promising class of molecules in oncology research, exhibiting cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values for several this compound derivatives against a panel of human cancer cell lines.
| Derivative Name/Structure | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-3-(4-methoxyphenyl)acrylate (12) | HCT-116 (Colon) | 16.2 | [1] |
| Ester S5 (dihydroartemisinin esterified with TMCA) | A549 (Lung) | 0.50 | [2] |
| Ester S5 (dihydroartemisinin esterified with TMCA) | MDA-MB-435s (Melanoma) | 5.33 | [2] |
| Ester S5 (dihydroartemisinin esterified with TMCA) | SGC-7901 (Gastric) | 11.82 | [2] |
| Ester S5 (dihydroartemisinin esterified with TMCA) | PC-3 (Prostate) | 17.22 | [2] |
| Ester S8 (2′,5′-dimethoxychalcone ester derivative) | MCF-7 (Breast) | 6.4 | [2] |
| Ester S8 (2′,5′-dimethoxychalcone ester derivative) | Hep 3B (Hepatoma) | 23.2 | [2] |
| Ester S8 (2′,5′-dimethoxychalcone ester derivative) | HT-29 (Colon) | 23.8 | [2] |
| Ester S8 (2′,5′-dimethoxychalcone ester derivative) | A549 (Lung) | 36.7 | [2] |
| Ester S1 (tyrosol esterified with TMCA) | MDA-MB231 (Breast) | 46.7 | [2] |
| Amide S15 (piplartine analogue) | MDA-MB-231 (Breast) | 6.6 | [2] |
| Amide S19 (phenylcinnamides) | U-937 (Leukemia) | 9.7 | [2] |
| Amide S20 (phenylcinnamides) | U-937 (Leukemia) | 1.8 | [2] |
| Amide S20 (phenylcinnamides) | HeLa (Cervical) | 2.1 | [2] |
| Methyl-substituted amide derivative (1) | A-549 (Lung) | 11.38 | [3] |
| Methyl-substituted amide derivative (5) | A-549 (Lung) | 10.36 | [3] |
| Methyl-substituted amide derivative (9) | A-549 (Lung) | 11.06 | [3] |
*TMCA: 3,4,5-trimethoxycinnamic acid
Signaling Pathways in Anticancer Activity
The anticancer effects of this compound derivatives are often mediated through the modulation of critical intracellular signaling pathways. One of the most frequently implicated pathways is the MAPK/ERK pathway, which plays a central role in regulating cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is a common feature of many cancers.[5][6]
Caption: Simplified MAPK/ERK signaling pathway and potential points of inhibition by this compound derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After incubation, add 10-28 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[7][10]
-
Formazan (B1609692) Formation: Incubate the plate for 1.5 to 4 hours at 37°C until a purple precipitate is visible.[7][10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[7][11] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Experimental workflow for the MTT assay to determine the cytotoxicity of this compound derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. This compound derivatives have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. Their mechanisms of action often involve the inhibition of pro-inflammatory mediators and enzymes.
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of these compounds can be assessed by their ability to inhibit inflammatory responses, such as edema formation in animal models or the production of inflammatory mediators in cell-based assays.
| Derivative/Compound | Assay | Inhibition (%) / IC50 | Reference |
| Thiomorpholine derivative of 3,4-dimethoxycinnamic acid (Compound 7) | Carrageenan-induced rat paw edema (150 µmol/kg) | 72% | [12] |
| Cinnamyl alcohol derivative of 3,4-dimethoxycinnamic acid (Compound 1) | Carrageenan-induced rat paw edema (150 µmol/kg) | 17% | [12] |
| 3,4-dimethoxy cinnamamide (B152044) derivative (2A) | Protein denaturation inhibition (100 µg/ml) | 86.51% | [13] |
| 3,4-dimethoxy cinnamamide derivative (3A) | Protein denaturation inhibition (100 µg/ml) | 85.34% | [13] |
| 3,4-dimethoxy cinnamamide derivative (1A) | Protein denaturation inhibition (100 µg/ml) | 83.87% | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[14][15][16][17][18]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
λ-Carrageenan (1% w/v in sterile 0.9% saline)[14]
-
This compound derivative
-
Vehicle for the test compound (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive control (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the animals in a controlled environment for at least one week before the experiment.[14]
-
Grouping: Randomly divide the animals into groups (n=6-8 per group): Negative Control (vehicle), Carrageenan Control (vehicle + carrageenan), Treatment Groups (various doses of the test compound + carrageenan), and Positive Control Group (reference drug + carrageenan).[14]
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[14]
-
Drug Administration: Administer the test compound, vehicle, or reference drug orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[18]
-
Induction of Inflammation: Inject 100 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat (except for the negative control group which receives saline).[17]
-
Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[17]
-
Data Analysis: Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production
This in vitro assay measures the production of nitrite (B80452), a stable metabolite of NO, which is a key pro-inflammatory mediator.[11][19][20][21][22]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivative
-
Griess Reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)[11]
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes in the dark.[11]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[11]
-
Data Analysis: Quantify the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production by the test compound.
Antimicrobial Activity
Several this compound derivatives have demonstrated inhibitory activity against a range of pathogenic bacteria and fungi, highlighting their potential as novel antimicrobial agents.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative/Compound | Microorganism | MIC (µg/mL or µM) | Reference |
| This compound (3MCA) | Escherichia coli (MDR) | > 512 µg/mL | [23] |
| This compound (3MCA) | Staphylococcus aureus (MDR) | > 512 µg/mL | [23] |
| 4-Methoxycinnamic acid | Aspergillus niger | 50.4 µM | [24] |
| 4-Methoxycinnamic acid | Candida albicans | 50.4 µM | [24] |
| 4-Methoxycinnamic acid | Escherichia coli | 164 µM | [24] |
| 4-Methoxycinnamic acid | Bacillus subtilis | 203 µM | [24] |
| 4-Methoxycinnamic acid | Staphylococcus aureus | 203 µM | [24] |
| p-Methoxycinnamic acid (p-MCA) | Acinetobacter baumannii (Colistin-Resistant) | 128 - 512 µg/mL | [25] |
| 3-Hydroxy-4-methoxycinnamic acid (3H4MCA) | Escherichia coli (MDR) | > 512 µg/mL | [26] |
| 3-Hydroxy-4-methoxycinnamic acid (3H4MCA) | Staphylococcus aureus (MDR) | > 512 µg/mL | [26] |
Interestingly, while some derivatives like this compound and 3-hydroxy-4-methoxycinnamic acid show weak direct antibacterial activity, they have been found to potentiate the effects of conventional antibiotics against multidrug-resistant (MDR) strains.[23][26]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.[27][28][29][30][31]
Materials:
-
Test microorganism
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
This compound derivative
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivative in the broth medium in the wells of a 96-well plate.
-
Inoculate: Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[28]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[29]
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antioxidant Activity
The ability of this compound derivatives to scavenge free radicals and reduce oxidative stress is another important aspect of their biological profile. This antioxidant capacity is often linked to their anticancer and anti-inflammatory effects.
Quantitative Antioxidant Data
The antioxidant activity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results often expressed as IC50 values.
| Derivative/Compound | Assay | IC50 (µM) | Reference |
| Thiomorpholine derivative of 3,4-dimethoxycinnamic acid (Compound 7) | DPPH radical scavenging | Comparable to Trolox | [12] |
| Cinnamyl alcohol derivative of 3,4-dimethoxycinnamic acid (Compound 1) | DPPH radical scavenging | Good activity | [12] |
| 3,4-dimethoxy cinnamamide derivative (2A) | DPPH radical scavenging (100 µg/ml) | 85.23% inhibition | [13] |
| 3,4-dimethoxy cinnamamide derivative (3A) | DPPH radical scavenging (100 µg/ml) | 84.11% inhibition | [13] |
| 3,4-dimethoxy cinnamamide derivative (1A) | DPPH radical scavenging (100 µg/ml) | 82.37% inhibition | [13] |
| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative with morpholine (B109124) (Compound 4) | Rat hepatic microsomal membrane lipid peroxidation | IC50 comparable to Trolox | [32] |
| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative with 4-methylpiperidine (B120128) (Compound 13) | Rat hepatic microsomal membrane lipid peroxidation | IC50 comparable to Trolox | [32] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[33][34][35][36][37]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol (B145695) (typically 0.1 mM)[33]
-
This compound derivative
-
Methanol or ethanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Sample Solutions: Prepare various concentrations of the this compound derivative in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate or cuvette, mix the sample solution with the DPPH solution. The final volume and ratio may vary, but a common approach is to mix equal volumes.[33]
-
Incubation: Incubate the mixture in the dark at room temperature for a set period, typically 30 minutes.[33][37]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[34]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the test compound. Determine the IC50 value from a plot of scavenging activity against compound concentration.
Conclusion
This compound and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their significant anticancer, anti-inflammatory, antimicrobial, and antioxidant activities, supported by a growing body of scientific evidence, underscore their potential in addressing a range of human diseases. The data and protocols presented in this technical guide are intended to provide a comprehensive resource for researchers and drug development professionals working in this exciting field. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to translate their therapeutic potential into clinical applications.
References
- 1. scielo.br [scielo.br]
- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the ERK signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. japsonline.com [japsonline.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. inotiv.com [inotiv.com]
- 17. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Protocol Griess Test [protocols.io]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. mdpi.com [mdpi.com]
- 22. Griess Reagent System Protocol [promega.sg]
- 23. Antibacterial and potentiating activity of this compound on antibiotics: an in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. rr-asia.woah.org [rr-asia.woah.org]
- 30. 4.5. Antibacterial Activity Using a Microdilution Assay [bio-protocol.org]
- 31. benchchem.com [benchchem.com]
- 32. mdpi.com [mdpi.com]
- 33. acmeresearchlabs.in [acmeresearchlabs.in]
- 34. mdpi.com [mdpi.com]
- 35. researchgate.net [researchgate.net]
- 36. benchchem.com [benchchem.com]
- 37. marinebiology.pt [marinebiology.pt]
In-Depth Technical Guide to the Safety and Hazards of 3-Methoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazard information for 3-Methoxycinnamic acid (CAS No. 6099-04-3). The information is compiled from Safety Data Sheets (SDS), chemical databases, and regulatory guidelines to ensure a thorough understanding for professionals handling this compound.
Chemical Identification and Physical Properties
This compound, also known as trans-3-Methoxycinnamic acid, is a derivative of cinnamic acid. It is a solid, typically appearing as a beige powder with no discernible odor.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6099-04-3 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |
| Molecular Weight | 178.18 g/mol | [1][2] |
| Appearance | Beige powder solid | [1] |
| Odor | Odorless | [1] |
| Melting Point | 116 - 119 °C (240.8 - 246.2 °F) | [1] |
| Boiling Point | No data available | [1] |
| Flash Point | No data available | [1] |
| Solubility | No data available | [1] |
Hazard Identification and GHS Classification
According to notifications to the European Chemicals Agency (ECHA) and other sources, this compound is classified as an irritant.[2] There is some variability in classification across different suppliers, with some stating it is not a hazardous substance under OSHA 2012 standards.[1] However, the aggregated GHS information suggests that the primary hazards are skin, eye, and respiratory tract irritation.[2]
GHS Hazard Summary Diagram
Caption: GHS hazard pictograms and statements for this compound.
The following table summarizes the GHS classification based on aggregated data.
| Hazard Class | GHS Category | Hazard Statement | Reference |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |
Toxicological Information
Detailed toxicological studies specifically for this compound are limited in publicly available literature.
| Toxicity Endpoint | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | No data available | - | [1][3] |
| Acute Dermal Toxicity (LD50) | No data available | - | [3] |
| Acute Inhalation Toxicity (LC50) | No data available | - | [3] |
| Skin Corrosion/Irritation | Irritant (Category 2) | - | [2] |
| Serious Eye Damage/Irritation | Irritant (Category 2) | - | [2] |
| Respiratory or Skin Sensitization | No information available | - | [1] |
| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65 | - |
It is important to note that the toxicological properties have not been fully investigated.
Handling, Storage, and Personal Protective Equipment (PPE)
Safe handling and storage practices are crucial to minimize exposure and associated risks.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Minimize dust generation and accumulation.
-
Use only in a well-ventilated area.
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Personal Protective Equipment (PPE) Selection Guide
Caption: Guide for selecting appropriate PPE when handling this compound.
First Aid Measures
In case of exposure, immediate and appropriate first aid is essential.
First Aid Decision-Making Workflow
Caption: Decision-making workflow for first aid following exposure.
Fire Fighting and Accidental Release Measures
Fire Fighting:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[1]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]
Accidental Release:
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.
-
Methods for Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid generating dusty conditions.
Experimental Protocols for Hazard Assessment
Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the skin and eye irritation potential of chemicals.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)
This test method is used to identify irritant chemicals in accordance with UN GHS Category 2.
Principle: The test chemical is applied topically to a three-dimensional Reconstructed Human Epidermis (RhE) model. This model mimics the upper layers of human skin. The irritancy potential of the chemical is determined by its cytotoxic effect on the skin model, which is measured by cell viability using the MTT assay. A reduction in cell viability below 50% indicates that the substance is an irritant.
Experimental Workflow:
Caption: Workflow for the OECD Guideline 439 skin irritation test.
In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)
This test method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.
Principle: This in vitro test utilizes a Reconstructed human Cornea-like Epithelium (RhCE) model. The test chemical is applied to the surface of the corneal model. Chemicals that are not classified as irritants are identified by their lack of cytotoxicity, as measured by the MTT assay. If the cell viability is greater than 60%, the chemical is considered a non-irritant.
Experimental Workflow:
Caption: Workflow for the OECD Guideline 492 eye irritation test.
Stability and Reactivity
-
Chemical Stability: Stable under normal conditions.[1]
-
Conditions to Avoid: Incompatible products.
-
Incompatible Materials: Strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂).[1]
-
Hazardous Polymerization: Does not occur.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
This guide is intended for informational purposes for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
A Comprehensive Technical Guide to the Spectral Data of 3-Methoxycinnamic Acid
This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Methoxycinnamic acid. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental context for this compound.
Chemical Structure
IUPAC Name: (2E)-3-(3-methoxyphenyl)prop-2-enoic acid[1] Molecular Formula: C₁₀H₁₀O₃[1] Molecular Weight: 178.18 g/mol [1] CAS Number: 6099-04-3[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound, presented in tabular format for clarity.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent | Instrument Frequency | Assignment | Reference |
| 7.56 | d | 16.2 | DMSO-d6 | 300 MHz | 1H, Vinyl H | [2] |
| 7.37-7.17 | m | DMSO-d6 | 300 MHz | 3H, Ar-H | [2] | |
| 6.97 | d | 6.9 | DMSO-d6 | 300 MHz | 1H, Ar-H | [2] |
| 6.55 | d | 16.2 | DMSO-d6 | 300 MHz | 1H, Vinyl H | [2] |
| 3.79 (implied) | s | DMSO-d6 | 300 MHz | 3H, OCH₃ | [2] |
Note: Additional ¹H NMR data is available at 90 MHz in CDCl₃.[3]
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Solvent | Instrument Frequency | Assignment | Reference |
| 167.8 | DMSO-d6 | 75 MHz | C=O | [2] |
| 159.5 | DMSO-d6 | 75 MHz | Ar-C-O | [2] |
| 144.5 | DMSO-d6 | 75 MHz | Ar-C | [2] |
| 135.8 | DMSO-d6 | 75 MHz | Ar-CH | [2] |
| 130.1 | DMSO-d6 | 75 MHz | Ar-CH | [2] |
| 121.2 | DMSO-d6 | 75 MHz | Ar-CH | [2] |
| 118.8 | DMSO-d6 | 75 MHz | =CH | [2] |
| 116.3 | DMSO-d6 | 75 MHz | =CH | [2] |
| 113.5 | DMSO-d6 | 75 MHz | Ar-CH | [2] |
| 55.2 | DMSO-d6 | 75 MHz | OCH₃ | [2] |
Note: A ¹³C NMR spectrum in CDCl₃ has also been reported.[4]
While specific, detailed experimental protocols for the cited data are not available, a general procedure for obtaining NMR spectra is as follows:
-
Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl₃).
-
Instrument Setup: The sample is placed in an NMR tube and inserted into the NMR spectrometer. The instrument frequency is set (e.g., 300 MHz for ¹H, 75 MHz for ¹³C).
-
Data Acquisition: The spectrum is acquired by pulsing the sample with radiofrequency waves and recording the resulting signal.
-
Data Processing: The raw data is Fourier transformed to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Key IR Absorption Bands
| Frequency (cm⁻¹) | Technique | Assignment | Reference |
| ~3000 | KBr disc / Mull | C-H stretch (aromatic and vinyl) | [1][3] |
| ~2900 | KBr disc / Mull | C-H stretch (methyl) | [1][3] |
| 2500-3300 (broad) | KBr disc / Mull | O-H stretch (carboxylic acid) | [1][3] |
| ~1680 | KBr disc / Mull | C=O stretch (conjugated carboxylic acid) | [1][3] |
| ~1620 | KBr disc / Mull | C=C stretch (alkene) | [1][3] |
| ~1580, 1480 | KBr disc / Mull | C=C stretch (aromatic) | [1][3] |
| ~1250 | KBr disc / Mull | C-O stretch (aryl ether) | [1][3] |
The IR data for this compound has been obtained using the KBr disc and mull techniques.[1][3]
-
KBr Disc Method: A small amount of the solid sample is ground with potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent disc, which is placed in the IR spectrometer for analysis.
-
Mull Method: The solid sample is ground with a mulling agent (e.g., Nujol) to form a paste. This paste is then spread between two salt plates (e.g., NaCl or KBr) for analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data
| m/z | Ionization Method | Source | Notes |
| 178 | Electron Ionization (EI) | NIST Mass Spectrometry Data Center | Molecular Ion (M⁺) |
| 161 | Electron Ionization (EI) | NIST Mass Spectrometry Data Center | [M-OH]⁺ or [M-H₂O+H]⁺ |
| 133 | Electron Ionization (EI) | NIST Mass Spectrometry Data Center | [M-COOH]⁺ |
| 105 | Electron Ionization (EI) | NIST Mass Spectrometry Data Center | [C₇H₅O]⁺ |
| 77 | Electron Ionization (EI) | NIST Mass Spectrometry Data Center | [C₆H₅]⁺ |
Note: The data presented is based on GC-MS analysis.[1] LC-MS data is also available from MassBank Europe.[1] A mass spectrum of the trimethylsilyl (B98337) (TMS) derivative is also available.[5]
A general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:
-
Sample Injection: The sample, dissolved in a volatile solvent, is injected into the gas chromatograph.
-
Separation: The sample is vaporized and travels through a capillary column, where its components are separated based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
References
Physical properties of trans-3-Methoxycinnamic acid
An In-Depth Technical Guide to the Physical Properties of trans-3-Methoxycinnamic Acid
Introduction
trans-3-Methoxycinnamic acid, with the CAS Number 6099-04-3, is a hydroxycinnamic acid derivative.[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group at the meta-position and an acrylic acid group at the trans-position.[1] This compound serves as a key intermediate in the synthesis of various organic molecules, including phosphatidylcholines that have demonstrated antiproliferative properties against human cancer cell lines.[2] A thorough understanding of its physical properties is essential for its application in research, drug development, and materials science. This guide provides a comprehensive overview of the key physical and spectroscopic properties of trans-3-Methoxycinnamic acid, along with methodologies for their determination.
General Physical Properties
The fundamental physical characteristics of trans-3-Methoxycinnamic acid are summarized in the table below. These properties are crucial for handling, storage, and processing of the compound.
| Property | Value | Source |
| IUPAC Name | (2E)-3-(3-methoxyphenyl)prop-2-enoic acid | [1][3] |
| Molecular Formula | C₁₀H₁₀O₃ | [1][3][4][5] |
| Molecular Weight | 178.18 g/mol | [1] |
| Appearance | White to cream or pale orange powder | [3] |
| Melting Point | 115.0-121.0 °C[3], 116-119 °C[2] | [2][3] |
| CAS Number | 6099-04-3 | [1][2][3][5] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of trans-3-Methoxycinnamic acid. The following table summarizes its key spectroscopic data.
| Spectroscopic Technique | Characteristic Peaks/Signals | Source |
| ¹H NMR (300 MHz, DMSO-d₆) | δ: 7.56 (d, J = 16.2, 1H), 7.37-7.17 (m, 3H), 6.97 (d, J = 6.9, 1H), 6.55 (d, J = 15.9, 1H), 3.80 (s, 3H) | [6] |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ: 167.59, 159.45, 144.47, 135.85, 130.22, 120.98, 116.73, 113.33, 118.51, 55.21 | [6] |
| Infrared (IR) | Key stretches include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1680-1700 cm⁻¹), and a C=C stretch (~1620 cm⁻¹). | [7] |
Experimental Protocols
Accurate determination of physical properties relies on standardized experimental procedures. Below are detailed methodologies for the key experiments cited.
Melting Point Determination
Objective: To determine the temperature range over which the solid trans-3-Methoxycinnamic acid transitions to a liquid.
Methodology:
-
A small, dry sample of crystalline trans-3-Methoxycinnamic acid is finely powdered.
-
The powder is packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The reported value is typically a range from the onset to the final temperature.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of trans-3-Methoxycinnamic acid by analyzing the magnetic properties of its atomic nuclei.
Methodology for ¹H and ¹³C NMR:
-
A sample of trans-3-Methoxycinnamic acid (typically 5-25 mg) is dissolved in a deuterated solvent, such as DMSO-d₆, in an NMR tube.
-
The tube is placed into the NMR spectrometer.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.
-
The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) to provide the final data for analysis.[6][8]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in trans-3-Methoxycinnamic acid by measuring the absorption of infrared radiation.
Methodology (FTIR-ATR):
-
A small amount of the powdered trans-3-Methoxycinnamic acid is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The infrared spectrum is recorded by passing a beam of infrared light through the ATR crystal. The instrument measures the wavelengths at which the sample absorbs the radiation.
-
The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualizations
To better illustrate the relationships and workflows involved in the characterization of trans-3-Methoxycinnamic acid, the following diagrams are provided.
References
- 1. 3-Methoxycinnamic Acid | C10H10O3 | CID 637668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6099-04-3 [chemicalbook.com]
- 3. This compound, predominantly trans, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. trans-3-methoxycinnamic acid [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. rsc.org [rsc.org]
A Technical Guide to 98% Pure 3-Methoxycinnamic Acid for Research Applications
Introduction: 3-Methoxycinnamic acid (3-MCA), a derivative of cinnamic acid, is a phenolic compound of significant interest to researchers in drug development and life sciences.[1] Its derivatives are recognized for a range of biological activities, including anti-inflammatory, antibacterial, and antiviral properties.[2][3] This guide provides an in-depth overview of commercially available 98% pure this compound, including its chemical and physical properties, synthesis and analysis protocols, and its role in relevant biological pathways.
Commercial Suppliers and Quantitative Data
High-purity this compound is available from several reputable chemical suppliers catering to the research and development sectors. The compound is typically supplied as a white to off-white crystalline powder.[4] Key suppliers include Thermo Fisher Scientific (under the Thermo Scientific Chemicals brand, formerly Alfa Aesar), Sigma-Aldrich, and Tokyo Chemical Industry (TCI).[5][6][7]
The quantitative specifications for this compound from these suppliers are summarized below for easy comparison.
| Property | Value | Source(s) |
| Purity (Assay) | ≥98.0% (HPLC), ≥99.0% (GC), 96.5-103.5% (Titration) | [4][6][8] |
| CAS Number | 6099-04-3 | [1][5][7] |
| Molecular Formula | C₁₀H₁₀O₃ | [1][4] |
| Molecular Weight | 178.18 g/mol | [1][7] |
| Melting Point | 115.0 - 121.0 °C | [4] |
| IUPAC Name | (2E)-3-(3-methoxyphenyl)prop-2-enoic acid | [1][4] |
| Synonyms | trans-3-Methoxycinnamic acid, O-Methyl-m-coumaric Acid | [1][5][6] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research.
Synthesis Protocol: Knoevenagel Condensation
A common and effective method for synthesizing this compound is through a Knoevenagel condensation reaction. This procedure involves the reaction of 3-methoxybenzaldehyde (B106831) with malonic acid.[9]
Materials:
-
3-methoxybenzaldehyde
-
Malonic acid
-
Pyridine (B92270) (catalyst)
-
Toluene (solvent)
-
Hydrochloric acid (for acidification)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: In a round-bottom flask, add 3-methoxybenzaldehyde and toluene.
-
Reagent Addition: While stirring at room temperature, add malonic acid to the flask. Continue stirring for 30 minutes to ensure a homogenous mixture.
-
Catalysis: Add pyridine to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and maintain this temperature while stirring for approximately 2 hours.[9]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into cold water and acidify with hydrochloric acid until the solution is strongly acidic to precipitate the product.
-
Isolation and Purification: Collect the crude this compound precipitate by vacuum filtration. Wash the solid with cold water to remove impurities. The product can be further purified by recrystallization.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C.[10]
Caption: Workflow for the synthesis of this compound via Knoevenagel condensation.
Analytical Protocols for Quality Control
To ensure the ≥98% purity required for drug development and research, the following analytical methods are employed.
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from standard methods for analyzing cinnamic acid derivatives and provides accurate quantification.[11][12]
-
System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[11]
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).[11]
-
Mobile Phase: A mixture of HPLC-grade acetonitrile (B52724) and 0.1% phosphoric acid in HPLC-grade water. A typical starting gradient could be 60:40 (v/v).[11] For LC-MS applications, 0.1% formic acid can be used instead of phosphoric acid.[11]
-
Flow Rate: 1.0 mL/minute.[11]
-
Detection Wavelength: 280 nm, which is a strong absorbance wavelength for this compound.[13]
-
Column Temperature: Ambient or controlled at 25 °C.[11]
-
Injection Volume: 20 µL.[11]
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity 3-MCA standard in the mobile phase or methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized 3-MCA sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Calculate the purity of the sample by comparing its peak area to the calibration curve generated from the standards.
2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.[14]
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified 3-MCA in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[14]
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).[15]
-
Spectral Analysis: Analyze the chemical shifts, integration values, and coupling constants in the ¹H spectrum and the chemical shifts in the ¹³C spectrum. Compare the acquired spectra with reference spectra from databases or literature to confirm the identity and structure of this compound.[1][16]
Caption: Analytical workflow for confirming the purity and identity of this compound.
Biological Activity and Signaling Pathways
Cinnamic acid and its derivatives, including 3-MCA, are known to possess significant biological activities, with anti-inflammatory effects being widely reported.[2][17] Studies on related compounds show that their mechanism of action often involves the modulation of key inflammatory signaling pathways.[18][19]
Anti-Inflammatory Activity via NF-κB Pathway Modulation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), lead to the activation of the IKK complex, which then phosphorylates IκB. This phosphorylation marks IκB for degradation, freeing NF-κB to translocate into the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like IL-6 and enzymes like COX-2.[18][19]
Derivatives of cinnamic acid have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[18][19] They can suppress the phosphorylation of IκB, thereby preventing NF-κB from entering the nucleus and initiating the inflammatory cascade.[19] This mechanism makes this compound a compound of interest for developing novel anti-inflammatory therapeutics.
Caption: The NF-κB signaling pathway and the potential point of inhibition by this compound.
References
- 1. This compound | C10H10O3 | CID 637668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound, predominantly trans, 98+% 5 g | Request for Quote [thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 6099-04-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 3-甲氧基肉桂酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound, 97%, 24g | eBay [ebay.com]
- 9. CN108863773A - The preparation method of 3- methoxy cinnamic acid - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09433E [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Antiproliferative Potential of 3-Methoxycinnamic Acid: A Technical Guide for Researchers
An In-depth Examination of the Cytotoxic and Molecular Mechanisms of a Promising Natural Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxycinnamic acid, a naturally occurring phenolic compound found in a variety of plants, has garnered increasing interest within the scientific community for its potential therapeutic properties, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the antiproliferative effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer agents.
Antiproliferative Activity: Quantitative Data
The antiproliferative efficacy of this compound and its derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, serves as a key metric in these assessments. While direct IC50 values for this compound are not extensively reported in the public domain, studies on its derivatives provide significant insights into its potential.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 1,2-di(3-methoxycinnamoyl)-sn-glycero-3-phosphocholine | LoVo/DX (Doxorubicin-resistant colon cancer) | 32.1 | [1] |
| 1,2-di(3-methoxycinnamoyl)-sn-glycero-3-phosphocholine | MV4-11 (Leukemia) | 30.5 | [1] |
| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | A549 (Lung cancer) | 40.55 ± 0.41 | [2] |
| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | SK-MEL-147 (Melanoma) | 62.69 ± 0.70 | [2] |
| 3,4,5-Trimethoxy Ciprofloxacin Chalcone Hybrid | HepG2 (Liver cancer) | 22 ± 1.33 (24h), 5.6 ± 0.42 (48h) | [3] |
| 3,4,5-Trimethoxy Ciprofloxacin Chalcone Hybrid | MCF-7 (Breast cancer) | 54 ± 3.5 (24h), 11.5 ± 0.9 (48h) | [3] |
Mechanisms of Antiproliferative Action
The anticancer effects of this compound and its analogs are attributed to a multi-faceted mechanism of action that includes the induction of programmed cell death (apoptosis), arrest of the cell cycle, and modulation of key signaling pathways that govern cell survival and proliferation.
Induction of Apoptosis
Apoptosis is a crucial process of programmed cell death that plays a vital role in eliminating damaged or cancerous cells. Studies have demonstrated that derivatives of this compound can trigger apoptosis in cancer cells. This is often characterized by an increase in the expression of pro-apoptotic proteins such as Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2.[4]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. This compound and its derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[2]
Modulation of Signaling Pathways
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting cell survival, proliferation, and angiogenesis. This compound derivatives have been shown to inhibit the STAT3 signaling pathway, contributing to their antiproliferative effects.[5]
The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of genes involved in inflammation, cell survival, and proliferation. Dysregulation of this pathway is a common feature of many cancers. Inhibition of the NF-κB pathway is a key mechanism through which cinnamic acid derivatives exert their anticancer activities.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antiproliferative properties of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or its derivatives) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment: Culture cancer cells and treat them with the desired concentrations of this compound for a specific duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometric Analysis: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to assess changes in the expression of proteins involved in apoptosis.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for assessing the antiproliferative properties of this compound.
Caption: A typical experimental workflow for evaluating the antiproliferative effects.
Caption: The intrinsic apoptosis pathway modulated by this compound.
Caption: Inhibition of STAT3 and NF-κB signaling pathways by this compound.
Conclusion and Future Directions
This compound and its derivatives have demonstrated significant antiproliferative properties in various cancer cell models. The underlying mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways like STAT3 and NF-κB, underscore its potential as a lead compound for the development of novel anticancer therapies.
Future research should focus on several key areas. A more comprehensive evaluation of the IC50 values of this compound itself across a broader panel of cancer cell lines is warranted to establish a more complete activity profile. In vivo studies are crucial to validate the in vitro findings and to assess the compound's efficacy and safety in preclinical animal models. Furthermore, structure-activity relationship (SAR) studies will be instrumental in optimizing the chemical structure of this compound to enhance its potency and selectivity. Continued investigation into the molecular targets and signaling pathways affected by this compound will provide a deeper understanding of its mechanism of action and may reveal novel therapeutic strategies for cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Effects of Methoxycinnamic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing global health challenge. A key pathological feature of these conditions is the progressive loss of neuronal structure and function. Research into therapeutic interventions has increasingly focused on naturally occurring compounds with neuroprotective potential. Among these, methoxycinnamic acid derivatives, a class of phenolic compounds found in various plants, have emerged as promising candidates. Their inherent antioxidant, anti-inflammatory, and anti-apoptotic properties make them a compelling subject of investigation for the development of novel neuroprotective agents.
This technical guide provides an in-depth overview of the neuroprotective effects of methoxycinnamic acid derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved in their mode of action.
Data Presentation: Efficacy of Methoxycinnamic Acid Derivatives
The neuroprotective efficacy of various methoxycinnamic acid derivatives has been quantified in numerous in vitro studies. The following tables summarize key findings, providing a comparative overview of their potency in different experimental models of neurotoxicity.
Table 1: Neuroprotective Effects of Methoxycinnamic Acid Derivatives Against Glutamate-Induced Excitotoxicity
| Compound | Cell Line | Neurotoxin | Assay | Concentration | % Protection / Effect | Reference |
| E-p-Methoxycinnamic acid (E-p-MCA) | Rat Cortical Neurons | Glutamate | LDH Release | 1 µM | 78% cell viability | [1] |
| E-p-Methoxycinnamic acid (E-p-MCA) | Rat Cortical Neurons | Glutamate | LDH Release | 100 nM - 10 µM | Significant attenuation of neurotoxicity | [1] |
Table 2: Neuroprotective Effects of Ferulic Acid in Various In Vitro Models
| Cell Line | Neurotoxin/Condition | Assay | Concentration | Effect | Reference |
| PC12 cells | Hypoxia, Excitatory Amino Acids (EAA), Free Radicals | MTT | 1-100 µM | Promoted cell viability | [2][3] |
| PC12 cells | Ischemia/Reperfusion | Not Specified | Dose-dependent | Reduced apoptosis and oxidative stress | [4][5] |
| Differentiated SH-SY5Y cells | Hydrogen Peroxide (H₂O₂) | MTT | 10 µM, 50 µM | Attenuated decrease in MTT reduction | |
| Differentiated SH-SY5Y cells | Iron (FeNTA) | MTT | 50 µM | Attenuated decrease in MTT reduction |
Table 3: Neuroprotective Effects of Sinapic Acid in an In Vitro Model of Parkinson's Disease
| Cell Line | Neurotoxin | Assay | Concentration | Effect | Reference |
| SH-SY5Y cells | 6-Hydroxydopamine (6-OHDA) | MTT | 100, 200, 400 µM | Increased cell viability | [6][7] |
| SH-SY5Y cells | 6-Hydroxydopamine (6-OHDA) | TUNEL | 100, 200, 400 µM | Attenuated apoptotic cell death | [7] |
| HT-22 cells | Cisplatin | MTT, LDH | 100, 400, 800 µM | Increased cell viability, decreased LDH release | [8] |
Experimental Protocols
The following sections detail the methodologies for key experiments frequently cited in the study of the neuroprotective effects of methoxycinnamic acid derivatives.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until adhered.
-
Treatment: Treat cells with various concentrations of the methoxycinnamic acid derivative for a specified pre-treatment time. Subsequently, introduce the neurotoxin (e.g., 6-OHDA, H₂O₂) and incubate for the desired duration.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After incubation, add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
b) LDH (Lactate Dehydrogenase) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
-
Cell Culture and Treatment: Culture and treat cells with the test compounds and neurotoxin as described for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The amount of color formed is proportional to the amount of LDH released, indicating the degree of cell lysis.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a sample and is crucial for studying the modulation of signaling pathways.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, Nrf2, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
In Vivo Assessment of Cognitive Function
Morris Water Maze (MWM) Test
The MWM test is a widely used behavioral assay to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase (Training): The animal is placed in the water at different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded. This is repeated for several days.
-
Probe Trial (Memory Test): The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
Data Analysis: Parameters such as escape latency, distance swam, and time spent in the target quadrant are analyzed to assess cognitive function.
Signaling Pathways and Mechanisms of Action
Methoxycinnamic acid derivatives exert their neuroprotective effects through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.
Nrf2/ARE Signaling Pathway
The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Methoxycinnamic acid derivatives, such as ferulic acid, are known to activate this pathway.
Caption: Nrf2/ARE signaling pathway activation by methoxycinnamic acid derivatives.
NF-κB Signaling Pathway
Chronic inflammation is a hallmark of neurodegenerative diseases. The NF-κB pathway is a key regulator of inflammation, and its inhibition is a target for neuroprotective agents.
Caption: Inhibition of the pro-inflammatory NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
MAPK pathways, including ERK, JNK, and p38, are involved in both cell survival and apoptosis. Methoxycinnamic acid derivatives can modulate these pathways to promote neuronal survival.
Caption: Modulation of MAPK signaling cascades by methoxycinnamic acid derivatives.
Conclusion
Methoxycinnamic acid derivatives represent a promising class of natural compounds with significant neuroprotective potential. Their multifaceted mechanisms of action, including the activation of the Nrf2 antioxidant response and the inhibition of pro-inflammatory and apoptotic pathways, underscore their therapeutic relevance for neurodegenerative diseases. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers dedicated to advancing our understanding and application of these compounds in the pursuit of novel treatments for neurological disorders. Further investigation into the structure-activity relationships, bioavailability, and in vivo efficacy of these derivatives is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [Neuroprotective effect of ferulic acid in vitro]. | Semantic Scholar [semanticscholar.org]
- 4. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sinapic Acid Protects SH-SY5Y Human Neuroblastoma Cells against 6-Hydroxydopamine-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methoxycinnamic Acid from m-Methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 3-methoxycinnamic acid, an important intermediate in the synthesis of various pharmaceutical compounds, from m-methoxybenzaldehyde. The primary method detailed is the Knoevenagel condensation, for which high yields have been reported. An alternative method, the Perkin reaction, is also described.
Introduction
This compound and its derivatives are valuable building blocks in medicinal chemistry, exhibiting a range of biological activities. Their synthesis is a critical step in the development of new therapeutic agents. The methods presented herein are established condensation reactions that provide reliable routes to this target molecule.
Reaction Pathway: Knoevenagel Condensation
The synthesis of this compound from m-methoxybenzaldehyde via Knoevenagel condensation with malonic acid proceeds as follows:
Synthesis of 3-Methoxycinnamic Acid via Perkin Reaction: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Methoxycinnamic acid, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is achieved through the Perkin reaction, a classic organic condensation method. This application note outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes comprehensive characterization data for the final product. The information is intended to guide researchers in the safe and efficient laboratory-scale production of this compound.
Introduction
Cinnamic acid and its derivatives are important precursors for a variety of commercially significant compounds, including pharmaceuticals, fragrances, and polymers.[1] The methoxy-substituted analogs, in particular, exhibit a range of biological activities.[1] The Perkin reaction, developed by William Henry Perkin, is a well-established method for the synthesis of α,β-unsaturated aromatic acids from aromatic aldehydes and acid anhydrides in the presence of a weak base.[2][3] This reaction proceeds via an aldol-type condensation followed by dehydration.[4] In this protocol, 3-methoxybenzaldehyde (B106831) is reacted with acetic anhydride (B1165640) using anhydrous sodium acetate (B1210297) as the catalyst to yield this compound.
Reaction and Mechanism
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding carboxylic acid.[2][5] The reaction mechanism can be summarized in the following key steps:
-
Enolate Formation: The basic catalyst, sodium acetate, abstracts an α-hydrogen from acetic anhydride to form a reactive enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the 3-methoxybenzaldehyde.
-
Aldol-type Addition: This addition forms a tetrahedral intermediate.
-
Acyl Transfer and Dehydration: The intermediate undergoes an intramolecular acyl transfer and subsequent elimination of a water molecule to form an unsaturated mixed anhydride.
-
Hydrolysis: Finally, hydrolysis of the mixed anhydride yields the desired α,β-unsaturated aromatic acid, this compound.
Experimental Protocol
This protocol is adapted from established procedures for the Perkin condensation of aromatic aldehydes.[2][5]
Materials:
-
3-Methoxybenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Concentrated Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Beakers
-
Büchner funnel and flask
-
Filter paper
-
pH paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 3-methoxybenzaldehyde, acetic anhydride, and freshly fused anhydrous sodium acetate. A typical molar ratio of aldehyde:anhydride:base is approximately 1:1.5:1.[2]
-
Reaction: Heat the mixture in an oil bath or heating mantle to a temperature of 170-180°C.[2] Maintain this temperature and allow the reaction to reflux for 3-4 hours.[2]
-
Work-up: After the reaction is complete, allow the mixture to cool slightly. While still hot, carefully pour the reaction mixture into a beaker containing 100 mL of cold water.
-
Hydrolysis and Neutralization: To hydrolyze any unreacted acetic anhydride and convert the product to its soluble salt, add a saturated solution of sodium carbonate until the solution is alkaline (check with pH paper).[2]
-
Purification (Hot Filtration): Heat the aqueous solution to boiling and filter it hot to remove any resinous byproducts.
-
Precipitation: Cool the filtrate and slowly add concentrated hydrochloric acid with constant stirring until the solution is acidic. This compound will precipitate as a solid.[2]
-
Isolation: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any remaining impurities.
-
Drying and Recrystallization: Dry the crude product. For further purification, recrystallize the this compound from a suitable solvent system, such as an ethanol-water mixture.
-
Characterization: Characterize the purified product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (2E)-3-(3-methoxyphenyl)prop-2-enoic acid |
| CAS Number | 6099-04-3 |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 118-121 °C |
Table 2: Key Reaction Parameters for the Synthesis of this compound
| Parameter | Condition |
| Reactants | 3-Methoxybenzaldehyde, Acetic Anhydride, Anhydrous Sodium Acetate |
| Molar Ratio (Aldehyde:Anhydride:Base) | ~1 : 1.5 : 1 |
| Temperature | 170-180 °C |
| Reaction Time | 3-4 hours |
| Expected Yield | 60-75% (based on analogous reactions)[6] |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Key Peaks/Shifts |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ: 7.56 (d, J = 16.2 Hz, 1H), 7.37-7.17 (m, 3H), 6.97 (d, J = 6.9 Hz, 1H), 6.55 (d, J = 15.9 Hz, 1H), 3.79 (s, 3H) ppm[7] |
| ¹³C NMR (DMSO-d₆, 75 MHz) | δ: 167.8, 159.5, 144.5, 135.8, 130.1, 121.3, 118.6, 116.6, 113.6, 55.2 ppm |
| IR (KBr, cm⁻¹) | ~3000-2500 (O-H stretch, carboxylic acid), ~1680 (C=O stretch), ~1630 (C=C stretch), ~1250 (C-O-C stretch) |
Visualization
References
- 1. This compound | C10H10O3 | CID 637668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 4. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. fchpt.stuba.sk [fchpt.stuba.sk]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: Synthesis of Substituted Cinnamic Acids via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of commercially important molecules.[1] These compounds are foundational building blocks in the production of pharmaceuticals, agrochemicals, cosmetics, and perfumes.[1][2] The diverse pharmacological activities of cinnamic acid derivatives, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties, make them particularly attractive scaffolds for drug discovery.[3][4]
The Knoevenagel condensation is a versatile and widely employed method for the synthesis of α,β-unsaturated acids, such as substituted cinnamic acids.[1][5] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, most commonly malonic acid, in the presence of a basic catalyst.[6][7] The reaction proceeds via a nucleophilic addition followed by a dehydration step, yielding the corresponding cinnamic acid derivative, often with subsequent decarboxylation when malonic acid is used.[6][7] This document provides detailed protocols, comparative data for different catalytic systems, and visualizations of the reaction mechanism and experimental workflow for the synthesis of substituted cinnamic acids via the Knoevenagel condensation.
Reaction Mechanism
The Knoevenagel condensation for the synthesis of cinnamic acid from an aromatic aldehyde and malonic acid, catalyzed by a weak base such as an amine, proceeds through several key steps:
-
Enolate Formation: The basic catalyst deprotonates the active methylene group of malonic acid, forming a nucleophilic enolate ion.[6]
-
Nucleophilic Attack: The enolate ion attacks the carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate.[6]
-
Proton Transfer and Dehydration: A proton transfer and subsequent elimination of a water molecule lead to the formation of an α,β-unsaturated dicarboxylic acid intermediate.[6]
-
Decarboxylation: Upon heating, this intermediate readily undergoes decarboxylation to yield the final substituted cinnamic acid product.[8]
Caption: Knoevenagel condensation mechanism for cinnamic acid synthesis.
Comparative Data of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield and efficiency of the Knoevenagel condensation. Below is a summary of quantitative data for the synthesis of various substituted cinnamic acids from their corresponding aromatic aldehydes and malonic acid using different catalytic systems.
| Aromatic Aldehyde | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde (B42025) | Pyridine (B92270), Piperidine (B6355638) | Pyridine | Reflux | 2-8 h | 75-85 | [9] |
| 4-Methoxybenzaldehyde | Pyridine, Piperidine | Pyridine | Reflux | 6-8 h | - | [9] |
| 4-Chlorobenzaldehyde | Pyridine, Piperidine | Pyridine | Reflux | 2-8 h | - | [9] |
| Benzaldehyde | TBAB, K₂CO₃ | Water | Microwave (900W) | 5 min | 85 | [5] |
| 4-Methoxybenzaldehyde | TBAB, K₂CO₃ | Water | Microwave (900W) | 6 min | 65 | [5] |
| 4-Chlorobenzaldehyde | TBAB, K₂CO₃ | Water | Microwave (900W) | 5 min | 80 | [5] |
| 4-Nitrobenzaldehyde | TBAB, K₂CO₃ | Water | Microwave (900W) | 5.5 min | 75 | [5] |
| 3-Nitrobenzaldehyde | TBAB, K₂CO₃ | Water | Microwave (900W) | 3.5 min | 80 | [5] |
| Vanillin | L-Proline | Ethanol (B145695) | 40 | 16 h | 68 (diacid) | [10] |
| Benzaldehyde | Triethylamine, Piperidine | Toluene | Reflux | 2 h | Pyridine comparable | [1][11] |
| Aromatic Aldehydes | DABCO | DMF | 100-110 | 60-90 min | up to 98 | [12] |
Experimental Protocols
Protocol 1: Classical Knoevenagel-Doebner Synthesis of Cinnamic Acid
This protocol describes the traditional synthesis of cinnamic acid from benzaldehyde and malonic acid using pyridine as the solvent and piperidine as the catalyst.[9][13]
Materials:
-
Benzaldehyde (freshly distilled, 0.10 mol)
-
Malonic acid (0.11 mol)
-
Pyridine (25 mL)
-
Piperidine (catalytic amount, e.g., 2.5 mL)
-
95% Ethanol (for washing)
-
Concentrated Hydrochloric Acid
-
Ice
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Beakers
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzaldehyde (0.10 mol), malonic acid (0.11 mol), and pyridine (25 mL).
-
Add a catalytic amount of piperidine (2.5 mL) to the reaction mixture.
-
Heat the mixture to a gentle reflux and maintain for 6-8 hours. The evolution of CO₂ gas indicates that the reaction is proceeding.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid until the solution is acidic. This will cause the cinnamic acid to precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with two portions of cold 95% ethanol (3 mL each).
-
Dry the crude cinnamic acid. For higher purity, the product can be recrystallized from an ethanol/water mixture.
-
The expected yield of the white solid product is 75-85%.[9]
Protocol 2: Microwave-Assisted Green Synthesis of Substituted Cinnamic Acids
This protocol offers a more environmentally friendly approach, utilizing water as a solvent and microwave irradiation to accelerate the reaction.[5]
Materials:
-
Aromatic aldehyde (5 mmol)
-
Malonic acid (5 mmol)
-
Tetrabutylammonium bromide (TBAB) (2.5 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 mmol)
-
Distilled water (10 mL)
-
Dilute Hydrochloric Acid
-
Borosilicate beaker (50 mL) suitable for microwave use
-
Microwave oven (e.g., 900 W)
-
Glass rod
-
Büchner funnel and filter flask
Procedure:
-
In a 50 mL borosilicate beaker, combine the aromatic aldehyde (5 mmol), malonic acid (5 mmol), TBAB (2.5 mmol), and K₂CO₃ (2.5 mmol).
-
Add 10 mL of distilled water to the mixture.
-
Thoroughly mix the contents with a glass rod for approximately 5 seconds.
-
Place the beaker in a microwave oven and irradiate at 900 W for the time specified in the data table (typically 3-6 minutes), monitoring the reaction by TLC if possible.
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Isolate the product by filtration, followed by washing with water.
-
The product is typically of high purity and can be further purified by crystallization from a suitable solvent like ethyl acetate/petroleum ether if necessary.
General Experimental Workflow
The synthesis and subsequent application of substituted cinnamic acids in a drug development context typically follow a structured workflow.
Caption: General workflow for cinnamic acid synthesis and application.
Conclusion
The Knoevenagel condensation remains a cornerstone reaction in organic synthesis for the preparation of substituted cinnamic acids. The classical methods, while effective, often involve the use of toxic solvents like pyridine.[1][10] Modern variations, including microwave-assisted synthesis in aqueous media, offer greener, faster, and highly efficient alternatives.[5] The choice of methodology can be tailored based on the specific substrate, desired scale, and available equipment. The resulting substituted cinnamic acids are valuable precursors for the development of novel therapeutic agents, underscoring the importance of optimizing their synthesis for applications in medicinal chemistry and drug discovery.[3][14]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. bepls.com [bepls.com]
- 10. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. asianpubs.org [asianpubs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 3-Methoxycinnamic Acid by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Methoxycinnamic acid. The described protocol is suitable for the accurate determination of this compound in various sample matrices, providing a reliable tool for researchers, scientists, and professionals involved in drug development and related fields. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile (B52724) and acidified water, coupled with UV detection for precise quantification.
Introduction
This compound is a phenolic compound of interest in various scientific disciplines, including pharmacology and materials science. Accurate and reliable quantification of this analyte is crucial for research and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.[1] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method, which is ideal for separating a broad range of compounds.[2]
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is recommended for this analysis.[3] The acidic nature of this compound necessitates a mobile phase with a controlled low pH to ensure the compound is in its neutral, protonated form, which improves peak shape and minimizes unwanted interactions with the stationary phase.[3]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Conditions |
| HPLC System | Standard HPLC system with UV detector[3] |
| Column | C18, 5 µm particle size, 4.6 mm internal diameter, 250 mm length[3] |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in HPLC-grade water (e.g., 60:40 v/v)[3] |
| Flow Rate | 1.0 mL/minute[3] |
| Detection | UV detection at 274 nm or 280 nm[3][4] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient or controlled at 25 °C[3] |
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (or formic acid for LC-MS applications)[3]
-
HPLC-grade water
-
This compound reference standard
Sample and Standard Preparation
Proper sample preparation is critical to protect the HPLC column and ensure accurate results. Samples should be dissolved in a solvent similar to the mobile phase.[5]
Protocol for Standard Solution Preparation:
-
Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for constructing a calibration curve.[3]
Protocol for Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent, preferably the mobile phase, to an approximate concentration of 0.1–1 mg/mL.[5]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[6]
Figure 1: Sample Preparation Workflow
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[7][8] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[7]
Table 2: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (r²) | Assesses the proportionality of the detector response to the analyte concentration.[7] | r² ≥ 0.999[9] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected.[10] | Signal-to-Noise Ratio (S/N) = 3[4] |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[10] | Signal-to-Noise Ratio (S/N) = 10[4] |
| Precision (%RSD) | The closeness of agreement between a series of measurements.[8] | Relative Standard Deviation (RSD) ≤ 2%[10] |
| Accuracy (% Recovery) | The closeness of the test results to the true value.[8] | 98% - 102% recovery[1] |
HPLC Analysis Protocol
Figure 2: HPLC Analysis Workflow
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and 0.1% phosphoric acid in the desired ratio (e.g., 60:40 v/v).[3] Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.[3]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample solutions into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time obtained from the standard injections. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. By following the detailed protocols for sample preparation, chromatographic analysis, and method validation, researchers, scientists, and drug development professionals can achieve consistent and reproducible results. This method is a valuable tool for quality control and research applications involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. orochem.com [orochem.com]
- 3. benchchem.com [benchchem.com]
- 4. A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09433E [pubs.rsc.org]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. d-nb.info [d-nb.info]
- 8. japsonline.com [japsonline.com]
- 9. ejgm.co.uk [ejgm.co.uk]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the NMR Characterization of 3-Methoxycinnamic Acid
Abstract
This document provides detailed application notes and experimental protocols for the structural elucidation of 3-Methoxycinnamic acid using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The provided data and methodologies are intended to guide researchers, scientists, and professionals in the pharmaceutical and chemical industries in the unambiguous characterization of this and structurally related compounds. All quantitative data is presented in tabular format for clarity, and a generalized experimental workflow is visualized using a flowchart.
Introduction
This compound is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants.[1] Cinnamic acid and its derivatives are of significant interest due to their wide range of biological activities and potential therapeutic applications.[1] Accurate and thorough structural characterization is a critical step in the research and development of any potential drug candidate. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This note focuses on the application of ¹H and ¹³C NMR for the characterization of this compound.
Experimental Protocols
Sample Preparation
A standardized protocol for sample preparation is crucial for obtaining high-quality and reproducible NMR spectra.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. The choice of solvent can affect the chemical shifts of labile protons (e.g., carboxylic acid proton). Common solvents for this compound include Deuterated Dimethyl Sulfoxide (DMSO-d₆) and Deuterated Chloroform (CDCl₃).[2]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. If the deuterated solvent does not already contain TMS, a small amount may be added.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
-
Spectrometer: Varian at 300 MHz or equivalent.[2]
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Data Presentation and Interpretation
The acquired NMR spectra should be processed (Fourier transformation, phase correction, and baseline correction) and the chemical shifts referenced to the solvent peak or TMS.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound shows distinct signals corresponding to the aromatic, vinylic, and methoxy (B1213986) protons.
Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound (300 MHz, DMSO-d₆). [2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 12.3 (approx.) | broad s | - | 1H | -COOH |
| 7.56 | d | 16.2 | 1H | H-β |
| 7.37-7.17 | m | - | 3H | Ar-H |
| 6.97 | d | 6.9 | 1H | Ar-H |
| 6.55 | d | 15.9 | 1H | H-α |
| 3.78 | s | - | 3H | -OCH₃ |
d: doublet, m: multiplet, s: singlet, br: broad
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Chemical Shift Data for this compound (75 MHz, DMSO-d₆). [2]
| Chemical Shift (δ) ppm | Assignment |
| 167.88 | -COOH |
| 160.98 | C-3 |
| 143.77 | C-β |
| 129.95 | Ar-CH |
| 126.88 | Ar-C |
| 116.56 | Ar-CH |
| 114.38 | Ar-CH |
| 119.35 | C-α |
| 55.30 | -OCH₃ |
Experimental Workflow and Structural Logic
The following diagrams illustrate the general workflow for NMR analysis and the structural relationships of the assigned protons and carbons.
References
Application Notes and Protocols for 3-Methoxycinnamic Acid Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxycinnamic acid, a derivative of cinnamic acid, is a phenolic compound found in various plants.[1] This class of compounds has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and enzyme inhibitory activities. This document provides a detailed protocol for an enzyme inhibition assay using this compound, with a primary focus on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Additionally, it summarizes the inhibitory activities of related cinnamic acid derivatives against various enzymes and outlines the relevant signaling pathways.
Principle of the Assay
The protocol detailed below is for a tyrosinase inhibition assay. Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3] This pathway is fundamental to the production of melanin. The assay measures the ability of an inhibitor, in this case, this compound, to reduce the rate of this reaction. The formation of dopachrome, a colored product derived from dopaquinone, is monitored spectrophotometrically at approximately 475-510 nm.[2][3] A reduction in the rate of color formation in the presence of the test compound indicates enzyme inhibition.
Quantitative Data: Inhibitory Activity of Cinnamic Acid Derivatives
The following table summarizes the reported inhibitory concentrations (IC50) and inhibition constants (Ki) for various cinnamic acid derivatives against different enzymes. This data is crucial for comparative analysis and for understanding the structure-activity relationships of this class of compounds.
| Compound | Enzyme Target | IC50 | Ki | Inhibition Type | Source |
| 3-Hydroxy-4-methoxycinnamic acid | Tyrosinase (monophenolase) | 0.13 mmol/L | - | - | [4] |
| 3-Hydroxy-4-methoxycinnamic acid | Tyrosinase (diphenolase) | 0.39 mmol/L | 0.11 mmol/L | Competitive | [4] |
| Isooctyl 4-hydroxy-3-methoxycinnamate | Tyrosinase (diphenolase) | - | 0.20 mmol/L | Competitive | [4] |
| 3,4,5-trimethoxycinnamate (Ester N5) | Soluble epoxide hydrolase | 6.4 µM | - | Competitive | [5] |
| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate (7) | Acetylcholinesterase (AChE) | 46.18 µM | - | Mixed | [6] |
| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate (7) | Butyrylcholinesterase (BChE) | 32.46 µM | - | Mixed | [6] |
| p-Methoxycinnamic acid | α-glucosidase | 0.044 ± 0.006 mM | - | Noncompetitive | [7] |
| 4-Chlorocinnamic acid | Tyrosinase | - | - | - | [8] |
| 4-Ethoxycinnamic acid | Tyrosinase | - | - | - | [8] |
| 4-Nitrocinnamic acid | Tyrosinase | - | - | - | [8] |
Experimental Protocols
Tyrosinase Inhibition Assay Protocol
This protocol is adapted from standard methods for assessing tyrosinase inhibitors.[2][3][9]
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Solution Preparation:
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 60 U/mL) in cold phosphate buffer. Keep the enzyme solution on ice.[2]
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. This solution should be prepared fresh before use due to its susceptibility to auto-oxidation.[2]
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
Positive Control Stock Solution (e.g., 2 mM): Dissolve Kojic acid in DMSO or phosphate buffer.[2]
-
Working Solutions: Prepare serial dilutions of the test compound and positive control in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1-2%.[2]
Assay Procedure (96-well plate):
-
Plate Setup:
-
Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[2]
-
Test Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).[2]
-
Control Wells: 20 µL of vehicle (DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[2]
-
Control Blank Wells: 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).[2]
-
Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[2]
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells. The total volume in each well will be 200 µL.[2]
-
Measurement: Immediately measure the absorbance at 475-510 nm in kinetic mode for 30-60 minutes.[3]
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Correct the rates of the test and control wells by subtracting the rates of their respective blank wells.
-
Calculate the percentage of tyrosinase inhibition using the following formula:
% Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for the tyrosinase enzyme inhibition assay.
Melanin Biosynthesis Pathway and Tyrosinase Inhibition
Caption: Inhibition of the melanin biosynthesis pathway by this compound.
Other Potential Enzyme Targets
Derivatives of cinnamic acid have shown inhibitory activity against a range of other enzymes, suggesting that this compound could also be a subject of investigation for these targets. These include:
-
Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[6][10]
-
α-Glucosidase: Inhibition of this enzyme can help in managing type 2 diabetes by delaying carbohydrate digestion and glucose absorption.[7]
-
Procollagen-Proline Dioxygenase (Prolyl 4-hydroxylase): This enzyme is crucial for collagen synthesis, and its inhibition could be relevant in fibrotic diseases.[11]
The protocols for assays involving these enzymes would differ from the tyrosinase assay and would need to be tailored to the specific substrate and detection method for each enzyme. For instance, cholinesterase activity is often measured using Ellman's reagent, while α-glucosidase activity can be monitored by the release of p-nitrophenol from its substrate.
Conclusion
This compound and its derivatives are promising candidates for enzyme inhibition studies. The provided protocol for the tyrosinase inhibition assay offers a robust method for screening and characterizing the inhibitory potential of this compound. The summarized data and pathway diagrams serve as valuable resources for researchers in the fields of pharmacology, biochemistry, and drug development. Further investigation into a broader range of enzyme targets is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. activeconceptsllc.com [activeconceptsllc.com]
- 4. researchgate.net [researchgate.net]
- 5. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. mdpi.com [mdpi.com]
- 11. Specific inactivation of prolyl 4-hydroxylase and inhibition of collagen synthesis by oxaproline-containing peptides in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 3-Methoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic compound found in various plants. While research specifically on this compound is emerging, its structural isomers and other methoxylated derivatives, such as p-methoxycinnamic acid (p-MCA) and ferulic acid, have demonstrated significant biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3] These compounds have been shown to modulate key cellular processes, making this compound a compound of high interest for therapeutic development.
These application notes provide a comprehensive guide for conducting cell-based assays to evaluate the biological effects of this compound. The protocols are based on established methodologies for similar cinnamic acid derivatives and are intended to serve as a starting point for investigation.
Biological Context and Potential Applications
Methoxylated cinnamic acids have been reported to influence several critical signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include:
-
Induction of Apoptosis: Cinnamic acid derivatives can trigger programmed cell death in cancer cells by modulating the expression of key apoptotic proteins such as Bax and Bcl-2, and activating caspases 3 and 9.[1][4]
-
Cell Cycle Arrest: These compounds have been shown to arrest the cell cycle at various phases, thereby inhibiting the proliferation of cancer cells.[1]
-
Modulation of Inflammatory Pathways: Methoxycinnamic acid derivatives can exert anti-inflammatory effects by regulating signaling pathways such as the MAPK/ERK and NF-κB pathways.[5][6]
Given these activities, this compound holds potential for investigation in the following areas:
-
Oncology Drug Discovery
-
Anti-inflammatory Drug Development
-
Neuroprotective Agent Screening
-
Antioxidant Research
Data Presentation: Anti-Proliferative Activity
The following table summarizes the reported anti-proliferative activities of various methoxycinnamic acid derivatives against different human cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| p-Methoxycinnamic acid (p-MCA) | HCT-116 (Colon) | Growth Inhibition | 10 | [4] |
| Ferulic acid (4-hydroxy-3-methoxycinnamic acid) | A549 (Lung) | Antiproliferative | Not specified | [5] |
| 3,4,5-Trimethoxycinnamic acid (TMCA) ester derivative (S5) | A549 (Lung) | Cytotoxicity | 0.50 | [7] |
| PC-3 (Prostate) | Cytotoxicity | 17.22 | [7] | |
| SGC-7901 (Gastric) | Cytotoxicity | 11.82 | [7] | |
| MDA-MB-435s (Melanoma) | Cytotoxicity | 5.33 | [7] | |
| 1,2-di(3-methoxycinnamoyl)-sn-glycero-3-phosphocholine (3b) | LoVo/DX (Colon, Doxorubicin-resistant) | Antiproliferative | 32.1 | [8][9] |
| 1-palmitoyl-2-(3-methoxycinnamoyl)-sn-glycero-3-phosphocholine (9b) | MV4-11 (Leukemia) | Antiproliferative | 30.5 | [9] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression of key proteins in signaling pathways like MAPK/ERK or apoptosis pathways.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-ERK, anti-phospho-ERK, anti-Bax, anti-Bcl-2, anti-caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Experimental Workflow
Caption: A generalized workflow for investigating the cellular effects of this compound.
Apoptosis Signaling Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially modulated by this compound.
References
- 1. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin [mdpi.com]
- 3. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Methoxycinnamic acid, an active phenylpropanoid induces mitochondrial mediated apoptosis in HCT-116 human colon adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of phosphatidylcholines with cinnamic and 3-methoxycinnamic acids with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of phosphatidylcholines with cinnamic and 3-methoxycinnamic acids with potent antiproliferative activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: 3-Methoxycinnamic Acid for Tyrosinase Inhibition Kinetics Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis and enzymatic browning in fruits and vegetables.[1] It catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which then proceeds through a series of reactions to form melanin.[2] Due to its role in hyperpigmentation disorders, tyrosinase has become a key target for inhibitors in the cosmetic and pharmaceutical industries.[3] Cinnamic acid and its derivatives have been identified as a promising class of tyrosinase inhibitors.[4] This document provides detailed application notes and protocols for studying the tyrosinase inhibition kinetics of 3-methoxycinnamic acid.
Quantitative Data Summary
The inhibitory effect of 3-hydroxy-4-methoxycinnamic acid (ferulic acid), a structurally similar compound to this compound, on tyrosinase has been characterized. The following table summarizes the key kinetic parameters.
| Compound | Tyrosinase Activity | IC50 | Inhibition Type | Inhibition Constant (Ki) |
| 3-hydroxy-4-methoxycinnamic acid | Monophenolase | 0.13 mmol/L | Competitive | 0.11 mmol/L |
| 3-hydroxy-4-methoxycinnamic acid | Diphenolase | 0.39 mmol/L | Competitive | Not Reported |
Data compiled from a study on the inhibitory effect of 3-hydroxy-4-methoxycinnamic acid on tyrosinase.
Signaling Pathway
Tyrosinase is the rate-limiting enzyme in the melanin biosynthesis pathway. The pathway is initiated by the hydroxylation of L-tyrosine to L-DOPA, followed by the oxidation of L-DOPA to dopaquinone. This compound acts as an inhibitor in this pathway.
Caption: Tyrosinase-mediated melanin biosynthesis and the inhibitory action of this compound.
Experimental Protocols
This section details the methodology for determining the tyrosinase inhibitory activity and kinetics of this compound. The most common method is a spectrophotometric assay using L-DOPA as a substrate.
Materials and Reagents
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
This compound
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare stock solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic. Mix the two solutions until the pH reaches 6.8.
-
Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer to a final concentration of 1000 units/mL. Prepare this solution fresh before each experiment and keep it on ice.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA powder in sodium phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. From this stock, prepare serial dilutions in the sodium phosphate buffer to achieve the desired final concentrations for the assay.
Assay Protocol
The following protocol is for a total reaction volume of 200 µL per well in a 96-well plate.
-
Plate Setup:
-
Blank wells: 180 µL of phosphate buffer.
-
Control wells (no inhibitor): 120 µL of phosphate buffer and 20 µL of tyrosinase solution.
-
Inhibitor wells: 100 µL of phosphate buffer, 20 µL of the respective this compound dilutions, and 20 µL of tyrosinase solution.
-
-
Pre-incubation: To each well, add the reagents in the specified order, except for the L-DOPA solution. Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 40 µL of the L-DOPA solution to all wells to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. For a kinetic assay, take readings every minute for 20 minutes.
Data Analysis
-
Calculate the rate of reaction: Plot the absorbance at 475 nm against time for each concentration of the inhibitor. The rate of reaction (V) is the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
Determine the IC50 value: Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Kinetic Analysis (Lineweaver-Burk Plot): To determine the type of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. Plot 1/V versus 1/[S] (where [S] is the substrate concentration). The pattern of the lines will indicate the type of inhibition (competitive, non-competitive, or uncompetitive). The Ki can be calculated from the intercepts and slopes of these lines.
Experimental Workflow
The following diagram outlines the key steps in the tyrosinase inhibition kinetics study of this compound.
Caption: Step-by-step workflow for the tyrosinase inhibition kinetics study.
References
- 1. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications [mdpi.com]
- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Methoxycinnamic Acid as a UV Filter in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxycinnamic acid, a derivative of cinnamic acid, presents potential as a UV filter in cosmetic and dermatological formulations. Its chemical structure, featuring a methoxy (B1213986) group on the phenyl ring, suggests absorption capabilities in the UV spectrum, particularly UVB and potentially some UVA wavelengths. Cinnamic acid and its derivatives are known for their UV-absorbing properties, making this compound a candidate for further investigation as a photoprotective agent.[1][2][3] These application notes provide a comprehensive overview of the methodologies required to evaluate the efficacy and safety of this compound as a UV filter.
While specific quantitative data for this compound is not extensively available in public literature, this document outlines the standardized protocols to generate such data and presents illustrative data from closely related cinnamic acid derivatives to provide a comparative framework.
Physicochemical Properties and UV Absorption Profile
The efficacy of a UV filter is primarily determined by its ability to absorb UV radiation in the UVA (320-400 nm) and UVB (280-320 nm) ranges. The conjugated system in cinnamic acid derivatives is responsible for this absorption.[4] The position of the methoxy group on the cinnamic acid backbone influences the electronic properties and, consequently, the UV absorption spectrum.
Table 1: Illustrative UV Absorption Data of Cinnamic Acid Derivatives
| Compound | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) at λmax | Predominant UV Range |
| Cinnamic Acid | ~273 | ~215 | 6,783 L·mol⁻¹·cm⁻¹ at 274 nm | UVB |
| p-Coumaric Acid (4-hydroxycinnamic acid) | ~310 | ~228 | Not Specified | UVB/UVA2 |
| Caffeic Acid (3,4-dihydroxycinnamic acid) | ~323 | ~245 | Not Specified | UVB/UVA2 |
| Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) | ~321 | ~235 | Not Specified | UVB/UVA2 |
| Sinapic Acid (3,5-dimethoxy-4-hydroxycinnamic acid) | ~324 | ~236 | Not Specified | UVB/UVA2 |
| This compound (Predicted) | - | - | - | Primarily UVB |
Note: The data for cinnamic acid and its hydroxy/methoxy derivatives are provided for comparative purposes. The UV absorption profile of this compound needs to be experimentally determined.
Experimental Protocols
In Vitro Sun Protection Factor (SPF) Determination
The in vitro SPF is a crucial measure of a sunscreen's UVB protection. The following protocol is based on the spectrophotometric analysis of a product film applied to a substrate.
Objective: To determine the in vitro SPF of a cosmetic formulation containing this compound.
Materials:
-
This compound
-
Cosmetic base formulation (e.g., oil-in-water emulsion)
-
UV-Vis spectrophotometer with an integrating sphere
-
Polymethyl methacrylate (B99206) (PMMA) plates with a roughened surface
-
Positive control sunscreen with a known SPF
-
Glycerin (as a reference)
Protocol:
-
Sample Preparation:
-
Prepare a solution of the test formulation by accurately weighing approximately 1.0 g of the product into a 100 mL volumetric flask.
-
Add ethanol to about three-quarters of the flask's volume and sonicate to dissolve the formulation.
-
Bring the volume to 100 mL with ethanol.
-
Prepare a further dilution by taking 5 mL of this solution into a 25 mL volumetric flask and filling it to the mark with ethanol.[5]
-
-
Substrate Application:
-
Spectrophotometric Measurement:
-
Use a PMMA plate with a homogeneous layer of glycerin as a reference.
-
Measure the transmittance of the sample in the UV range from 290 nm to 400 nm at 1 nm intervals.[6]
-
Obtain at least three replicate measurements for each sample.
-
-
SPF Calculation:
-
Calculate the SPF using the Mansur equation: SPF = CF × Σ (EE(λ) × I(λ) × Abs(λ)) (from 290 to 320 nm at 5 nm intervals) Where:
-
CF = Correction Factor (e.g., 10 for a specific set of conditions)
-
EE(λ) = Erythemal effect spectrum
-
I(λ) = Solar intensity spectrum
-
Abs(λ) = Absorbance of the sunscreen product film at wavelength λ
-
-
The values for EE(λ) × I(λ) are constants.
-
Table 2: Normalized EE(λ) x I(λ) Values for SPF Calculation
| Wavelength (λ) nm | EE(λ) x I(λ) (Normalized) |
| 290 | 0.0150 |
| 295 | 0.0817 |
| 300 | 0.2874 |
| 305 | 0.3278 |
| 310 | 0.1864 |
| 315 | 0.0839 |
| 320 | 0.0180 |
Source: Adapted from publicly available standards.
Illustrative Data: A study on hydroxycinnamic acids showed that caffeic acid and ferulic acid exhibited in vitro SPF values of approximately 12.[7] This provides a benchmark for the expected performance of this compound.
Photostability Assessment
Photostability testing determines the ability of a UV filter to retain its protective properties upon exposure to UV radiation.
Objective: To evaluate the photostability of this compound in a cosmetic formulation.
Materials:
-
Formulation containing this compound
-
PMMA plates
-
Solar simulator with a controlled output (UVA and UVB)
-
UV-Vis spectrophotometer
Protocol:
-
Sample Preparation and Initial Measurement:
-
Prepare and apply the sample onto PMMA plates as described in the in vitro SPF protocol.
-
Measure the initial absorbance spectrum (A₀) of the sample from 290 nm to 400 nm.
-
-
UV Irradiation:
-
Expose the sample-coated PMMA plate to a controlled dose of UV radiation from a solar simulator. A typical dose is 10 MED (Minimal Erythemal Dose).
-
The irradiance should be monitored and controlled throughout the exposure.
-
-
Post-Irradiation Measurement:
-
After irradiation, measure the final absorbance spectrum (A₁) of the sample.
-
-
Data Analysis:
-
Calculate the percentage of photostability using the change in the area under the absorbance curve or the change in SPF value before and after irradiation.
-
A photostable formulation will show minimal change in its absorbance spectrum.
-
Illustrative Data: Cinnamic acid itself can undergo photodegradation through cis-trans isomerization and [2+2] cycloaddition.[8] The stability of this compound would need to be assessed, as substitutions on the phenyl ring can influence photostability.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test
This test evaluates the potential of a substance to cause skin irritation and is an alternative to animal testing. The protocol follows the OECD Test Guideline 439.[9][10][11][12]
Objective: To assess the skin irritation potential of this compound.
Materials:
-
Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative control (e.g., PBS)
Protocol:
-
Tissue Preparation:
-
Pre-incubate the RhE tissues in culture medium according to the manufacturer's instructions.
-
-
Test Substance Application:
-
Topically apply a defined amount of this compound (e.g., 25 µL of a solution or 25 mg of a solid) to the surface of the RhE tissue.
-
Apply the positive and negative controls to separate tissues.
-
-
Exposure and Incubation:
-
Expose the tissues to the test substance for a defined period (e.g., 60 minutes).
-
After exposure, thoroughly wash the tissues with PBS to remove the test substance.
-
Transfer the tissues to fresh culture medium and incubate for a post-exposure period (e.g., 42 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
Transfer the tissues to a solution containing MTT and incubate for 3 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Extract the formazan from the tissues using isopropanol.
-
Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer at 570 nm.
-
-
Data Analysis:
UV-Induced Skin Damage Signaling Pathways
Understanding the molecular mechanisms of UV-induced skin damage is crucial for developing effective photoprotective strategies. UV radiation activates several signaling pathways that contribute to inflammation, photoaging, and carcinogenesis.[7][13][14][15]
Mitogen-Activated Protein Kinase (MAPK) Pathway
UV radiation generates reactive oxygen species (ROS), which activate the MAPK signaling cascade. This pathway involves a series of protein kinases that regulate various cellular processes.
-
Key components: ERK, JNK, and p38 kinases.
-
Downstream effects: Activation of transcription factors like AP-1, leading to increased expression of matrix metalloproteinases (MMPs). MMPs degrade collagen and elastin, contributing to wrinkle formation and loss of skin elasticity.[16][17][18]
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a key regulator of the inflammatory response in the skin.
-
Activation: UV radiation can activate NF-κB, leading to its translocation to the nucleus.[2][19][20][21][22]
-
Downstream effects: Increased expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), which contribute to the redness, swelling, and pain associated with sunburn.[21]
A potential mechanism of action for this compound as a UV filter would be to absorb UV radiation, thereby preventing the initial triggers for these damaging signaling cascades.
Visualizations
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. article.sapub.org [article.sapub.org]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. testinglab.com [testinglab.com]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. remedypublications.com [remedypublications.com]
- 13. Signatures of photo-aging and intrinsic aging in skin were revealed by transcriptome network analysis | Aging [aging-us.com]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | From Biomass-Derived p-Hydroxycinnamic Acids to Novel Sustainable and Non-Toxic Phenolics-Based UV-Filters: A Multidisciplinary Journey [frontiersin.org]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. oxfordbiosciences.com [oxfordbiosciences.com]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. Methods for evaluation of cosmetic antioxidant capacity [ouci.dntb.gov.ua]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Asymmetric Hydrogenation of α-Benzamido-4-hydroxy-3-methoxy-cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric hydrogenation of α-benzamido-4-hydroxy-3-methoxy-cinnamic acid and its derivatives is a critical transformation in the synthesis of chiral pharmaceutical compounds, most notably L-DOPA (L-3,4-dihydroxyphenylalanine), a cornerstone therapy for Parkinson's disease. This reaction involves the stereoselective addition of hydrogen across the carbon-carbon double bond of the cinnamic acid backbone, creating a chiral center with high enantiomeric purity. The success of this transformation is highly dependent on the choice of a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand.
These application notes provide an overview of the catalysts and conditions employed for this reaction, along with detailed experimental protocols and a workflow for performing the asymmetric hydrogenation. The data presented is a compilation from studies on the target molecule and closely related N-acyl-α-arylenamide substrates, offering a comparative basis for catalyst selection and reaction optimization.
Data Presentation: Catalyst Performance in Asymmetric Hydrogenation
The following table summarizes the performance of various chiral catalysts in the asymmetric hydrogenation of α-benzamido-4-hydroxy-3-methoxy-cinnamic acid and analogous N-acyl-α-arylenamide substrates. This data is intended to guide the selection of a suitable catalyst system to achieve high yield and enantioselectivity.
| Catalyst Precursor | Chiral Ligand | Substrate | Solvent | H₂ Pressure (atm) | Temp. (°C) | Yield (%) | e.e. (%) | Reference |
| [Rh(COD)₂]BF₄ | (R,R)-DiPAMP | (Z)-α-acetamido-4-acetoxy-3-methoxy-cinnamic acid | Methanol | 3 | RT | Quantitative | 95 | [1] |
| [Rh(COD)₂]BF₄ | (S,S)-t-Bu-BisP* | (Z)-N-acetyl-α-(3-methoxyphenyl)enamide | Methanol | 3 | RT | Quantitative | >99 | [2] |
| [Rh(COD)₂]BF₄ | (S)-MonoPhos | (Z)-N-acetyl-α-phenylenamide | Dichloromethane | 15 | 5 | 100 | 90 | [3] |
| Ru(OAc)₂(BINAP) | (S)-BINAP | Naphthacrylic acid | Methanol | 134 | RT | - | 98 | [1] |
| Rhodium Complex | Chiral Phosphine | α-benzamido-4-hydroxy-3-methoxy-cinnamic acid | - | - | - | - | 56.4 |
Experimental Protocols
This section provides a detailed, generalized protocol for the asymmetric hydrogenation of α-benzamido-4-hydroxy-3-methoxy-cinnamic acid. This protocol is based on established procedures for the hydrogenation of related enamides and should be optimized for specific laboratory conditions and catalyst systems.
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from procedures used for the Monsanto L-DOPA synthesis and other Rh-catalyzed hydrogenations of enamides.
Materials:
-
α-Benzamido-4-hydroxy-3-methoxy-cinnamic acid (Substrate)
-
Chiral Rhodium Catalyst Precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral Diphosphine Ligand (e.g., (R,R)-DiPAMP, (S,S)-DuPHOS)
-
Anhydrous, degassed solvent (e.g., Methanol, Ethanol, THF)
-
High-purity Hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere chemistry (Schlenk flasks, etc.)
-
Hydrogenation autoclave or a balloon hydrogenation setup
-
Magnetic stirrer and hotplate
Procedure:
-
Catalyst Preparation (In situ):
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral diphosphine ligand (1.1 mol%) in the anhydrous, degassed solvent.
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex. The solution will typically change color.
-
-
Reaction Setup:
-
In a separate reaction vessel (e.g., a hydrogenation autoclave liner), add the α-benzamido-4-hydroxy-3-methoxy-cinnamic acid substrate.
-
Under an inert atmosphere, transfer the prepared catalyst solution to the reaction vessel containing the substrate using a cannula or a gas-tight syringe.
-
Seal the reaction vessel.
-
-
Hydrogenation:
-
Purge the reaction vessel several times with hydrogen gas to remove the inert atmosphere.
-
Pressurize the vessel to the desired hydrogen pressure (typically 3-10 atm for Rh-catalyzed reactions).
-
Commence vigorous stirring and maintain the reaction at the desired temperature (often room temperature for these reactions).
-
Monitor the reaction progress by monitoring the hydrogen uptake or by taking aliquots (if the setup allows) for analysis by TLC, HPLC, or NMR.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert atmosphere.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the desired N-benzoyl-3-(4-hydroxy-3-methoxyphenyl)-alanine.
-
-
Analysis:
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the asymmetric hydrogenation experiment.
Caption: General workflow for asymmetric hydrogenation.
Catalytic Cycle for Rhodium-Diphosphine Catalyzed Hydrogenation of Enamides
The following diagram illustrates the generally accepted mechanism for the rhodium-catalyzed asymmetric hydrogenation of enamides.
Caption: Rh-catalyzed hydrogenation cycle.
Concluding Remarks
The asymmetric hydrogenation of α-benzamido-4-hydroxy-3-methoxy-cinnamic acid is a well-established and highly efficient method for the synthesis of the corresponding chiral amino acid derivative. The choice of the chiral ligand is paramount in achieving high enantioselectivity. Rhodium-based catalysts, particularly with ligands from the DiPAMP and DuPHOS families, have demonstrated excellent performance for this class of substrates. Ruthenium-based catalysts, such as those with BINAP ligands, also offer a viable alternative, though they may require different reaction conditions. The provided protocols and workflow serve as a comprehensive guide for researchers to successfully implement and optimize this critical synthetic transformation. Careful execution under inert conditions and thorough analysis are essential for obtaining high-quality results.
References
Application Notes & Protocols: 3-Methoxycinnamic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives are a versatile class of molecules that serve as crucial building blocks in the synthesis of a wide range of pharmaceutical compounds. Their substituted forms, particularly methoxycinnamic acids, are of significant interest due to their presence in numerous biologically active molecules. 3-Methoxycinnamic acid, in particular, and its closely related analogues, are key starting materials for synthesizing intermediates used in the development of targeted therapies, including kinase inhibitors and central nervous system agents.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of pharmaceutical intermediates. The protocols are based on established synthetic routes and provide quantitative data to aid in research and development.
Application 1: Synthesis of a Core Intermediate for the Kinase Inhibitor Bosutinib
While the synthesis of the Src/Abl kinase inhibitor Bosutinib often starts from 3-methoxy-4-hydroxybenzoic acid, this starting material is structurally very similar to derivatives of this compound. The following multi-step synthesis illustrates a pathway to a key quinoline (B57606) intermediate, providing a valuable framework for medicinal chemists. The overall yield for this synthesis is approximately 21.7%.[1]
Experimental Workflow: Synthesis of Bosutinib Intermediate
The following diagram outlines the synthetic pathway from 3-methoxy-4-hydroxybenzoic acid to a key chlorinated quinoline intermediate, which is a direct precursor to Bosutinib.
Quantitative Data for Bosutinib Intermediate Synthesis
| Step | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (HPLC, %) |
| 1 | Methyl 4-hydroxy-3-methoxybenzoate | Thionyl chloride | Methanol | 2 | RT | ~98% | 97.2 |
| 2 | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | 1-Bromo-3-chloropropane, K₂CO₃ | DMF | 1 | 70 | 90.0 | 98.7 |
| 3 | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Nitric acid | Acetic acid | - | - | - | - |
| 4 | Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | Powdered iron, NH₄Cl | Methanol/Water | - | - | 91.5 | - |
| 5 | 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | 3,3-Diethoxypropionitrile, TFA | Ethyl acetate (B1210297) | 6 | 5-10 | - | - |
| 6 | 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | POCl₃ | - | - | - | - | - |
Note: Some intermediate steps in the cited literature did not report isolated yields.
Detailed Experimental Protocols
Protocol 1: Esterification of 3-methoxy-4-hydroxybenzoic acid [1][2]
-
To a solution of 3-methoxy-4-hydroxybenzoic acid (44.3 g, 0.26 mol) in methanol (500 mL), add thionyl chloride (30.0 g, 0.50 mol) dropwise at room temperature.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the solvent in vacuo.
-
Resolve the resulting oil in ice-water (50 mL) and adjust the pH to 7-8 with a saturated aqueous sodium bicarbonate solution.
-
Collect the precipitate by filtration and air dry to yield Methyl 4-hydroxy-3-methoxybenzoate.
Protocol 2: Alkylation of Methyl 4-hydroxy-3-methoxybenzoate [1][2]
-
Prepare a mixture of Methyl 4-hydroxy-3-methoxybenzoate (48.0 g, 0.26 mol), 1-bromo-3-chloropropane (50.0 g, 0.32 mol), and potassium carbonate (50.0 g, 0.36 mol) in DMF (125 mL).
-
Heat the mixture at 70 °C for 1 hour.
-
Cool the reaction mixture to room temperature and pour it slowly into ice-water (1.5 L) with constant stirring.
-
Stir the resulting oil until it solidifies.
-
Collect the solid by filtration to afford Methyl 4-(3-chloropropoxy)-3-methoxybenzoate.
Protocol 3: Reduction of the Nitro Group [2]
-
To a mixture of methanol (70 mL) and water (30 mL), add powdered iron (5.6 g, 0.10 mol) and ammonium chloride (8.4 g, 0.157 mol).
-
Heat the mixture to reflux, then add a solution of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate in methanol.
-
Continue refluxing for 3 hours.
-
Filter the hot reaction mixture and concentrate the filtrate in vacuo.
-
Extract the residue with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to yield Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate.
Signaling Pathway of Bosutinib
Bosutinib functions as a dual inhibitor of Src and Abl tyrosine kinases, which are often dysregulated in certain cancers, particularly Chronic Myelogenous Leukemia (CML).[2] By blocking the ATP-binding site of these kinases, Bosutinib inhibits downstream signaling pathways that control cell proliferation, differentiation, and survival.
Application 2: Synthesis of 3,4,5-Trimethoxyphenyl Acrylamide Derivatives as Serotonergic 5-HT1A Receptor Agonists
Derivatives of 3,4,5-trimethoxycinnamic acid have been synthesized and evaluated as potential antinarcotic agents that exhibit high binding affinities for serotonergic 5-HT1A receptors.[3] These compounds have shown efficacy in suppressing morphine withdrawal syndrome in mice.[4]
Experimental Workflow: Amide Coupling
The synthesis involves a coupling reaction between 3,4,5-trimethoxycinnamic acid and various aliphatic amines.
Quantitative Data for Amide Synthesis
| Amine | Product | Yield (%) |
| n-Hexyl amine | (E)-N-Hexyl-3-(3,4,5-trimethoxyphenyl) acrylamide | 67 |
| n-Octyl amine | (E)-N-Octyl-3-(3,4,5-trimethoxyphenyl) acrylamide | 86 |
| n-Decyl amine | (E)-N-Decyl-3-(3,4,5-trimethoxyphenyl) acrylamide | 78 |
Data sourced from[3]
Detailed Experimental Protocol
Protocol 4: General Procedure for Amide Coupling [3]
-
To a stirred solution of 3,4,5-trimethoxycinnamic acid (1.0 g, 4.2 mmol) in dry dichloromethane (B109758) (30 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) (0.97 g, 5.0 mmol), 1-hydroxybenzotriazole (B26582) (HOBt) (0.68 g, 5.0 mmol), and triethylamine (B128534) (TEA) (0.70 mL, 5.0 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add the desired aliphatic amine to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Wash the reaction mixture with brine (20 mL) and water (20 mL).
-
Dry the organic layer, concentrate in vacuo, and purify the crude product to obtain the desired amide.
Signaling Pathway of 5-HT1A Receptor Agonists
Agonists of the 5-HT1A receptor, a subtype of serotonin (B10506) receptor, are known to modulate neuronal activity. Activation of this G-protein coupled receptor can lead to the inhibition of adenylyl cyclase and the modulation of other downstream effectors like ERK (extracellular signal-regulated kinase), which play a role in the therapeutic effects observed, such as the attenuation of morphine withdrawal symptoms.[4]
Conclusion
This compound and its derivatives are valuable precursors for the synthesis of complex pharmaceutical intermediates. The provided protocols for the synthesis of a Bosutinib intermediate and a series of serotonergic agents highlight the utility of this chemical scaffold. The detailed experimental conditions and quantitative data offer a solid foundation for researchers to build upon in their drug discovery and development endeavors. The adaptability of the cinnamic acid structure allows for the generation of diverse libraries of compounds for screening against various biological targets.
References
Application Note: In Vitro Antioxidant Activity of 3-Methoxycinnamic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found in various plants, recognized for their low toxicity and a wide range of biological activities.[1][2] These compounds are promising candidates for drug development.[2] The antioxidant capacity of cinnamic acid derivatives is closely tied to their chemical structure, particularly the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the phenyl ring.[3] The introduction of electron-donating methoxy groups, as seen in 3-Methoxycinnamic acid, can enhance antioxidant activity by increasing the stability of the phenoxyl radical formed after hydrogen donation.[3] This application note provides detailed protocols for assessing the in vitro antioxidant activity of this compound using three common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power).
Principles of Antioxidant Assays
In vitro antioxidant assays are essential for screening and characterizing compounds that can mitigate oxidative stress. The following methods are based on different mechanisms of antioxidant action.
-
DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. DPPH is a dark purple crystalline powder that forms a stable radical in solution.[4] When reduced by an antioxidant, the purple color fades to a pale yellow, and this change in absorbance at 517 nm is measured to quantify the scavenging activity.
-
ABTS Radical Cation Decolorization Assay: In this assay, the ABTS radical cation (ABTS•+), a blue-green chromophore, is generated by reacting ABTS with an oxidant like potassium persulfate.[5][6] Antioxidants present in the sample reduce the ABTS•+, causing a loss of color that is proportional to the antioxidant's concentration. The absorbance is typically measured at 734 nm.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay directly measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7] At a low pH, antioxidants reduce a colorless ferric-TPTZ (2,4,6-tripyridyl-s-triazine) complex to a blue-colored ferrous-TPTZ complex, with an absorption maximum around 593 nm.[8][9] The intensity of the blue color is directly related to the reducing power of the sample.[9]
Experimental Workflows and Mechanisms
Detailed Experimental Protocols
These protocols are optimized for a 96-well microplate format.
DPPH Radical Scavenging Assay Protocol
A. Reagents and Materials
-
This compound (Test Sample)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol)
-
Trolox or Ascorbic Acid (Positive Control)
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
B. Preparation of Solutions
-
DPPH Stock Solution (0.2 mM): Dissolve ~7.9 mg of DPPH in 100 mL of methanol. Store in a light-protected container at 4°C.
-
DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm before the assay. Prepare this solution fresh.
-
Test Sample Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Solutions: Prepare a series of dilutions of the test sample and positive control in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
C. Assay Procedure
-
Add 100 µL of each working solution (test sample or positive control) into respective wells of the 96-well plate.
-
Add 100 µL of methanol to the control wells (contains DPPH but no sample).
-
Add 200 µL of methanol to the blank wells (contains no DPPH or sample).
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blank wells.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[4]
-
Measure the absorbance at 517 nm.[4]
D. Calculation Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control: Absorbance of the DPPH solution without the test sample.
-
Abs_sample: Absorbance of the test sample with the DPPH solution.
The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the % inhibition against the sample concentrations.
ABTS Radical Scavenging Assay Protocol
A. Reagents and Materials
-
This compound (Test Sample)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol (B145695) or Phosphate Buffered Saline (PBS)
-
Trolox or Ascorbic Acid (Positive Control)
-
96-well microplate
-
Microplate reader (absorbance at 734 nm)
B. Preparation of Solutions
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a 2.45 mM concentration.
-
ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 ratio) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[5][6]
-
ABTS•+ Working Solution: Before use, dilute the radical solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Test Sample & Standard Solutions: Prepare stock and working solutions as described in the DPPH protocol.
C. Assay Procedure
-
Add 10 µL of each working solution (test sample or positive control) into respective wells.[10]
-
Add 190 µL of the ABTS•+ working solution to each well.[10]
-
For the blank, add 10 µL of the solvent and 190 µL of the ABTS•+ working solution.[10]
-
Shake gently and incubate at room temperature in the dark for 6-10 minutes.
-
Measure the absorbance at 734 nm.
D. Calculation Calculate the percentage of scavenging activity using the same formula as for the DPPH assay. Determine the IC₅₀ value from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay Protocol
A. Reagents and Materials
-
This compound (Test Sample)
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
Trolox (Positive Control)
-
96-well microplate
-
Microplate reader (absorbance at 593 nm)
B. Preparation of Solutions
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[7][9] Warm this reagent to 37°C before use.[7]
-
Test Sample & Standard Solutions: Prepare stock and working solutions as described in the DPPH protocol.
-
Ferrous Sulfate Standard Curve: Prepare a series of dilutions of FeSO₄ (e.g., 100 to 2000 µM) in water.
C. Assay Procedure
-
Add 10 µL of the sample, standard (FeSO₄), or positive control into respective wells.[11]
-
Add 190 µL of the pre-warmed FRAP reagent to all wells.[11]
-
Incubate the plate at 37°C for 4-8 minutes.[7]
-
Measure the absorbance at 593 nm.[9]
D. Calculation The antioxidant capacity is determined from a linear calibration curve of FeSO₄. The results are expressed as µmol of Fe²⁺ equivalents per gram or mole of the test sample (µM Fe(II)/mg sample).
Data Presentation
While specific quantitative data for this compound is not widely published, the following table presents representative IC₅₀ values from DPPH assays for structurally related cinnamic acid derivatives to provide a comparative context. The antioxidant activity is highly dependent on the substitution pattern on the phenyl ring.[3] Generally, the presence of hydroxyl groups is a primary determinant of radical-scavenging activity.[3]
| Compound | Assay | IC₅₀ Value (µM) | Reference/Notes |
| p-Coumaric Acid | DPPH | > 1000 | Monohydroxy derivative, generally lower activity. |
| Ferulic Acid | DPPH | ~ 40 - 80 | 4-hydroxy-3-methoxy substituted.[12] |
| Sinapic Acid | DPPH | ~ 30 - 60 | 4-hydroxy-3,5-dimethoxy substituted.[12] |
| Caffeic Acid | DPPH | ~ 15 - 30 | Dihydroxy derivative, shows high activity.[1] |
| Trolox (Standard) | DPPH | ~ 32 - 80 | Standard water-soluble antioxidant. |
| Ascorbic Acid (Std) | DPPH | ~ 28 - 85 | Standard water-soluble antioxidant. |
Note: IC₅₀ values are approximate and can vary significantly based on specific assay conditions.
References
- 1. jocpr.com [jocpr.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ultimatetreat.com.au [ultimatetreat.com.au]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Potent Anti-inflammatory Action of Cinnamic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] These compounds are known to modulate key signaling pathways implicated in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3][4] This document provides detailed protocols for in vitro assays commonly used to evaluate the anti-inflammatory potential of cinnamic acid derivatives, along with data presentation guidelines and visualizations of key signaling pathways and experimental workflows.
Mechanism of Action: Targeting Key Inflammatory Pathways
Cinnamic acid derivatives exert their anti-inflammatory effects by interfering with the production of pro-inflammatory mediators.[1][2] This is often achieved through the inhibition of signaling cascades that lead to the expression of inflammatory genes.
-
NF-κB Signaling Pathway: The NF-κB pathway is a cornerstone of the inflammatory process, regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[5][6] In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[1][7] Cinnamic acid derivatives have been shown to inhibit NF-κB signaling by preventing the phosphorylation and subsequent degradation of IκB.[1]
-
MAPK Signaling Pathway: The MAPK pathways are another crucial set of signaling cascades involved in cellular responses to a variety of external stimuli, including inflammatory signals.[3][4][8] Key MAPK families involved in inflammation include p38, JNK, and ERK. Activation of these kinases leads to the phosphorylation and activation of various transcription factors that contribute to the inflammatory response. Cinnamic acid derivatives can modulate these pathways to reduce inflammation.
Data Presentation: Quantifying Anti-inflammatory Efficacy
To facilitate the comparison of the anti-inflammatory activity of different cinnamic acid derivatives, quantitative data should be summarized in clearly structured tables.
Table 1: Inhibitory Effect of Cinnamic Acid Derivatives on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| Cinnamic Acid | 10 | 25.3 ± 2.1 | 45.2 |
| 50 | 58.7 ± 4.5 | ||
| 100 | 85.1 ± 6.3 | ||
| Ferulic Acid | 10 | 35.6 ± 3.2 | 28.9 |
| 50 | 72.4 ± 5.8 | ||
| 100 | 91.2 ± 7.1 | ||
| Caffeic Acid | 10 | 41.2 ± 3.9 | 21.5 |
| 50 | 78.9 ± 6.2 | ||
| 100 | 94.6 ± 8.0 | ||
| Indomethacin (Control) | 10 | 95.8 ± 1.5 | 0.8 |
Data are presented as mean ± SD from three independent experiments. IC₅₀ values were calculated by non-linear regression analysis.
Table 2: Effect of Cinnamic Acid Derivatives on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Cinnamic Acid | 50 | 45.2 ± 3.8 | 38.7 ± 3.1 |
| Ferulic Acid | 50 | 62.1 ± 5.1 | 55.4 ± 4.9 |
| Caffeic Acid | 50 | 70.5 ± 6.3 | 65.8 ± 5.7 |
| Dexamethasone (Control) | 10 | 92.3 ± 2.4 | 88.1 ± 3.0 |
Data are presented as mean ± SD from three independent experiments. Cytokine levels were measured in the cell culture supernatant.
Table 3: Cyclooxygenase-2 (COX-2) Inhibitory Activity of Cinnamic Acid Derivatives
| Compound | IC₅₀ (µM) |
| Cinnamic Acid | >100 |
| Ferulic Acid | 15.7 |
| Caffeic Acid | 8.2 |
| Celecoxib (Control) | 0.05 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity.
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. The murine macrophage cell line RAW 264.7 is a commonly used model for studying inflammation.[9][10]
Cell Culture and Treatment
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Cinnamic acid derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in appropriate culture plates (e.g., 96-well or 24-well plates) at a suitable density and allow them to adhere overnight.
-
Prepare stock solutions of cinnamic acid derivatives in DMSO. The final concentration of DMSO in the cell culture should not exceed 0.1%.
-
Pre-treat the cells with various concentrations of the cinnamic acid derivatives for 1-2 hours.
-
Induce inflammation by adding LPS (typically 1 µg/mL) to the cell culture medium and incubate for the desired time (e.g., 24 hours for NO and cytokine assays).
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[11][12]
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate reader
Protocol:
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[13][14]
Materials:
-
Commercial ELISA kits for TNF-α and IL-6
-
Microplate reader
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this involves adding the supernatant to wells pre-coated with capture antibodies, followed by the addition of detection antibodies, a substrate solution, and a stop solution.
-
Measure the absorbance at the specified wavelength (usually 450 nm).
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of cinnamic acid derivatives to inhibit the activity of the COX-2 enzyme.[15][16][17]
Materials:
-
COX-2 inhibitor screening assay kit (fluorometric or colorimetric)
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric plate reader
Protocol:
-
Follow the protocol provided with the commercial COX-2 inhibitor screening assay kit.
-
Generally, the protocol involves incubating the recombinant COX-2 enzyme with the test compounds (cinnamic acid derivatives) for a specific period.
-
The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
The product formation is measured by detecting the fluorescence or absorbance.
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of the control (enzyme without inhibitor).
-
IC₅₀ values can be determined by testing a range of inhibitor concentrations.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory activity of cinnamic acid derivatives.
Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.
Caption: Modulation of the MAPK signaling pathway by cinnamic acid derivatives.
References
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 9. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 14. 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxycinnamic Acid
Welcome to the technical support center for the synthesis of 3-Methoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their reactions.
Troubleshooting Guides & FAQs
This section addresses specific challenges you might encounter during the synthesis of this compound, presented in a question-and-answer format.
General Troubleshooting
Q1: My overall yield is consistently low. Where should I start troubleshooting?
A1: Low yield is a common problem that can stem from various factors. A systematic approach is best. Start by verifying the purity of your starting materials, particularly the 3-methoxybenzaldehyde (B106831), as impurities can significantly hinder the reaction. Ensure all glassware is thoroughly dried, as moisture can be detrimental, especially in the Perkin reaction. Re-evaluate your reaction conditions—temperature, reaction time, and stoichiometry—as even small deviations from optimal parameters can drastically reduce yield. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the point of maximum product formation and avoid unnecessary extended heating, which can lead to product degradation.[1][2]
Method-Specific Troubleshooting
Q1: My Knoevenagel condensation is sluggish or incomplete. What are the likely causes?
A1: The Knoevenagel condensation's success is highly dependent on the catalyst's activity and the reactivity of the methylene (B1212753) compound.[3]
-
Catalyst Choice: A weak base is crucial. While pyridine (B92270) is commonly used, piperidine (B6355638) is often more effective. Using a strong base can lead to the self-condensation of the aldehyde.[3]
-
Active Methylene Compound: Malonic acid is the standard choice. Ensure it is dry and of high purity. An excess of malonic acid is often necessary for high yields; an equimolecular amount can result in yields as low as 50%.[4]
-
Water Removal: The reaction generates water, which can inhibit the catalyst and reverse the reaction equilibrium.[3] If feasible, employing a Dean-Stark apparatus to azeotropically remove water as it forms can significantly improve the yield.[1]
-
Reagent Solubility: Ensure the malonic acid is fully dissolved in the solvent (e.g., pyridine) before adding the catalyst (e.g., piperidine). If the malonic acid is not in solution, the reaction cannot be properly controlled.[4]
Q2: I'm observing a significant amount of a dicarboxylic acid impurity in my final product. How can I avoid this?
A2: The formation of a dicarboxylic acid intermediate is part of the Knoevenagel-Doebner mechanism. Incomplete decarboxylation will lead to this impurity. To promote complete decarboxylation, ensure the reaction is heated at a sufficient temperature for an adequate duration after the initial condensation.
Q1: My Perkin reaction is producing a low yield of this compound along with a tar-like substance. What's happening?
A1: This is a frequent issue with the Perkin reaction, which necessitates high temperatures (around 180°C).[3] At these elevated temperatures, side reactions such as the self-condensation of the aldehyde or anhydride (B1165640) can occur, leading to polymerization and the formation of tar.[1][3]
-
Temperature Control: Maintain a stable and controlled temperature using a reliable heating mantle or oil bath. Excessive heat can promote the formation of byproducts.[1]
-
Reaction Time: Prolonged heating can lead to the decomposition of both the product and starting materials.[1] Monitor the reaction by TLC to identify the optimal reaction time.[2]
-
Reagent Purity: The presence of moisture can hydrolyze the acetic anhydride and deactivate the sodium acetate (B1210297) catalyst. Use anhydrous reagents and ensure all glassware is thoroughly dried.[1][2] Impurities in the 3-methoxybenzaldehyde can also contribute to byproduct formation.[1]
Q2: The purification of my this compound from the Perkin reaction is difficult due to a persistent byproduct. What could it be?
A2: A common byproduct is the mixed anhydride of this compound and acetic acid. Incomplete hydrolysis during the work-up will leave this intermediate in your product. To ensure complete hydrolysis, boil the reaction mixture with water for a sufficient time after the initial reaction is complete.[2]
Data Presentation
The following table summarizes typical yields for the synthesis of this compound and its analogs using different methods.
| Synthesis Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| Knoevenagel Condensation | 3-Methoxybenzaldehyde, Malonic Acid | Pyridine | Dimethylbenzene | 80°C | 2 hours | 91.1 - 93.9 | [5] |
| Green Knoevenagel Condensation | 3,4,5-Trimethoxybenzaldehyde, Malonic Acid | Ammonium Bicarbonate | Ethyl Acetate | 140°C | 2 hours | 73 | [6] |
| Knoevenagel Condensation | 4-Methoxybenzaldehyde, Malonic Acid | Pyridine | - | Reflux | 1.5 hours | 59 | [7] |
| Perkin Reaction | p-Anisaldehyde, Acetic Anhydride | Sodium Acetate | - | 180°C | 5 hours | ~85 | [8] |
| Perkin Reaction (Ultrasonic) | p-Anisaldehyde, Acetic Anhydride | Sodium Acetate | - | 50°C | 1 hour | 2.09 | [9] |
| Heck Reaction | 3-Bromoanisole (B1666278), Acrylic Acid | Palladium(II)-imidazole complex | Water | 100°C | 12 hours | Not specified | [10] |
Experimental Protocols
Knoevenagel Condensation
This protocol is adapted from a high-yield synthesis of this compound.[5]
-
Reaction Setup: In a suitable reactor, add 1361 mg of 3-methoxybenzaldehyde and 20 mL of dimethylbenzene.
-
Reagent Addition: While stirring at room temperature, add 3 mL of malonic acid. Continue stirring for 30 minutes.
-
Catalyst Addition: Add 1000 mg of pyridine to the mixture.
-
Reaction: Heat the reaction mixture to 80°C and continue stirring for 2 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform a suitable work-up and purification to obtain this compound.
Perkin Reaction
This protocol is adapted for this compound from a general procedure for cinnamic acids.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 3-methoxybenzaldehyde, 1.5 equivalents of acetic anhydride, and 1 equivalent of anhydrous sodium acetate.
-
Reaction: Heat the mixture in an oil bath at 160-180°C for 3-5 hours.
-
Work-up: Allow the mixture to cool slightly and then pour it into a beaker of cold water while stirring. The crude product will precipitate.
-
Purification: Collect the solid by vacuum filtration and wash it with cold water. Recrystallization from a suitable solvent system, such as ethanol (B145695) and water, can be used for further purification.[1]
Heck Reaction
This protocol describes the synthesis of this compound via a palladium-catalyzed Heck reaction.[10]
-
Reaction Setup: In a Schlenk reaction tube under a nitrogen atmosphere, sequentially add 3.0 mmol of potassium tert-butoxide, 2.0 mL of water, and 1.2 mmol of acrylic acid. Stir the mixture at room temperature for 10 minutes.
-
Reagent and Catalyst Addition: Add 1.0 mmol of 3-bromoanisole and 1.0 mol% of a palladium(II)-imidazole complex.
-
Reaction: Stir the reaction mixture at 100°C for 12 hours.
-
Work-up: After completion, cool the reaction to room temperature and adjust the pH to 1 with 4 M hydrochloric acid.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the organic phase with saturated brine and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to obtain the final product.
Visualizations
Below are diagrams illustrating the key reaction workflows.
Caption: Workflow for the Knoevenagel Condensation synthesis.
Caption: Workflow for the Perkin Reaction synthesis.
Caption: Catalytic cycle of the Heck Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN108863773A - The preparation method of 3- methoxy cinnamic acid - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 6099-04-3 [chemicalbook.com]
Technical Support Center: Purification of Crude 3-Methoxycinnamic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-methoxycinnamic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid organic compounds. It relies on the principle of differential solubility. An ideal solvent will dissolve the this compound and any impurities at an elevated temperature. As the solution slowly cools, the solubility of the this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).
Q2: Which solvent system is recommended for the recrystallization of this compound?
A2: A mixed-solvent system of ethanol (B145695) and water or methanol (B129727) and water is commonly effective for cinnamic acid derivatives.[1] this compound is soluble in alcohols like ethanol and methanol and less soluble in water. This allows for the use of a mixed solvent system where the crude solid is dissolved in a minimum amount of hot alcohol, and then water is added to decrease the solubility and induce crystallization upon cooling.
Q3: How can I determine the purity of the recrystallized this compound?
A3: The purity of the recrystallized product can be assessed by its melting point. Pure this compound has a sharp melting point range of approximately 117-120 °C.[2][3] A broad or depressed melting point range compared to the literature value indicates the presence of impurities.[1]
Q4: What are the common impurities found in crude this compound?
A4: Common impurities can include starting materials from the synthesis, such as 3-methoxybenzaldehyde (B106831) and malonic acid, by-products, or other isomeric forms of cinnamic acid. Insoluble materials may also be present.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form after cooling | - Too much solvent was used: The solution is not supersaturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.[4] - Try scratching the inside of the flask with a glass rod to induce nucleation.[4] - Add a "seed" crystal of pure this compound to the solution.[4] |
| The solid "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too quickly. | - Reheat the solution to redissolve the oil. Add a small amount of the more soluble solvent (e.g., ethanol) to decrease the saturation point.[4] - Allow the solution to cool more slowly by insulating the flask.[4] |
| Low yield of recrystallized product | - Using too much solvent during dissolution. - Premature crystallization during hot filtration. - Incomplete crystallization. - Washing the crystals with warm solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[4] - Ensure the filtration apparatus is pre-heated to prevent premature crystal formation.[4] - Allow sufficient time for crystallization, including cooling in an ice bath.[4] - Always wash the collected crystals with a small amount of ice-cold solvent.[1][4] |
| Crystals form too quickly | - The solution is too concentrated. | - Reheat the solution and add a small amount of additional hot solvent to allow for slower, more controlled crystal growth, which leads to higher purity.[5] |
| Colored impurities remain in the crystals | - Colored impurities are co-crystallizing with the product. | - If the impurities are known to be adsorbed by activated carbon, add a small amount of decolorizing charcoal to the hot solution before filtration. Note: This may reduce the overall yield. |
Physicochemical and Solubility Data
| Property | Value |
| Chemical Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol [6] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 117-120 °C[2][3] |
| Solubility in Methanol | Soluble, almost transparent[6] |
| Solubility in Ethanol | Soluble |
| Solubility in Water | Sparingly soluble |
Experimental Protocol: Recrystallization of this compound
This protocol details the purification of crude this compound using an ethanol-water mixed-solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Magnetic stir bar
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: While keeping the ethanol solution hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point).[1]
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.[1]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals on a pre-weighed watch glass, either by air-drying or in a drying oven at a moderate temperature (e.g., 60-70 °C).[1]
Visual Guides
References
- 1. This compound 97 6099-04-3 [sigmaaldrich.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 6099-04-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | C10H10O3 | CID 637668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound 97 6099-04-3 [sigmaaldrich.com]
Technical Support Center: Recrystallization of 3-Methoxycinnamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in choosing a suitable recrystallization solvent for 3-methoxycinnamic acid and performing the purification process effectively.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
An ideal solvent for recrystallization should dissolve this compound completely at an elevated temperature but only sparingly at room temperature or below. This temperature-dependent solubility differential is crucial for obtaining a high yield of pure crystals upon cooling.[1][2] Based on qualitative data, this compound is soluble in organic solvents such as ethanol (B145695), ether, and benzene, and insoluble in water.[3] For similar compounds, like 3-methylcinnamic acid and other cinnamic acid derivatives, a mixed-solvent system of ethanol and water has proven to be effective.[4]
Q2: How do I experimentally determine the best recrystallization solvent?
Due to the limited availability of precise quantitative solubility data for this compound, it is highly recommended to perform small-scale solubility tests to identify the optimal solvent or solvent mixture. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below. The goal is to find a solvent that dissolves the compound when hot but leads to good crystal formation upon cooling.[5][6][7]
Q3: Can I use a single solvent for recrystallization?
Yes, a single-solvent recrystallization is possible if a solvent can be found that meets the criteria of high solubility at high temperatures and low solubility at low temperatures.[2][8] Based on information for the structurally similar 4-methoxycinnamic acid, which can be recrystallized from absolute ethanol, this is a plausible option for this compound as well.[9][10]
Q4: What are the key steps in recrystallization?
The fundamental steps of recrystallization are:
-
Dissolution: Dissolving the impure solid in a minimum amount of a hot, suitable solvent.[5][8]
-
Hot Filtration (if necessary): Filtering the hot solution to remove any insoluble impurities.
-
Crystallization: Allowing the hot, saturated solution to cool slowly and undisturbed, promoting the formation of pure crystals.[1][5]
-
Crystal Collection: Isolating the formed crystals from the solvent (mother liquor) by vacuum filtration.[4][5]
-
Washing: Rinsing the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.[4][5]
Data Presentation
The following table summarizes the expected solubility behavior of this compound in common laboratory solvents. Note: These are qualitative or estimated values based on data for structurally similar compounds. It is imperative to determine the quantitative solubility experimentally for your specific sample and conditions.
| Solvent | Boiling Point (°C) | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Comments |
| Water | 100 | Insoluble[3] | Sparingly Soluble | Good as an anti-solvent in mixed systems. |
| Ethanol | 78 | Soluble[3] | Very Soluble | A good candidate for a single or mixed-solvent system.[4] |
| Methanol | 65 | Soluble | Very Soluble | Similar to ethanol, a potential recrystallization solvent. |
| Acetone | 56 | Soluble | Very Soluble | May be too effective a solvent, leading to low recovery. |
| Ethyl Acetate | 77 | Soluble | Very Soluble | Similar to acetone, may result in poor yield. |
| Toluene | 111 | Sparingly Soluble | Soluble | Potential single solvent, but high boiling point requires care. |
| Hexanes | 69 | Insoluble | Sparingly Soluble | Likely a poor solvent for dissolution. |
Experimental Protocols
Protocol 1: Determination of a Suitable Recrystallization Solvent
This protocol outlines the steps to identify an appropriate solvent for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selection of test solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexanes)
-
Test tubes and a test tube rack
-
Spatula
-
Hot plate or water bath
-
Stirring rod
-
Ice bath
Procedure:
-
Place approximately 50 mg of crude this compound into several separate test tubes.
-
To each test tube, add 1 mL of a different solvent at room temperature.
-
Stir the contents of each test tube with a clean stirring rod and observe the solubility. Note if the solid dissolves completely, partially, or not at all. A good candidate solvent should not dissolve the solid at room temperature.
-
For the solvents in which the solid was insoluble or sparingly soluble at room temperature, gently heat the test tubes in a water bath or on a hot plate.[6]
-
Add the solvent dropwise while heating and stirring until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the hot, clear solutions to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice bath to induce further crystallization.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of well-formed crystals.
Protocol 2: Recrystallization of this compound using an Ethanol/Water Mixed-Solvent System
This protocol is adapted from a procedure for the closely related 3-methylcinnamic acid and is expected to be effective for this compound.[4]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Graduated cylinders
-
Büchner funnel and filter flask
-
Filter paper
-
Spatula
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to completely dissolve the solid while heating and stirring on a hot plate.[4]
-
Inducing Precipitation (Finding the Cloud Point): Once the solid is fully dissolved, slowly add hot deionized water dropwise to the solution until it becomes slightly and persistently cloudy. This indicates that the solution is saturated.[4]
-
Clarification: Add a few drops of hot ethanol back into the solution until the turbidity just disappears, resulting in a clear, saturated solution.[4]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of an ice-cold ethanol-water mixture to remove residual impurities.[4]
-
Drying: Allow the crystals to air-dry on the filter paper under vacuum for a few minutes, then transfer them to a watch glass to dry completely.
Troubleshooting Guide
Q5: No crystals are forming upon cooling. What should I do?
-
Problem: Too much solvent may have been used, or the solution is not sufficiently saturated.
-
Solution:
-
Try scratching the inside of the flask with a glass stirring rod at the surface of the solution to induce nucleation.
-
Add a "seed crystal" of pure this compound to the solution.
-
If the above methods fail, gently heat the solution to evaporate some of the solvent to increase the concentration, and then allow it to cool again.
-
Q6: The product is "oiling out" instead of forming crystals. How can I fix this?
-
Problem: The solute is coming out of the solution at a temperature above its melting point, or the solution is cooling too rapidly.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of the "good" solvent (in this case, ethanol) to decrease the saturation point.
-
Allow the solution to cool more slowly by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature.
-
Q7: My recovery of purified product is very low. What went wrong?
-
Problem: This could be due to several factors: using too much solvent during dissolution, washing the crystals with too much cold solvent, or premature crystallization during hot filtration (if performed).
-
Solution:
-
Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.
-
If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.
-
Visualizations
Caption: Workflow for the recrystallization of this compound.
References
- 1. amherst.edu [amherst.edu]
- 2. Home Page [chem.ualberta.ca]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 9. 4-METHOXYCINNAMIC ACID | 943-89-5 [chemicalbook.com]
- 10. 4-METHOXYCINNAMIC ACID CAS#: 943-89-5 [m.chemicalbook.com]
Technical Support Center: Perkin Synthesis of Cinnamic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of cinnamic acids via the Perkin reaction. It is designed for researchers, scientists, and drug development professionals to help identify and mitigate the formation of side products, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Perkin synthesis of cinnamic acid?
A1: The most frequently encountered side products include:
-
Resinous Byproducts: Dark, tar-like substances that are often the result of the self-condensation of benzaldehyde (B42025) under the high-temperature, basic conditions of the reaction.[1]
-
Unreacted Starting Materials: Residual benzaldehyde and acetic anhydride (B1165640) may remain in the crude product, especially if the reaction does not go to completion.[2] The presence of unreacted benzaldehyde can inhibit the crystallization of the final product, leading to an oily or gummy consistency.[2]
-
Styrene: A minor byproduct that can be formed through the decarboxylation of an intermediate in the reaction pathway.[3][4]
Q2: I've observed a dark, resinous material in my reaction flask. What causes this and how can it be prevented?
A2: The formation of dark, resinous materials is a common problem in the Perkin reaction and is typically attributed to the self-condensation of benzaldehyde.[1] This is an aldol-type condensation that is promoted by the basic catalyst and high temperatures. To minimize the formation of these resinous byproducts:
-
Use Pure Reactants: Benzaldehyde can oxidize to benzoic acid upon exposure to air. It is highly recommended to use freshly distilled benzaldehyde to remove any acidic impurities that can catalyze polymerization.[1]
-
Control Reaction Temperature: Avoid excessive heating. The Perkin reaction requires high temperatures, typically around 180°C, but significantly exceeding this can accelerate side reactions.[1]
-
Ensure Adequate Mixing: Vigorous stirring helps to maintain a uniform temperature throughout the reaction mixture and prevents localized overheating, which can lead to tar formation.[5]
Q3: My yield of cinnamic acid is consistently low. What are the potential causes and solutions?
A3: Low yields in the Perkin reaction can stem from several factors:
-
Presence of Moisture: The reaction is sensitive to moisture, which can hydrolyze the acetic anhydride. Ensure all glassware is thoroughly dried and use anhydrous sodium or potassium acetate (B1210297).[5]
-
Suboptimal Reaction Time and Temperature: The reaction often requires prolonged heating (3-8 hours) at high temperatures (around 180°C) to achieve a good yield.[2] Insufficient heating may lead to an incomplete reaction.
-
Impure Reactants: As mentioned, the purity of benzaldehyde is crucial. Its oxidation to benzoic acid can lower the yield.[2]
-
Inefficient Hydrolysis: The final work-up step involves the hydrolysis of an intermediate anhydride to the desired cinnamic acid. Incomplete hydrolysis will result in a lower yield.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues during the Perkin synthesis of cinnamic acid.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cinnamic Acid | 1. Presence of moisture. 2. Impure benzaldehyde (oxidized). 3. Insufficient reaction time or temperature. 4. Incomplete hydrolysis during work-up. | 1. Use thoroughly dried glassware and anhydrous reagents. 2. Use freshly distilled benzaldehyde. 3. Increase reaction time or temperature within the recommended range (e.g., 180°C for 4-8 hours).[1][2] 4. Ensure complete hydrolysis by adding sufficient water and heating if necessary during the work-up.[2] |
| Formation of Dark, Resinous Byproducts | 1. Self-condensation of benzaldehyde. 2. Localized overheating. | 1. Use freshly distilled benzaldehyde. 2. Maintain vigorous stirring and control the heating mantle to avoid exceeding the optimal temperature.[5] |
| Product is Oily and Fails to Crystallize | 1. Presence of unreacted benzaldehyde. | 1. During the work-up, use steam distillation to effectively remove any residual benzaldehyde.[6] |
| Final Product has a Low Melting Point | 1. Presence of impurities (starting materials or byproducts). 2. Residual acetic acid. | 1. Recrystallize the crude cinnamic acid from a suitable solvent system, such as a mixture of hot water and ethanol (B145695).[6] 2. Thoroughly wash the filtered crystals with cold water to remove any remaining acetic acid.[6] |
Quantitative Data on Reaction Parameters
The yield of cinnamic acid is highly dependent on the reaction conditions. The following tables summarize the impact of different catalysts and reaction times on the final yield.
Table 1: Effect of Catalyst on Cinnamic Acid Yield
| Catalyst | Typical Yield (%) |
| Sodium Acetate | Lower yields reported in some studies. |
| Potassium Acetate | 70-72%[2][7] |
| Triethylamine (Et3N) | Can lead to higher yields in some cases.[2] |
| Cesium Acetate (CsOAc) | Also reported as an effective catalyst.[2] |
Table 2: Effect of Reaction Time and Method on Cinnamic Acid Yield
| Method | Reaction Time | Temperature (°C) | Yield (%) |
| Conventional Heating | 1 - 8 hours | 70 - 180 | 4.98 - 72%[8][9] |
| Sonochemical | 60 minutes | 70 | 4.98%[9][10] |
| Microwave Irradiation | A few minutes | Variable | Can lead to reduced reaction times.[11] |
Experimental Protocols
High-Yield Synthesis of trans-Cinnamic Acid
This protocol is optimized to maximize the yield and purity of trans-cinnamic acid.
Materials:
-
Freshly distilled benzaldehyde (10.0 g)
-
Acetic anhydride (15.0 g)
-
Anhydrous potassium acetate (5.0 g)
-
Saturated sodium carbonate solution
-
Concentrated hydrochloric acid
-
Activated charcoal (optional)
-
Ethanol
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser, combine benzaldehyde, acetic anhydride, and anhydrous potassium acetate.[1]
-
Heating: Heat the reaction mixture in a heating mantle to 180°C with vigorous stirring for 4 hours.[1]
-
Work-up: a. Allow the mixture to cool slightly and then pour it into 100 mL of water. b. Add a saturated solution of sodium carbonate until the mixture is alkaline. This step dissolves the cinnamic acid as its sodium salt and hydrolyzes any excess acetic anhydride.[1] c. Perform steam distillation to remove any unreacted benzaldehyde. Continue until the distillate is clear.[6]
-
Purification: a. If the solution is colored, add a small amount of activated charcoal and heat the mixture. Filter the hot solution to remove the charcoal.[6] b. Slowly add concentrated hydrochloric acid to the hot filtrate with stirring until the solution is acidic (pH ~2). This will precipitate the trans-cinnamic acid.[6] c. Cool the mixture in an ice bath to maximize crystallization. d. Collect the white crystals by vacuum filtration using a Büchner funnel and wash them thoroughly with cold water.[6]
-
Recrystallization: For higher purity, recrystallize the crude product from a 3:1 water to ethanol mixture.[6]
-
Drying: Dry the purified crystals in a vacuum oven. The expected melting point of pure trans-cinnamic acid is approximately 133°C.[6][9]
Visualized Pathways and Workflows
Reaction Mechanisms
The following diagrams illustrate the primary reaction pathway for the Perkin synthesis and the mechanism leading to the formation of a common resinous byproduct.
Caption: Main reaction pathway for the Perkin synthesis of cinnamic acid.
Caption: Formation of resinous byproducts via benzaldehyde self-condensation.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues during the synthesis.
Caption: A logical workflow for troubleshooting common Perkin synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2. In the Perkin reaction shown in Equation 7.2, a | Chegg.com [chegg.com]
- 4. Solved -HOAc R1 I H O O -HOAc Figure 8.2- Proposed Mechanism | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 11. files.core.ac.uk [files.core.ac.uk]
Navigating the Challenges of 3-Methoxycinnamic Acid Solubility in Aqueous Buffers
A Comprehensive Technical Support Guide for Researchers
For scientists and researchers in drug development, encountering solubility issues with promising compounds like 3-Methoxycinnamic acid can be a significant roadblock. This technical support center provides a comprehensive guide to understanding and overcoming these challenges. Through a series of frequently asked questions, detailed troubleshooting protocols, and clear visual aids, this resource aims to equip researchers with the knowledge to effectively work with this compound in aqueous buffer systems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: The limited aqueous solubility of this compound is primarily due to its chemical structure, which includes a largely non-polar aromatic ring. Like its parent compound, cinnamic acid, it is a weak acid and its solubility is highly dependent on the pH of the solution. At a pH below its acid dissociation constant (pKa), the compound exists predominantly in its less soluble, protonated (uncharged) form.
Q2: What is the pKa of this compound and why is it important?
Q3: How does the pH of my buffer affect the solubility of this compound?
A3: The solubility of this compound increases significantly as the pH of the buffer rises above its pKa. This is because the carboxylic acid group deprotonates to form the more polar and, therefore, more water-soluble carboxylate anion. A general rule of thumb is that for every pH unit above the pKa, the solubility will increase by a factor of 10.
Q4: I've adjusted the pH, but I'm still facing solubility issues. What else can I do?
A4: If pH adjustment alone is insufficient, several other strategies can be employed to enhance the solubility of this compound:
-
Co-solvents: Incorporating organic solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can significantly increase solubility.
-
Temperature: Increasing the temperature of the solution can also improve solubility. However, be mindful of the compound's stability at elevated temperatures.
-
Complexation: Using cyclodextrins can encapsulate the hydrophobic this compound molecule, forming an inclusion complex with enhanced aqueous solubility.
-
Cocrystals: Forming cocrystals with a suitable coformer is another advanced technique to improve solubility and dissolution rates.[1]
Q5: Are there any specific buffers that are better or worse for dissolving this compound?
A5: The choice of buffer can influence solubility. Phosphate buffers are commonly used and generally well-tolerated. Acetate buffers can be used for pH ranges closer to the pKa of this compound. It is crucial to ensure that the buffer components themselves do not interact with or salt out the compound. When working with high concentrations of organic co-solvents, be aware that some buffer salts may precipitate.[2]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common solubility problems with this compound.
Problem: Precipitate formation upon adding this compound to the buffer.
Initial Steps:
-
Verify pH: Confirm the pH of your buffer solution after the addition of this compound, as it is an acidic compound and can lower the pH.
-
Gentle Heating: Try gently warming the solution while stirring.
-
Sonication: Use a sonicator to aid in the dissolution process.
If the precipitate persists, proceed to the following troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Problem: Cloudiness or precipitation appears after the solution cools down.
This indicates that the compound has a higher solubility at an elevated temperature and is supersaturated at room temperature.
-
Solution: Prepare the solution at the temperature it will be used and stored. If it must be stored at a lower temperature, it may be necessary to redissolve it by warming before use. Alternatively, consider using a co-solvent to increase solubility at lower temperatures.
Quantitative Data Summary
While specific experimental data for this compound's solubility in various buffers is scarce in published literature, the following table provides a qualitative and estimated summary based on the principles of acid-base chemistry and data from analogous compounds. The Henderson-Hasselbalch equation can be used to estimate the ratio of the soluble (deprotonated) to insoluble (protonated) form at a given pH.[3]
Table 1: Estimated Solubility Behavior of this compound in Aqueous Buffers at Room Temperature
| Buffer System | pH | Expected Solubility | Rationale |
| Acetate Buffer | 4.0 | Low | pH is near or below the estimated pKa, the majority of the acid is in the less soluble protonated form. |
| Acetate Buffer | 5.0 | Moderate | pH is above the estimated pKa, increasing the proportion of the more soluble deprotonated form. |
| Phosphate Buffered Saline (PBS) | 7.4 | High | pH is significantly above the pKa, leading to a high proportion of the soluble deprotonated form. |
| TRIS Buffer | 8.0 | High | Similar to PBS, the pH is well above the pKa, favoring the soluble deprotonated form. |
Key Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in an Aqueous Buffer (e.g., PBS, pH 7.4)
This protocol describes the preparation of a stock solution where the pH is sufficiently above the pKa to ensure dissolution.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 M Sodium Hydroxide (NaOH)
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flasks
Procedure:
-
Weigh the desired amount of this compound.
-
In a beaker, add the this compound to a volume of PBS slightly less than the final desired volume.
-
While stirring, slowly add 0.1 M NaOH dropwise to aid in dissolution. The deprotonation of the carboxylic acid will facilitate its entry into the solution.
-
Monitor the pH of the solution using a calibrated pH meter. Adjust the pH to 7.4 with 0.1 M NaOH or 0.1 M HCl as needed.
-
Once the solid is completely dissolved and the pH is stable at 7.4, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of PBS and add it to the volumetric flask.
-
Bring the solution to the final volume with PBS.
-
Sterile filter the solution if required for your application.
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Determination of this compound Solubility using the Shake-Flask Method
This is a standard method to determine the equilibrium solubility of a compound in a specific solvent or buffer.
Materials:
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This compound
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Aqueous buffer of interest (e.g., Acetate buffer, pH 5.0)
-
Scintillation vials or sealed flasks
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
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Add an excess amount of this compound to a vial containing a known volume of the buffer. "Excess" means that there should be visible undissolved solid after equilibration.
-
Seal the vials and place them on a shaker in a constant temperature incubator (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
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After incubation, allow the vials to stand to let the excess solid settle.
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Carefully withdraw a sample of the supernatant.
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Clarify the sample by centrifugation and/or filtration through a syringe filter to remove all undissolved particles.
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Quantify the concentration of this compound in the clear filtrate using a validated analytical method. This concentration represents the equilibrium solubility.
Caption: Workflow for the shake-flask solubility determination method.
References
Technical Support Center: Overcoming Poor Solubility of 3-Methoxycinnamic Acid for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 3-Methoxycinnamic acid in bioassays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a weak organic acid with a chemical structure that has limited favorable interactions with water molecules. Its solubility is influenced by factors such as pH and temperature. At a pH below its pKa (approximately 4.4), the carboxylic acid group is protonated, making the molecule less polar and thus less soluble in water.
Q2: What are the initial steps to dissolve this compound for a bioassay?
A2: The recommended starting point is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for creating high-concentration stock solutions of poorly soluble compounds like this compound. From this stock, working solutions can be prepared by diluting into the aqueous bioassay medium.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: To avoid solvent-induced toxicity in most cell lines, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v), and ideally at or below 0.1% (v/v). It is crucial to include a vehicle control (medium with the same final DMSO concentration without the test compound) in your experimental design to account for any effects of the solvent itself.[1]
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: Yes, increasing the pH of the aqueous medium to a value above the pKa of this compound will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[1] However, it is critical to ensure that the adjusted pH is compatible with the biological system being studied, as significant deviations from physiological pH can impact cellular processes.
Troubleshooting Guides
Issue 1: Precipitation Occurs Upon Dilution of DMSO Stock into Aqueous Medium
Cause: This is a common phenomenon known as "crashing out," where the compound is no longer soluble as the solvent composition changes from being predominantly organic to aqueous.
Solutions:
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Reduce the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution into the aqueous medium. This gradual change in solvent polarity can sometimes prevent precipitation.
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Vortexing During Dilution: When adding the stock solution to the medium, vortex or pipette the medium continuously to ensure rapid and thorough mixing. This avoids localized high concentrations of the compound that can initiate precipitation.
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Gentle Warming: Gently warming the aqueous medium to 37°C before and during the addition of the stock solution can help to increase the solubility.[1] Avoid excessive heat, which could degrade the compound.
-
Use of a Co-solvent: In some cases, a small, controlled increase in the final organic solvent percentage (e.g., from 0.1% to 0.5% DMSO) can maintain the compound's solubility. Remember to adjust your vehicle control accordingly.
Issue 2: Inconsistent or Lower-Than-Expected Bioactivity
Cause: This could be due to incomplete dissolution of this compound, leading to a lower effective concentration than intended.
Solutions:
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Sonication: After preparing the stock solution in DMSO, brief sonication in an ultrasonic bath can help ensure complete dissolution before further dilution.
-
Visual Inspection: Before use, carefully inspect your stock and final working solutions for any visible precipitate. If any is observed, do not proceed with the experiment and refer to the troubleshooting steps for precipitation.
-
Fresh Preparations: Whenever possible, prepare fresh working solutions from the stock solution immediately before each experiment to minimize the chances of precipitation over time.
Data Presentation: Solubility of Methoxycinnamic Acid Derivatives
| Compound | Solvent | Temperature (°C) | Solubility | Notes |
| p-Methoxycinnamic Acid | Water | 25 | 0.71 mg/mL | Serves as a close structural analog to this compound. |
| trans-Cinnamic Acid | DMSO | Not Specified | Up to 29 mg/mL (~196 mM) | Demonstrates high solubility in this organic solvent.[1] |
| trans-Cinnamic Acid | Ethanol | Not Specified | Soluble | Another suitable organic solvent for stock solution preparation. |
| trans-Cinnamic Acid | Water | Ambient | Slightly Soluble | Highlights the poor aqueous solubility.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
Materials:
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This compound (Molecular Weight: 178.18 g/mol )
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Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
-
Vortex mixer
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Sonicator (optional)
Methodology:
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Accurately weigh 17.82 mg of this compound and transfer it to a sterile tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution vigorously until the solid is completely dissolved.
-
If necessary, briefly sonicate the tube in an ultrasonic water bath to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
Materials:
-
100 mM stock solution of this compound in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes
Methodology:
-
Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Perform an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of sterile cell culture medium. This creates a 100 µM intermediate solution with 0.1% DMSO.
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Alternatively, for a larger volume, add 10 µL of the 100 mM stock to 990 µL of medium to create a 1 mM intermediate solution with 1% DMSO. Then, add 100 µL of this 1 mM solution to 900 µL of medium to achieve the final 100 µM concentration with 0.1% DMSO.
-
Mix thoroughly by gentle pipetting or brief vortexing.
-
Use the final working solution immediately in your bioassay.
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Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium.
Mandatory Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: A logical workflow for troubleshooting precipitation problems.
Caption: A potential apoptotic signaling pathway influenced by methoxycinnamic acid derivatives.
References
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 3-Methoxycinnamic Acid
Welcome to the technical support center for the LC-MS/MS analysis of 3-Methoxycinnamic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: The "matrix" constitutes all the components within a sample excluding the analyte of interest (this compound). In biological samples such as plasma or urine, this includes a complex mixture of proteins, lipids, salts, and other endogenous molecules. Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal, referred to as ion enhancement. For acidic compounds like this compound, ion suppression is a frequent challenge, which can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.
Q2: How can I determine if my LC-MS/MS assay for this compound is experiencing matrix effects?
A2: Two primary methods are used to assess matrix effects:
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Post-Extraction Spike Method: This is a quantitative approach where the peak response of this compound spiked into a blank matrix extract is compared to the response of the analyte in a neat (pure) solvent at the same concentration. A significant difference between the two responses indicates the presence of matrix effects. A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.
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Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected onto the column. Dips or rises in the baseline signal at specific retention times reveal regions of ion suppression or enhancement, respectively. This helps in identifying problematic areas in the chromatogram.
Q3: What is the most effective strategy to minimize or compensate for matrix effects in my analysis?
A3: A comprehensive approach is generally the most effective, involving:
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Optimized Sample Preparation: The primary goal is to remove interfering matrix components while maximizing the recovery of this compound. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up samples than Protein Precipitation (PPT).
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Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from co-eluting matrix components can significantly reduce interference. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
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Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects. A SIL-IS, such as trans-cinnamic acid-d7, is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the workflow and experiences the same matrix effects and extraction inefficiencies as the analyte. By using the peak area ratio of the analyte to the SIL-IS for quantification, these variations can be effectively normalized.
Troubleshooting Guide
Issue: Poor peak shape or low signal intensity for this compound.
| Possible Cause | Suggested Solution |
| Ion Suppression | Perform a post-extraction spike experiment to quantify the extent of suppression. If significant, improve sample cleanup using SPE or LLE. Optimize chromatographic conditions to separate the analyte from interfering matrix components. |
| Suboptimal Sample Preparation | Evaluate different sample preparation techniques. For acidic compounds like this compound, mixed-mode anion exchange SPE can be highly effective. Compare recovery and matrix effects of PPT, LLE, and SPE. |
| Inadequate Chromatographic Separation | Modify the LC gradient to achieve better separation from early-eluting and late-eluting matrix components. Experiment with different C18 columns or consider a phenyl-hexyl column for alternative selectivity. |
| Mass Spectrometer Source Contamination | Clean the ion source of the mass spectrometer. Implement a divert valve to direct the flow to waste during the elution of highly concentrated matrix components. |
Quantitative Data Summary
The following tables provide representative data for the analysis of cinnamic acid derivatives, which can be used as a reference for what to expect during method development for this compound.
Table 1: Comparison of Sample Preparation Methods for Cinnamic Acid Derivatives in Plasma
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction (Mixed-Mode) |
| Recovery (%) | 85 - 95 | 70 - 85 | 90 - 105 |
| Matrix Effect (%) | 60 - 80 (Ion Suppression) | 85 - 100 (Minimal Effect) | 95 - 105 (Minimal Effect) |
| Intra-day Precision (%RSD) | < 10 | < 8 | < 5 |
| Inter-day Precision (%RSD) | < 12 | < 10 | < 7 |
Data is representative and compiled from studies on ferulic acid and caffeic acid.
Table 2: Representative LC-MS/MS Method Validation Parameters for a Cinnamic Acid Derivative
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
Data is representative and based on validated methods for similar analytes.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
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To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., trans-cinnamic acid-d7).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
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To 200 µL of plasma sample, add the internal standard.
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Add 1 mL of ethyl acetate (B1210297) and vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Representative LC-MS/MS Conditions
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LC System: UHPLC system
-
Column: C18, 2.1 x 100 mm, 1.8 µm
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Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions (Hypothetical for this compound):
-
Quantifier: 177.1 > 133.1
-
Qualifier: 177.1 > 105.1
-
-
Internal Standard (trans-cinnamic acid-d7) MRM Transition: 154.1 > 108.1
Visual Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for low signal or poor peak shape.
Technical Support Center: Preventing Degradation of 3-Methoxycinnamic Acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and analysis of 3-Methoxycinnamic acid in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
A1: Discoloration, such as yellowing or browning, in solutions of cinnamic acid derivatives is often an indicator of oxidative degradation. While this compound is less susceptible to oxidation than its hydroxylated counterparts (e.g., ferulic acid), degradation can still occur, particularly under harsh conditions. The methoxy (B1213986) group on the phenyl ring can influence the electron density and reactivity of the molecule.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors:
-
pH: Extremes in pH, both acidic and basic, can catalyze hydrolysis or other degradation reactions.
-
Light Exposure: Like many cinnamic acid derivatives, this compound may be susceptible to photodegradation, which can lead to isomerization (from trans to cis form) or other photochemical reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
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Presence of Metal Ions: Transition metal ions can act as catalysts for oxidative degradation.[1]
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Microbial Contamination: In non-sterile solutions, microorganisms can metabolize cinnamic acid and its derivatives.
Q3: How can I prevent the degradation of my this compound solution?
A3: To enhance the stability of your this compound solution, consider the following preventative measures:
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pH Control: Maintain the pH of the solution within a stable range. For many cinnamic acid derivatives, a slightly acidic to neutral pH is often optimal.
-
Light Protection: Store solutions in amber vials or protect them from light to minimize photodegradation.
-
Temperature Control: Store solutions at recommended temperatures, typically refrigerated or frozen for long-term storage.
-
Use of Additives:
-
Antioxidants: The addition of antioxidants like Butylated Hydroxytoluene (BHT) or ascorbic acid can help mitigate oxidative degradation.[2]
-
Chelating Agents: Incorporating a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions, preventing them from catalyzing oxidation.[3]
-
-
Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Sterile Conditions: Use sterile solvents and techniques to prevent microbial growth and degradation.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.
Issue 1: Inconsistent results in analytical assays (e.g., HPLC).
-
Question: I am observing variable peak areas or the appearance of unexpected peaks in my HPLC analysis of this compound. What could be the cause?
-
Answer: This issue is often linked to the on-instrument or in-solution degradation of your analyte.
-
On-Instrument Degradation: The conditions within your HPLC system (e.g., metal components, mobile phase pH) could be contributing to degradation.
-
Solution Instability: Your stock or sample solutions may be degrading over time.
-
-
Troubleshooting Steps:
-
Assess Solution Stability: Analyze a freshly prepared standard solution and compare it to an older one. If new peaks are present or the main peak area has decreased in the older solution, degradation is likely occurring.
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For reversed-phase HPLC of acidic compounds like this compound, a mobile phase with a controlled, low pH (e.g., containing 0.1% formic or phosphoric acid) is recommended to ensure the compound is in its neutral, protonated form, which improves peak shape and stability.
-
Metal Contamination: If you suspect metal-catalyzed oxidation, consider using a passivated HPLC system or adding a chelating agent like EDTA to your mobile phase (if compatible with your detection method).
-
Photodegradation: Protect your samples from light by using amber autosampler vials.
-
Issue 2: Loss of biological activity in cell-based assays.
-
Question: The biological effect of my this compound solution seems to diminish over time. Why is this happening?
-
Answer: A decrease in biological activity is a strong indicator of chemical degradation. The degradation products may be inactive or have a different activity profile.
-
Troubleshooting Steps:
-
Confirm Purity: Before each experiment, confirm the purity of your stock solution using an analytical technique like HPLC.
-
Storage Conditions: Review your storage procedures. Are the solutions protected from light and stored at the correct temperature? Are they being subjected to frequent freeze-thaw cycles?
-
Formulation Components: Consider potential interactions with other components in your assay medium. Some media components can accelerate degradation.
-
Use of Stabilizers: For long-term experiments, consider adding a low concentration of an antioxidant or chelating agent to your stock solution, ensuring it does not interfere with your assay.
-
Data Presentation
Table 1: Qualitative Degradation of this compound under Forced Stress Conditions.
| Stress Condition | Expected Degradation Pathway | Potential Degradation Products |
| Acid Hydrolysis | Generally stable, potential for minor degradation | Isomers, Hydrolysis of methoxy group (minor) |
| Base Hydrolysis | More significant degradation expected | Isomers, Hydrolysis of methoxy group, Ring opening at high pH |
| Oxidation (e.g., H₂O₂) | Oxidation of the double bond or aromatic ring | Epoxides, aldehydes, benzoic acid derivatives |
| Photodegradation (UV light) | cis-trans Isomerization, Dimerization | cis-3-Methoxycinnamic acid, Cyclobutane dimers |
| Thermal Degradation | Decarboxylation at high temperatures | 3-Methoxystyrene |
Table 2: Recommended Stabilization Strategies for this compound Solutions.
| Strategy | Agent | Typical Concentration | Mechanism of Action |
| Antioxidant | Ascorbic Acid | 0.01 - 0.1% | Free radical scavenger. |
| Antioxidant | Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Free radical scavenger. |
| Chelating Agent | EDTA | 0.01 - 0.05% | Sequesters metal ions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours in the dark.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 mm internal diameter, 250 mm length.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in HPLC-grade water.
-
B: Acetonitrile.
-
Gradient elution may be necessary to resolve all degradation products. A starting point could be a linear gradient from 20% B to 80% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/minute.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 280-310 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent analytical results.
References
How to remove unreacted benzaldehyde from cinnamic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of cinnamic acid, specifically focusing on the removal of unreacted benzaldehyde (B42025).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted benzaldehyde from a cinnamic acid synthesis reaction mixture?
A1: The most prevalent and effective methods for removing unreacted benzaldehyde include:
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Steam Distillation: This technique is highly effective for separating volatile compounds like benzaldehyde from non-volatile substances such as cinnamic acid salts.[1][2][3] The reaction mixture is typically made alkaline to convert cinnamic acid to its non-volatile salt, allowing the volatile benzaldehyde to be carried away with the steam.[1]
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Recrystallization: A standard purification technique for solid compounds, crude cinnamic acid can be recrystallized from various solvents like hot water, ethanol (B145695), or a mixture of ethanol and water.[1][2][3] This process leaves impurities, including residual benzaldehyde, dissolved in the solvent.
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Solvent Extraction: This method leverages the differing solubilities of cinnamic acid and benzaldehyde in immiscible solvents.[1] By making the reaction mixture alkaline, cinnamic acid is converted to its water-soluble salt, while the unreacted benzaldehyde remains in an organic solvent and can be extracted.[1]
Q2: How do I choose the best purification method for my experiment?
A2: The selection of the optimal purification method depends on several factors:
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Scale of the reaction: Steam distillation is particularly well-suited for large-scale reactions where benzaldehyde is a significant impurity.[1]
-
Available equipment: Steam distillation requires specific glassware.[1] Recrystallization and solvent extraction can be performed with standard laboratory equipment.
-
Desired purity: Recrystallization is a versatile technique capable of yielding high-purity cinnamic acid.[1] Solvent extraction is often used as a preliminary purification step before recrystallization for achieving higher purity.[1]
Q3: What is the expected yield of pure cinnamic acid after purification?
A3: The yield of pure cinnamic acid can vary depending on the synthesis method and the efficiency of the purification process. Reported yields after purification are typically in the range of 75-85%.[1][3]
Q4: Can column chromatography be used to purify cinnamic acid?
A4: Yes, column chromatography is another effective method for purifying cinnamic acid and its esters.[4][5] It can be used to separate the product from unreacted starting materials and byproducts.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of unreacted benzaldehyde.
Problem 1: Incomplete Removal of Benzaldehyde
-
Symptoms:
-
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Insufficient Steam Distillation | Ensure the distillation is continued until the distillate is clear and no more oily droplets of benzaldehyde are observed.[1][3] |
| Inefficient Extraction | Perform multiple extractions (e.g., two to three times) with the organic solvent to ensure complete removal of benzaldehyde from the aqueous layer. Ensure thorough mixing of the aqueous and organic layers during extraction.[1] |
| Improper Recrystallization | Choose an appropriate solvent where cinnamic acid has high solubility at high temperatures and low solubility at low temperatures. Ensure the crude product is fully dissolved in the minimum amount of hot solvent before allowing it to cool slowly. If the product "crashes out" too quickly, reheat the solution, add more solvent, and allow it to cool more slowly.[1][7] |
Problem 2: Low Yield of Purified Cinnamic Acid
-
Symptoms:
-
The final mass of the purified cinnamic acid is significantly lower than the theoretical yield.
-
-
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Excessive Solvent in Recrystallization | Using too much solvent will cause a significant portion of the product to remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.[8] If excess solvent is used, it can be boiled off to concentrate the solution.[8] |
| Premature Crystallization During Hot Filtration | If crystals form during hot filtration, product will be lost. Ensure the filtration apparatus is hot to prevent premature crystallization.[8] |
| Washing with Warm Solvent | Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use ice-cold solvent for washing the crystals.[8] |
Problem 3: Product "Oils Out" During Recrystallization
-
Symptoms:
-
Instead of forming solid crystals upon cooling, the cinnamic acid separates as an oil.
-
-
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Solution is Too Concentrated or Cooled Too Quickly | The melting point of the impurities may be lowered to a point where the product comes out of solution as a liquid. Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Insulating the flask can help slow the cooling process.[7][8] |
| Inappropriate Solvent System | The chosen solvent or solvent mixture may not be ideal. Consider using a different solvent system.[8] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the different purification methods.
| Purification Method | Key Parameters | Typical Values/Ranges | Notes |
| Steam Distillation | pH of mixture | Alkaline | To convert cinnamic acid to its non-volatile salt.[1][2] |
| Distillation endpoint | Distillate is clear, no oily droplets | Ensures complete removal of volatile benzaldehyde.[1][3] | |
| Recrystallization | Solvent | Water, Ethanol, or Water/Ethanol mixture | Cinnamic acid should be highly soluble in hot solvent and poorly soluble in cold solvent.[1] A 3:1 mixture of water and ethanol is a common choice.[1] |
| Cooling Rate | Slow cooling to room temperature, then ice bath | Promotes the formation of pure crystals.[1][8] | |
| Drying Temperature | 80-100°C | To remove residual solvent from the purified crystals.[1][3] | |
| Solvent Extraction | Aqueous Phase pH | Alkaline (Sodium Carbonate or Hydroxide (B78521) solution) | To deprotonate cinnamic acid and make it water-soluble.[1] |
| Organic Solvent | Diethyl ether, Ethyl acetate | Benzaldehyde is soluble in these organic solvents.[1] | |
| Number of Extractions | 2-3 | To ensure complete removal of benzaldehyde.[1] |
Experimental Protocols
Protocol 1: Purification by Steam Distillation
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Transfer the reaction mixture to a flask suitable for steam distillation and add water.
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Make the solution alkaline by adding a saturated solution of sodium carbonate or a 10% sodium hydroxide solution until the pH is basic. This converts the cinnamic acid into its non-volatile sodium salt.[1][2]
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Set up the apparatus for steam distillation.
-
Pass steam through the mixture. The unreacted benzaldehyde will co-distill with the water.[1][9]
-
Continue the distillation until the distillate is clear and no more oily droplets of benzaldehyde are observed.[1][3]
-
The remaining solution in the distillation flask contains the sodium salt of cinnamic acid, which can then be acidified to precipitate the pure cinnamic acid.[2]
Protocol 2: Purification by Recrystallization
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Dissolve the crude cinnamic acid in a minimal amount of a suitable hot solvent, such as a 3:1 mixture of water and ethanol.[1]
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If insoluble impurities are present, perform a hot gravity filtration.
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Allow the hot, clear solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize the crystallization of cinnamic acid.[1]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.[1]
-
Dry the purified crystals in an oven at a moderate temperature (e.g., 80-100°C).[1][3]
Protocol 3: Purification by Solvent Extraction
-
Transfer the reaction mixture to a separatory funnel.
-
Add an aqueous solution of sodium carbonate or sodium hydroxide to make the mixture alkaline.
-
Add an immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Shake the separatory funnel vigorously, venting frequently to release pressure.
-
Allow the layers to separate. The aqueous layer will contain the sodium salt of cinnamic acid, and the organic layer will contain the unreacted benzaldehyde.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete removal of benzaldehyde.[1]
-
The aqueous layer can then be acidified to precipitate the pure cinnamic acid.
Decision-Making Workflow for Purification
Caption: Decision workflow for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bepls.com [bepls.com]
- 4. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 5. Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of 3-Methoxycinnamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Methoxycinnamic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is peak tailing and how is it identified in a chromatogram?
A1: Peak tailing is a common issue in HPLC where a chromatographic peak is not symmetrical, and its trailing edge is broader than the leading edge.[1] This distortion can affect the accuracy of peak integration and reduce the resolution between adjacent peaks.[2] Peak tailing is quantitatively assessed by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical peak has a Tf of 1.0. Generally, a tailing factor greater than 1.2 is indicative of peak tailing that may require troubleshooting.[2][3]
Q2: I am observing significant peak tailing for this compound. What are the primary causes?
A2: For an acidic analyte like this compound, peak tailing is most commonly caused by secondary interactions between the analyte and the stationary phase.[4][5] The primary factors include:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (approximately 4.4), the carboxyl group will be ionized. This negatively charged species can interact with residual silanol (B1196071) groups on the silica-based column packing, leading to a secondary retention mechanism that causes tailing.[6][7][8]
-
Secondary Silanol Interactions: Even with an appropriate pH, residual, un-endcapped silanol groups on the stationary phase can interact with the polar functional groups of this compound, contributing to peak tailing.[9][10][11]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[1][9]
-
Column Degradation: The formation of a void at the column inlet or a partially blocked frit can distort the sample band and cause tailing.[2][9][12]
-
Extra-Column Effects: Excessive volume in tubing and connections between the injector, column, and detector can lead to band broadening and peak tailing.[13]
Q3: How can I systematically troubleshoot peak tailing for this compound?
A3: A logical troubleshooting approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following workflow can guide your efforts:
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Q4: What is the optimal mobile phase pH for analyzing this compound and why?
A4: To ensure a sharp, symmetrical peak for this compound, the mobile phase pH should be controlled to be at least 2 pH units below its pKa of approximately 4.4.[14] Therefore, a mobile phase pH in the range of 2.5 to 3.0 is recommended. At this low pH, the carboxylic acid group of the analyte will be fully protonated (non-ionized), making the molecule less polar.[2][7] This suppresses the undesirable ionic interactions with residual silanol groups on the stationary phase, which are a primary cause of peak tailing.[6][10]
The following diagram illustrates the interaction of this compound with the stationary phase at different pH values.
Caption: Analyte-stationary phase interactions at different pH values.
Quantitative Data Summary
The following table summarizes the expected impact of key chromatographic parameters on the peak shape of this compound.
| Parameter | Condition 1 | Tailing Factor (Tf) | Condition 2 | Tailing Factor (Tf) | Rationale |
| Mobile Phase pH | pH 4.5 | > 1.8 | pH 2.7 | < 1.2 | Lowering the pH below the analyte's pKa suppresses ionization and minimizes secondary interactions with silanol groups.[2] |
| Column Type | Standard C18 | ~ 1.6 | End-capped C18 | < 1.3 | End-capping chemically blocks many of the residual silanol groups, reducing sites for secondary interactions.[9] |
| Sample Concentration | 100 µg/mL | > 2.0 | 10 µg/mL | < 1.2 | High sample concentrations can lead to column overload and peak distortion.[1][9] |
| Buffer Concentration | 5 mM | ~ 1.7 | 25 mM | < 1.3 | A sufficient buffer concentration helps maintain a stable pH and can mask some residual silanol activity.[10][12] |
| Injection Solvent | 100% Acetonitrile (B52724) | > 1.9 | Mobile Phase | < 1.2 | A strong injection solvent can cause poor peak shape; dissolving the sample in the mobile phase is ideal.[5] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Optimal Peak Shape
Objective: To prepare a buffered mobile phase at a pH of 2.7 to ensure the protonation of this compound and minimize peak tailing.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH)
-
0.45 µm filter
Procedure:
-
Prepare the Aqueous Component: To 900 mL of HPLC-grade water, add 100 mL of a 250 mM potassium phosphate (B84403) monobasic stock solution.
-
Adjust pH: While stirring, slowly add phosphoric acid dropwise to the aqueous solution until a stable pH of 2.7 is reached. Use a calibrated pH meter for accurate measurement.
-
Filter: Filter the aqueous buffer through a 0.45 µm membrane filter to remove any particulates.
-
Prepare the Mobile Phase: Combine the filtered aqueous buffer with acetonitrile in the desired ratio (e.g., 60:40 v/v aqueous:acetonitrile).
-
Degas: Degas the final mobile phase using sonication or vacuum filtration before use.
Protocol 2: Column Flushing and Regeneration
Objective: To clean a column that may be contaminated or exhibiting poor performance leading to peak tailing.
Procedure:
-
Disconnect the Column: Disconnect the column from the detector to prevent contamination of the detector cell.
-
Flush with Isopropanol (B130326): Flush the column with 100% isopropanol at a low flow rate (e.g., 0.5 mL/min) for at least 30 minutes.
-
Flush with Re-equilibration Solvent: Flush the column with the mobile phase without the buffer (e.g., the same ratio of acetonitrile and water) for 15 minutes.
-
Equilibrate with Mobile Phase: Reconnect the column to the detector and equilibrate with the buffered mobile phase until a stable baseline is achieved.
-
Test Performance: Inject a standard of this compound to evaluate the peak shape. If tailing persists, the column may need to be replaced.
References
- 1. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. moravek.com [moravek.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromtech.com [chromtech.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of 3-Methoxycinnamic Acid and Ferulic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of 3-Methoxycinnamic acid and ferulic acid (4-hydroxy-3-methoxycinnamic acid). By presenting available experimental data, outlining methodologies, and illustrating relevant signaling pathways, this document aims to offer an objective resource for researchers in the fields of pharmacology, drug discovery, and antioxidant research.
Executive Summary
Both this compound and ferulic acid are derivatives of cinnamic acid and possess antioxidant properties. However, their efficacy as antioxidants is significantly influenced by their molecular structure. Ferulic acid, with its hydroxyl group at the para-position and a methoxy (B1213986) group at the meta-position relative to the acrylic acid side chain, is a well-established and potent antioxidant. The presence of the phenolic hydroxyl group is crucial for its ability to donate a hydrogen atom and scavenge free radicals. In contrast, this compound lacks this key hydroxyl group, which theoretically diminishes its direct radical scavenging capabilities. While direct comparative quantitative data for this compound is limited in the scientific literature, the principles of structure-activity relationships for hydroxycinnamic acids strongly suggest that ferulic acid possesses superior antioxidant activity.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies providing IC50 values for this compound from common antioxidant assays are scarce. The following tables summarize the available quantitative data for ferulic acid.
| Compound | DPPH Radical Scavenging Activity (IC50) | Reference |
| Ferulic Acid | 9.9 µg/mL | [1] |
| Ferulic Acid | ~2.9 - 12.0 µg/mL | [2] |
| Compound | ABTS Radical Scavenging Activity (IC50) | Reference |
| Ferulic Acid | 12 µM | [2] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates greater antioxidant activity. Values can vary between studies due to different experimental conditions.
Structure-Activity Relationship
The antioxidant activity of hydroxycinnamic acids is largely determined by the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring. The key structural features contributing to the antioxidant capacity of ferulic acid are:
-
Phenolic Hydroxyl Group: The hydroxyl group at the 4-position is the primary site for hydrogen atom donation to neutralize free radicals.
-
Methoxy Group: The methoxy group at the 3-position enhances the stability of the resulting phenoxyl radical through resonance, making the hydrogen donation more favorable.
-
Unsaturated Side Chain: The conjugated double bond in the acrylic acid side chain also contributes to the stabilization of the radical.
This compound possesses the methoxy group but lacks the critical phenolic hydroxyl group. This structural difference is the primary reason for its predicted lower direct antioxidant capacity compared to ferulic acid.
Signaling Pathways
Ferulic Acid: Nrf2-ARE Signaling Pathway
Ferulic acid is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.
References
A Comparative Analysis of 3-Methoxycinnamic Acid and p-Coumaric Acid for Researchers and Drug Development Professionals
A detailed examination of the biochemical properties, mechanisms of action, and therapeutic potential of 3-Methoxycinnamic acid and p-coumaric acid reveals distinct profiles that are of significant interest to the scientific and drug development communities. While both are derivatives of cinnamic acid, their structural differences—a methoxy (B1213986) group at the meta position for this compound versus a hydroxyl group at the para position for p-coumaric acid—confer divergent biological activities.
This guide provides a comprehensive comparison of these two phenolic compounds, supported by experimental data, to inform further research and development.
Physicochemical Properties
A fundamental comparison of the two molecules reveals differences in their chemical structure that influence their biological activity.
| Property | This compound | p-Coumaric Acid |
| Chemical Structure | ||
| IUPAC Name | (E)-3-(3-methoxyphenyl)prop-2-enoic acid | (E)-3-(4-hydroxyphenyl)prop-2-enoic acid |
| Molecular Formula | C₁₀H₁₀O₃ | C₉H₈O₃ |
| Molecular Weight | 178.18 g/mol | 164.16 g/mol |
| Appearance | White to light brown crystalline powder[1] | White crystalline solid |
| Solubility | Soluble in organic solvents like ethanol (B145695), ether, and benzene; insoluble in water.[2] | Slightly soluble in water; very soluble in ethanol and diethyl ether.[3] |
Comparative Biological Activities: A Tabular Summary
The following tables summarize the quantitative data on the biological activities of this compound and p-coumaric acid, highlighting their potency in various experimental models.
Antioxidant Activity
The antioxidant capacity, a key feature of phenolic acids, is often assessed by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with lower IC50 values indicating greater potency.
| Compound | Assay | IC50 Value | Reference |
| p-Coumaric Acid | DPPH radical scavenging | 33 µg/mL[4] | [4] |
| This compound | DPPH radical scavenging | Data not available | - |
Anti-inflammatory Activity
The anti-inflammatory effects are often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| p-Coumaric Acid | RAW 264.7 | NO Inhibition | Not specified, but significant inhibition at 10-100 µg/mL | [5][6] |
| This compound | - | NO Inhibition | Data not available | - |
Anticancer Activity (Cytotoxicity)
The cytotoxic effects against various cancer cell lines are determined by assays such as the MTT assay, which measures cell viability.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| p-Coumaric Acid | HT-29 (Colorectal) | 150 µM[7][8] | [7][8] |
| A375 (Melanoma) | 4.4 mM (24h)[9] | [9] | |
| B16 (Melanoma) | 4.1 mM (24h)[9] | [9] | |
| PC3 (Prostate) | 1.1 ± 0.2 mM[10] | [10] | |
| This compound | - | Data not available | - |
Note: While phosphatidylcholines containing this compound have exhibited antiproliferative properties, specific IC50 values for the pure compound against cancer cell lines are not well-documented in the available literature.[1]
Antimicrobial Activity
The antimicrobial potential is assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC Value (µg/mL) | Reference |
| p-Coumaric Acid | Colistin-Resistant Acinetobacter baumannii | 128 - 256 | [11] |
| This compound | Colistin-Resistant Acinetobacter baumannii | 128 - 512 | [11] |
| Multidrug-Resistant Escherichia coli & Staphylococcus aureus | > 512 (no direct activity) | [5][12] |
Tyrosinase Inhibitory Activity
Tyrosinase inhibitors are crucial in dermatology and cosmetology for their skin-lightening effects.
| Compound | Tyrosinase Source | IC50 Value (µM) | Reference |
| p-Coumaric Acid | Human | 3[13] | [13] |
| This compound | - | Data not available | - |
Note: A study on various tyrosinase inhibitors lists an IC50 value for 3-hydroxy-4-methoxycinnamic acid (Ferulic acid), a different isomer, but not for this compound.[14]
Mechanisms of Action and Signaling Pathways
p-Coumaric Acid:
p-Coumaric acid exerts its diverse biological effects through multiple mechanisms. Its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS).[15] In terms of anti-inflammatory action, p-coumaric acid has been shown to inhibit the production of pro-inflammatory mediators by blocking the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in LPS-stimulated macrophages.[5][6][16][17] Specifically, it suppresses the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB, as well as the phosphorylation of ERK1/2, a key component of the MAPK pathway.[3][5][18] Its anticancer effects are linked to the induction of apoptosis.[12] The antimelanogenic properties of p-coumaric acid stem from its potent and selective inhibition of human tyrosinase, acting as a competitive inhibitor.
Caption: p-Coumaric acid's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.
This compound:
The mechanisms of action for this compound are less well-defined in the scientific literature. While it does not exhibit direct antibacterial activity against some multidrug-resistant strains, it has been shown to potentiate the effects of antibiotics, suggesting a possible role as a resistance modulator.[5][12] Its antiproliferative effects, when incorporated into other molecules, hint at potential interactions with cellular pathways related to cell growth and division, but further research is needed to elucidate these mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay determines the free radical scavenging capacity of a compound.
-
Reagent Preparation: Prepare a stock solution of the test compound (this compound or p-coumaric acid) in a suitable solvent (e.g., methanol). Prepare a 0.1 mM solution of DPPH in methanol.[11]
-
Assay Procedure: In a 96-well plate, add various concentrations of the test compound to the wells. Add the DPPH solution to each well.[19]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[21]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for the DPPH radical scavenging assay.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate.[22]
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[23]
-
Measurement of Nitrite (B80452): Collect the cell culture supernatant. Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.[22]
-
Quantification: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.[24]
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Caption: Workflow for the nitric oxide inhibition assay.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate and allow them to adhere overnight.[25]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[26]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[27]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[27]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Mushroom Tyrosinase Inhibition Assay
This assay is used to screen for compounds that can inhibit the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis.
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase, the substrate (L-DOPA), and the test compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).[28]
-
Assay Procedure: In a 96-well plate, add the tyrosinase solution and the test compound at various concentrations.[29]
-
Pre-incubation: Pre-incubate the mixture for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA solution.[1][28]
-
Measurement: Monitor the formation of dopachrome (B613829) by measuring the absorbance at approximately 475 nm over time.[30]
-
Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control. The IC50 value is then determined.
Caption: Workflow for the mushroom tyrosinase inhibition assay.
Conclusion and Future Directions
This comparative guide highlights the significant biological activities of p-coumaric acid, particularly in the areas of anti-inflammatory, anticancer, and antimelanogenic research. Its mechanisms of action are relatively well-elucidated, making it a promising candidate for further drug development.
In contrast, this compound remains a comparatively understudied compound. While it shows potential as an antibiotic modulator, a significant gap exists in the literature regarding its other biological activities. Future research should focus on conducting comprehensive in vitro and in vivo studies to determine the antioxidant, anti-inflammatory, and anticancer properties of this compound. Direct comparative studies with p-coumaric acid under identical experimental conditions would be invaluable for a more definitive assessment of their relative therapeutic potential. Elucidating the signaling pathways modulated by this compound will also be crucial in understanding its mechanism of action and identifying potential therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. p-Coumaric Acid Protects Human Lens Epithelial Cells against Oxidative Stress-Induced Apoptosis by MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity and Release Kinetics of Caffeic and p-Coumaric Acids from Hydrocolloid-Based Active Films for Healthy Packaged Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Inflammatory Effects of p-coumaric Acid in LPS-StimulatedRAW264.7 Cells: Involvement of NF-úB and MAPKs Pathways | Semantic Scholar [semanticscholar.org]
- 18. p-Coumaric Acid Protects Human Lens Epithelial Cells against Oxidative Stress-Induced Apoptosis by MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. mdpi.com [mdpi.com]
- 22. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. turkjps.org [turkjps.org]
- 26. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Determination of Mushroom Tyrosinase Inhibition Activity [bio-protocol.org]
- 30. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Activities of 3-Methoxycinnamic Acid and Caffeic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed comparison of the anticancer activities of two phenolic compounds: 3-Methoxycinnamic acid and caffeic acid. While caffeic acid is a well-researched natural compound with established anticancer properties, direct evidence for the anticancer activity of this compound is notably limited in publicly available scientific literature. This comparison, therefore, draws upon the extensive data available for caffeic acid and contrasts it with the current, albeit sparse, information on this compound and its more studied derivatives. The objective is to present a clear, data-driven overview to inform future research and drug development endeavors.
Introduction
Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest in oncology for their potential therapeutic effects. Among these, caffeic acid has been extensively studied and has demonstrated a wide range of biological activities, including potent anticancer effects. This compound, a structurally related compound, has been investigated to a much lesser extent. This guide aims to consolidate the available experimental data to provide a comparative perspective on their anticancer potential.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for caffeic acid and derivatives of this compound against various cancer cell lines. It is important to note the lack of direct IC50 data for this compound itself.
Table 1: Cytotoxicity of Caffeic Acid in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |
| HeLa | Cervical Cancer | 327 ± 11.55[1] | 24 |
| CaSki | Cervical Cancer | 220 ± 18.03[1] | 24 |
| SiHa | Cervical Cancer | 157 ± 15.28[1] | 24 |
| C33A | Cervical Cancer | 40 ± 3.21[1] | 24 |
| HT-29 | Colorectal Adenocarcinoma | >1000 | 24, 48 |
| CaCo2 | Colorectal Adenocarcinoma | 85.54 ± 3.17 (µg/ml) | Not Specified |
| PC3 | Prostate Cancer | >1000 | 24, 48 |
| HuH7 | Hepatocellular Carcinoma | >1000 | 24, 48 |
| A673 | Ewing's Sarcoma | 200.7 ± 12.3 (µg/ml) | Not Specified |
| MG-63 | Osteosarcoma | 335.8 ± 21.9 (µg/ml) | Not Specified |
Table 2: Cytotoxicity of this compound Derivatives in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |
| Phosphatidylcholine conjugate of this compound | LoVo/DX (doxorubicin-resistant) | Colon Cancer | 32.1[2] | Not Specified |
| Phosphatidylcholine conjugate of this compound | MV4-11 | Leukemia | 30.5[2] | Not Specified |
| Alpha cyano-4-hydroxy-3-methoxycinnamic Acid | MCF-7, T47D, MDA-231 | Breast Cancer | Dose- and time-dependent decrease in proliferation[3] | Not Specified |
Note: The data for this compound derivatives is presented for contextual understanding and does not represent the activity of the parent compound.
Mechanisms of Anticancer Action
Caffeic Acid
Caffeic acid exerts its anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
-
Induction of Apoptosis: Caffeic acid has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases, the key executioners of apoptosis.[4]
-
Cell Cycle Arrest: Caffeic acid can arrest the cell cycle at various phases, preventing cancer cells from proliferating. For instance, it has been observed to cause G2/M phase arrest in some cancer cell lines.[3]
-
Modulation of Signaling Pathways: Caffeic acid is known to modulate several key signaling pathways involved in cancer progression, including:
-
NF-κB Pathway: It can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[5]
-
STAT3 Pathway: Caffeic acid can suppress the activation of STAT3, another transcription factor involved in tumor cell proliferation and survival.[6]
-
PI3K/Akt and MAPK/ERK Pathways: It has been shown to attenuate the hyperactivation of these pathways, which are often associated with drug resistance in cancer cells.
-
This compound and its Derivatives
Direct evidence for the anticancer mechanisms of this compound is scarce. However, studies on its derivatives provide some insights into its potential modes of action.
-
Induction of Apoptosis: A derivative, alpha-cyano-4-hydroxy-3-methoxycinnamic acid, has been shown to induce apoptosis in breast cancer cells, which was correlated with an increase in the pro-apoptotic protein Bax and an increased Bax/Bcl-2 ratio.[3] This suggests that derivatives of this compound may also act through the mitochondrial apoptotic pathway.
-
Cell Cycle Arrest: Phosphatidylcholine conjugates of this compound have been found to cause cell cycle arrest at the G2/M phase in leukemia cells.[2]
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of Caffeic Acid's anticancer activity.
Caption: Putative signaling pathway of this compound derivatives.
Caption: General experimental workflow for anticancer activity comparison.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or caffeic acid. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This assay is used to differentiate between live, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Adherent cells are trypsinized, and both adherent and suspension cells are collected by centrifugation.
-
Cell Washing: The cell pellet is washed twice with cold PBS.
-
Resuspension: Cells are resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described for the apoptosis assay.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol (B145695) and incubated at -20°C for at least 2 hours to fix the cells.
-
Washing and Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Following treatment with the compounds, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The available evidence strongly supports the potent anticancer activity of caffeic acid, mediated through the induction of apoptosis and cell cycle arrest via modulation of key signaling pathways. In contrast, there is a significant gap in the literature regarding the anticancer effects of this compound. While studies on its derivatives suggest potential antiproliferative and pro-apoptotic properties, direct experimental data on the parent compound is lacking.
This guide highlights the need for further research to elucidate the anticancer potential of this compound. Future studies should focus on:
-
Direct in vitro evaluation: Determining the IC50 values of this compound against a broad panel of cancer cell lines.
-
Mechanistic studies: Investigating its effects on apoptosis, cell cycle progression, and key signaling pathways in cancer cells.
-
Comparative analyses: Performing head-to-head comparisons with caffeic acid and other cinnamic acid derivatives to understand structure-activity relationships.
Such research will be crucial in determining whether this compound holds promise as a novel therapeutic agent for cancer treatment.
References
- 1. Synergistic effects of cisplatin-caffeic acid induces apoptosis in human cervical cancer cells via the mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of phosphatidylcholines with cinnamic and 3-methoxycinnamic acids with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells | PLOS One [journals.plos.org]
- 4. Therapeutic Implications of Caffeic Acid in Cancer and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the Neuroprotective Effects of Methoxycinnamic Acid Isomers
An In-depth Examination of Ortho-, Meta-, and Para-Methoxycinnamic Acid in Mitigating Neuronal Damage
For researchers and professionals in the fields of neuroscience and drug development, identifying compounds that can protect neurons from damage is a critical area of study. Among the promising candidates are the isomers of methoxycinnamic acid, which have demonstrated potential neuroprotective properties. This guide provides a detailed comparison of the neuroprotective effects of ortho-, meta-, and para-methoxycinnamic acid, with a focus on their efficacy, underlying mechanisms, and the experimental data supporting these findings.
Comparative Neuroprotective Efficacy
Studies have consistently shown that the positioning of the methoxy (B1213986) group on the cinnamic acid backbone significantly influences its neuroprotective activity. The para-isomer (p-methoxycinnamic acid or p-MCA) has emerged as the most potent of the three.
In studies evaluating their ability to protect cultured cortical neurons from glutamate-induced excitotoxicity, p-MCA demonstrated significantly stronger neuroprotective activity compared to both ortho-methoxycinnamic acid (o-MCA) and meta-methoxycinnamic acid (m-MCA).[1] While direct comparative quantitative data from a single study is limited, the qualitative evidence strongly supports the superiority of the para-isomer. Research indicates that aromatic substitution with methoxy groups at the C-2 (ortho) or C-3 (meta) positions results in little to no enhancement of neuroprotective activity compared to the notable potentiation seen with substitution at the C-4 (para) position.[1]
Table 1: Summary of Neuroprotective Effects of Methoxycinnamic Acid Isomers Against Glutamate-Induced Neurotoxicity
| Isomer | Relative Neuroprotective Potency | Key Mechanistic Insights |
| p-Methoxycinnamic Acid (p-MCA) | High | Partial antagonist of NMDA receptors, reduces intracellular Ca²⁺ influx, decreases nitric oxide and cellular peroxide production.[1] |
| m-Methoxycinnamic Acid (m-MCA) | Low to Moderate | Weaker neuroprotective activity compared to the para-isomer.[1] |
| o-Methoxycinnamic Acid (o-MCA) | Low to Moderate | Weaker neuroprotective activity compared to the para-isomer.[1] |
Mechanistic Insights into Neuroprotection
The primary mechanism underlying the neuroprotective effects of methoxycinnamic acid isomers, particularly the para-isomer, involves the modulation of glutamate (B1630785) receptor activity and the subsequent reduction of excitotoxicity-induced downstream events.
Glutamatergic Antagonism
Excessive stimulation of glutamate receptors, especially the N-methyl-D-aspartate (NMDA) receptor, leads to a massive influx of calcium ions (Ca²⁺) into neurons, a key event in excitotoxic cell death.[1] p-MCA has been shown to act as a partial antagonist at the NMDA receptor.[1] It inhibits the binding of ligands to the glutamate and glycine (B1666218) sites on the NMDA receptor, thereby reducing its activation.[1] This antagonistic action is more pronounced against NMDA-induced neurotoxicity than that induced by kainic acid, another glutamate receptor agonist.[1]
Regulation of Intracellular Calcium and Oxidative Stress
By partially blocking NMDA receptors, p-MCA effectively diminishes the excessive influx of Ca²⁺ that accompanies glutamate-induced neurotoxicity.[1] This reduction in intracellular calcium has several beneficial downstream effects:
-
Decreased Nitric Oxide Production: The overproduction of nitric oxide (NO), a key mediator of neuronal damage, is attenuated.[1]
-
Reduced Cellular Peroxides: p-MCA effectively lowers the levels of cellular peroxides, indicating a reduction in oxidative stress.[1]
The following diagram illustrates the proposed signaling pathway for the neuroprotective action of p-methoxycinnamic acid.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the neuroprotective effects of methoxycinnamic acid isomers.
Primary Cortical Neuron Culture
-
Source: Cortices are dissected from rat embryos (typically embryonic day 17).
-
Procedure: The cortical tissue is dissociated into single cells and plated on poly-L-lysine-coated culture dishes.
-
Culture Medium: Cells are maintained in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and other necessary nutrients.
-
Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂. Experiments are typically performed on mature cultures (e.g., 17 days in vitro).
Glutamate-Induced Neurotoxicity Assay
-
Objective: To assess the ability of methoxycinnamic acid isomers to protect neurons from glutamate-induced cell death.
-
Procedure:
-
Primary cortical neurons are pre-treated with various concentrations of the methoxycinnamic acid isomers for a specified period (e.g., 1 hour).
-
A neurotoxic concentration of glutamate (e.g., 100 µM) is then added to the culture medium.
-
After a defined exposure time (e.g., 5-10 minutes), the glutamate-containing medium is removed and replaced with fresh medium.
-
Neuronal viability is assessed 24 hours later.
-
The following diagram outlines the experimental workflow for assessing neuroprotection against glutamate-induced toxicity.
Lactate Dehydrogenase (LDH) Assay for Cell Viability
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis (death). Measuring LDH activity in the medium provides an index of cell death.
-
Procedure:
-
At the end of the neurotoxicity experiment, a sample of the culture medium is collected.
-
The LDH activity in the medium is measured using a commercially available colorimetric assay kit.
-
The amount of LDH released is proportional to the number of dead cells. Neuroprotection is quantified as the percentage reduction in LDH release in treated cells compared to untreated, glutamate-exposed cells.
-
Measurement of Intracellular Calcium ([Ca²⁺]i)
-
Principle: Fluorescent Ca²⁺ indicators are used to measure changes in intracellular calcium concentrations.
-
Procedure:
-
Cultured neurons are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are then exposed to glutamate in the presence or absence of the methoxycinnamic acid isomer.
-
Changes in fluorescence intensity, which correlate with changes in [Ca²⁺]i, are monitored using a fluorescence microscope or a plate reader.
-
Measurement of Cellular Peroxides
-
Principle: The production of reactive oxygen species (ROS), such as cellular peroxides, is a hallmark of oxidative stress.
-
Procedure:
-
Neurons are loaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
After exposure to glutamate with or without the test compound, the fluorescence intensity is measured. An increase in fluorescence indicates an increase in cellular peroxide levels.
-
Conclusion
The available evidence strongly indicates that among the methoxycinnamic acid isomers, p-methoxycinnamic acid is the most effective neuroprotective agent against glutamate-induced excitotoxicity. Its mechanism of action is primarily attributed to its ability to act as a partial antagonist at NMDA receptors, leading to a reduction in calcium influx and subsequent oxidative stress. These findings position p-MCA as a promising lead compound for the development of novel therapies for neurodegenerative disorders where excitotoxicity plays a significant pathogenic role. Further research is warranted to fully quantify the comparative efficacy of the three isomers and to further elucidate the detailed molecular interactions and downstream signaling pathways involved in their neuroprotective effects.
References
Unveiling Potent Tyrosinase Inhibitors: A Comparative Analysis of Cinnamic Acid Derivatives
For researchers and drug development professionals, the quest for effective and safe tyrosinase inhibitors is a significant focus in the development of treatments for hyperpigmentation and in cosmetic applications. Cinnamic acid and its derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the tyrosinase inhibitory activity of various cinnamic acid derivatives, supported by experimental data and detailed protocols.
Quantitative Comparison of Inhibitory Activity
The efficacy of tyrosinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the tyrosinase inhibitory activities of several cinnamic acid derivatives from various studies, with kojic acid, a well-known tyrosinase inhibitor, included as a reference.
| Compound | IC50 (µM) | Inhibition Type | Source |
| (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate (5a) | 2.0 | Non-competitive | [1] |
| (2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate) 6c | 5.7 | Non-competitive | [2] |
| (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate (5g) | 8.3 | Mixed-type | [1] |
| (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate (6a) | 10.6 | Mixed-type | [1] |
| Cinnamic acid–eugenol ester (c27) | 3.07 | Mixed-type | [3] |
| Compound 9 (unspecified cinnamic acid derivative) | 68.6 | Competitive | [4] |
| Compound 5m (para-chloro substituted) | 77.62 | Uncompetitive | [5] |
| Isoferulic acid (Compound 6) | 114.9 | N/A | [6][7] |
| p-Coumaric acid (Compound 2) | 115.6 | N/A | [6][7] |
| Dihydro-p-coumaric acid (Compound 6a) | 195.7 | N/A | [6][7] |
| Cinnamic acid | 121.4 - 5925.0 | Mixed-type | [1][8] |
| Kojic Acid (Positive Control) | 16.7 - 32.2 | N/A | [1][2] |
N/A: Not available in the cited source.
The data clearly indicates that synthetic modification of the cinnamic acid scaffold can lead to significantly enhanced tyrosinase inhibitory activity. For instance, the esterification of cinnamic acid derivatives with paeonol (B1678282) or thymol (B1683141) has yielded compounds with IC50 values in the low micromolar range, far surpassing the activity of the parent compounds.[1] Notably, the presence of a hydroxyl group at the 4-position of the cinnamic acid moiety appears to improve activity.[1]
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
The most common method for evaluating the tyrosinase inhibitory activity of compounds is a spectrophotometric assay using mushroom tyrosinase and L-DOPA as the substrate.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome (B613829), a colored product that can be quantified by measuring its absorbance at a specific wavelength. The presence of an inhibitor will reduce the rate of dopachrome formation.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Test compounds (cinnamic acid derivatives)
-
Phosphate (B84403) buffer (typically pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Dissolve the test compounds in DMSO to prepare stock solutions, which are then diluted with phosphate buffer to various concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of the test compound solution at different concentrations.
-
Add the mushroom tyrosinase solution to each well and incubate for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance of the plate at a specific wavelength (e.g., 475 nm or 510 nm) in kinetic mode for a defined period (e.g., 30-60 minutes).[9]
-
-
Data Analysis:
-
The rate of reaction is determined from the slope of the linear portion of the absorbance versus time curve.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Experimental Workflow and Inhibition Mechanism
To further clarify the experimental process and the underlying mechanism of inhibition, the following diagrams are provided.
Caption: Experimental workflow for tyrosinase inhibition assay.
The inhibitory mechanism of these compounds can vary, affecting the enzyme in different ways. The following diagram illustrates the logical relationship of how cinnamic acid derivatives can inhibit tyrosinase, leading to a reduction in melanin (B1238610) synthesis.
Caption: Mechanism of tyrosinase inhibition by cinnamic acid derivatives.
Concluding Remarks
The presented data underscores the potential of cinnamic acid derivatives as potent tyrosinase inhibitors. The diverse range of IC50 values and inhibition types highlights the importance of structure-activity relationship studies in designing novel and more effective inhibitors. The provided experimental protocol offers a standardized approach for evaluating the efficacy of these compounds. Further research, including in vivo studies and safety assessments, is crucial for the translation of these findings into clinical and cosmetic applications. The inhibition of tyrosinase is a key strategy for managing hyperpigmentation, and cinnamic acid derivatives represent a valuable scaffold for the development of next-generation therapeutic and cosmetic agents.[2]
References
- 1. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. Tyrosinase inhibitory activities of cinnamic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Tyrosinase Inhibitor Assay Kit (Colorimetric) (ab204715) | Abcam [abcam.com]
The Methoxy Group's Influence: A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Cinnamic Acids
A comprehensive analysis of methoxy-substituted cinnamic acids reveals a significant correlation between the position and number of methoxy (B1213986) groups on the phenyl ring and their resulting biological activities. This guide provides a comparative overview of their antioxidant, anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Methoxy-substituted cinnamic acids, a class of phenolic compounds widely distributed in the plant kingdom, have garnered substantial interest for their diverse pharmacological effects. The addition of one or more methoxy groups to the basic cinnamic acid structure profoundly modulates their electronic and steric properties, thereby influencing their interaction with biological targets. This guide synthesizes key findings on their structure-activity relationships (SAR) to aid in the development of novel therapeutic agents.
Comparative Analysis of Biological Activities
The biological efficacy of methoxy-substituted cinnamic acids is intricately linked to the substitution pattern on the aromatic ring. The following tables summarize quantitative data from various studies, offering a clear comparison of their performance in key biological assays.
Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose, with lower IC50 values indicating higher antioxidant potential.
Table 1: Antioxidant Activity of Methoxy-Substituted Cinnamic Acids
| Compound Name | Substitution Pattern | DPPH Assay (IC50 µM) | Reference |
| Cinnamic Acid | Unsubstituted | >1000 | [1] |
| p-Coumaric Acid | 4-hydroxy | 35.7 | [1] |
| Ferulic Acid | 4-hydroxy-3-methoxy | 25.4 | [1] |
| Sinapic Acid | 4-hydroxy-3,5-dimethoxy | 18.6 | [1] |
| p-Methoxycinnamic Acid (p-MCA) | 4-methoxy | - | - |
Note: Data for p-MCA in the DPPH assay was not explicitly found in the provided search results in terms of a specific IC50 value, though its antioxidant properties are widely reported.
The data suggests that the presence of a hydroxyl group is crucial for antioxidant activity, and the addition of methoxy groups, as seen in ferulic and sinapic acids, further enhances this activity.[1][2] The methoxy groups' electron-donating nature helps to stabilize the phenoxyl radical formed during the scavenging process.[3][4]
Anticancer Activity
The cytotoxic effects of methoxy-substituted cinnamic acids against various cancer cell lines are often assessed using the MTT assay, which measures cell viability.
Table 2: Anticancer Activity of Methoxy-Substituted Cinnamic Acids
| Compound | Cell Line | Activity | Concentration | Reference |
| p-Methoxycinnamic Acid (p-MCA) | HT-29 (Colon) | Inhibition of proliferation | 50 µM | [5] |
| p-Methoxycinnamic Acid (p-MCA) | SW480 (Colon) | Interference with colony formation | - | [5] |
| Alpha-cyano-4-hydroxy-3-methoxycinnamic Acid | MCF-7, T47D, MDA-231 (Breast) | Dose- and time-dependent decrease of cell proliferation and viability | - | [6] |
Note: Specific IC50 values for anticancer activity were not consistently available in the initial search results. The table reflects the reported qualitative and concentration-dependent effects.
p-Methoxycinnamic acid has demonstrated the ability to inhibit the proliferation of colon cancer cells.[5] Its mechanism of action in human colon adenocarcinoma cell lines involves the induction of apoptosis through the activation of caspases 3 and 9 and the release of cytochrome C.[5] Furthermore, a derivative, alpha-cyano-4-hydroxy-3-methoxycinnamic acid, has shown potent anti-proliferative and pro-apoptotic effects in breast cancer cells.[6]
Antimicrobial Activity
The antimicrobial potential is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 3: Antimicrobial Activity of p-Methoxycinnamic Acid (p-MCA)
| Microorganism | Type | MIC Value | Reference |
| Gram-negative bacteria | Bacteria | 50.4 µM - 449 µM | [5] |
| Gram-positive bacteria | Bacteria | 50.4 µM - 449 µM | [5] |
| Fungal species | Fungi | Higher inhibition compared to bacteria | [5] |
| Colistin-resistant Acinetobacter baumannii | Bacteria | 128 - 512 µg/mL | [7] |
p-Methoxycinnamic acid exhibits broad-spectrum antimicrobial activity, with notable efficacy against both bacteria and fungi.[5] It has been shown to be more potent than unsubstituted cinnamic acid.[5] Interestingly, p-MCA also demonstrates activity against antibiotic-resistant strains like colistin-resistant Acinetobacter baumannii.[7]
Anti-inflammatory Activity
The anti-inflammatory effects of p-MCA have been demonstrated in preclinical models. In a study on 1,2-dimethylhydrazine-induced rat colon carcinogenesis, p-MCA supplementation was found to reverse pathological alterations. The mechanism involves the downregulation of key inflammatory markers.[8]
Key Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by methoxy-substituted cinnamic acids and the methods used to study them, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin | MDPI [mdpi.com]
- 6. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of 3-Methoxycinnamic Acid and its Analogs on Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest in oncological research for their potential as anticancer agents. This guide provides a comparative overview of the in vitro cytotoxicity of 3-Methoxycinnamic acid and its structurally related analogs against various cancer cell lines. While direct and extensive cytotoxic data for this compound is limited in the current literature, this document consolidates available information on its closely related derivatives to offer a broader perspective on their therapeutic potential. The primary mechanisms of action for these compounds involve the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways.
Comparative Cytotoxicity of Methoxycinnamic Acid Derivatives
Direct data on the half-maximal inhibitory concentration (IC50) of this compound is scarce. One study investigating phosphatidylcholine conjugates of this compound reported that the free acid exhibited low activity, with an IC50 value greater than 625 µM against the doxorubicin-resistant colon cancer cell line, LoVo/DX.[1] This suggests that this compound itself may have limited cytotoxic potency.
In contrast, various other methoxycinnamic acid derivatives have demonstrated significant cytotoxic effects across a range of cancer cell lines. The following table summarizes the IC50 values for some of these related compounds, providing a comparative landscape of their anticancer activity.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |
| Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) | PC-3 (Prostate) | 300 |
| LNCaP (Prostate) | 500 | |
| HCT-15 (Colorectal) | 154 µg/mL | |
| 143B (Osteosarcoma) | 59.88 (48h) | |
| MG63 (Osteosarcoma) | 66.47 (48h) | |
| 3,4,5-Trimethoxycinnamic Acid (TMCA) Ester S1 | MDA-MB-231 (Breast) | 46.7 |
| TMCA Ester S5 (Dihydroartemisinin conjugate) | PC-3 (Prostate) | 17.22 |
| SGC-7901 (Gastric) | 11.82 | |
| A549 (Lung) | 0.50 | |
| MDA-MB-435s (Melanoma) | 5.33 | |
| TMCA Ester S8 | A549 (Lung) | 36.7 |
| Hep3B (Hepatocellular Carcinoma) | 23.2 | |
| HT-29 (Colon) | 23.8 | |
| MCF-7 (Breast) | 6.4 | |
| 4-Methoxycinnamic Acid Amide Derivative 5 | A549 (Lung) | 10.36 |
| Coumarin-Cinnamic Acid Hybrid 4 | HL60 (Leukemia) | 8.09 |
| MCF-7 (Breast) | 3.26 | |
| A549 (Lung) | 9.34 |
Mechanisms of Action
The anticancer effects of cinnamic acid derivatives are primarily attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.
Apoptosis Induction: Many cinnamic acid derivatives, including ferulic acid, trigger apoptosis in cancer cells.[2][3] This is often mediated by altering the expression of key regulatory proteins. A common mechanism involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), ultimately resulting in apoptotic cell death.[5]
Cell Cycle Arrest: Cinnamic acid derivatives have been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. For instance, some derivatives can induce G0/G1 phase arrest, which is associated with an increased expression of the tumor suppressor protein p53.[6] Others can cause cell cycle arrest at the G2/M phase.[6][7] This disruption of the normal cell cycle progression prevents cancer cells from dividing and growing.
Signaling Pathways
The cytotoxic effects of methoxycinnamic acid derivatives are mediated by the modulation of several key signaling pathways that are often dysregulated in cancer.
Caption: Putative signaling pathways modulated by methoxycinnamic acid derivatives leading to apoptosis and cell cycle arrest.
Ferulic acid, for example, has been shown to block the activation of pathways such as the extracellular-signal-regulated kinase (ERK)/Akt pathway.[2] The PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation, is another target for some cinnamic acid derivatives.[8] Furthermore, the tumor suppressor p53 signaling pathway can be activated, leading to cell cycle arrest and apoptosis.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the in vitro cytotoxicity of compounds like this compound.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the in vitro cytotoxicity of a test compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or its derivatives) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them. Wash the collected cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Conclusion
While this compound itself appears to have low intrinsic cytotoxicity, its structural backbone is a promising scaffold for the development of more potent anticancer agents. The data on its derivatives, particularly those with additional methoxy (B1213986) or hydroxyl groups, or those conjugated to other molecules, demonstrate that modifications to the parent cinnamic acid structure can significantly enhance cytotoxic activity against a variety of cancer cell lines. The primary mechanisms of action for these compounds involve the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways. Further research focusing on the synthesis and evaluation of novel this compound derivatives is warranted to explore their full therapeutic potential in oncology. The experimental protocols detailed in this guide provide a robust framework for such future investigations.
References
- 1. Synthesis and biological evaluation of phosphatidylcholines with cinnamic and 3-methoxycinnamic acids with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of 3-Methoxycinnamic Acid and Its Ester Derivatives
An Objective Guide for Researchers and Drug Development Professionals
Introduction: 3-Methoxycinnamic acid (3-MCA), a derivative of the naturally occurring phenylpropanoid, cinnamic acid, has garnered significant interest in the scientific community for its potential therapeutic applications. The structural modification of its carboxylic acid group to form various esters can significantly influence its physicochemical properties, such as lipophilicity, and consequently, its biological efficacy. This guide provides a comparative overview of the efficacy of 3-MCA and its ester derivatives across several key biological activities, supported by available experimental data. It is important to note that while direct comparative studies on 3-MCA and its esters are limited, this guide draws upon data from closely related methoxycinnamic acid derivatives to provide a comprehensive analysis.
Comparative Biological Efficacy
The esterification of cinnamic acids, including methoxy-substituted analogs, has been shown to frequently enhance their biological activities. This is often attributed to increased lipophilicity, which can facilitate passage across cellular membranes.
Cytotoxic Activity
Ester derivatives of methoxy-substituted cinnamic acids have demonstrated notable cytotoxic effects against various cancer cell lines. While specific comparative data for 3-MCA is sparse, studies on related compounds like 3,4,5-trimethoxycinnamic acid (TMCA) and p-methoxycinnamic acid highlight the potential of esterification. For instance, an ester of TMCA with dihydroartemisinin (B1670584) exhibited significant antitumor activity with low IC50 values against several cancer cell lines[1]. Another study reported that a methoxybenzyl ester of p-methoxycinnamic acid was potent against HCT-116 colon carcinoma cells[2].
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| TMCA-dihydroartemisinin ester (Ester S5)[1] | A549 (Lung) | 0.50 |
| MDA-MB-435s (Melanoma) | 5.33 | |
| SGC-7901 (Gastric) | 11.82 | |
| PC-3 (Prostate) | 17.22 | |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate[2] | HCT-116 (Colon) | 16.2 |
| 4-senecioyloxymethyl-6,7-dimethoxycoumarin TMCA ester (Ester S6)[1] | B16 (Melanoma) | 6.74 µg/mL |
| HCT116 (Colon) | 8.31 µg/mL | |
| 2',5'-dimethoxychalcone TMCA ester (Ester S8)[1] | MCF-7 (Breast) | 6.4 |
| Hep 3B (Hepatoma) | 23.2 | |
| HT-29 (Colon) | 23.8 | |
| A549 (Lung) | 36.7 |
Table 1: Comparative Cytotoxicity of Methoxycinnamic Acid Esters. Data is compiled from various sources and experimental conditions may differ. TMCA refers to 3,4,5-trimethoxycinnamic acid.
Antimicrobial Activity
Studies have indicated that 3-MCA itself possesses limited direct antibacterial activity, with a Minimum Inhibitory Concentration (MIC) greater than 512 μg/mL[3]. However, it has been shown to potentiate the effects of antibiotics against multidrug-resistant bacteria[3]. In contrast, esterification of cinnamic acids has been demonstrated to significantly enhance their antimicrobial potency. For example, various alkyl esters of cinnamic acid have shown improved activity against a range of bacteria and fungi compared to the parent acid[4].
| Compound | S. aureus (MIC, µM) | S. epidermidis (MIC, µM) | P. aeruginosa (MIC, µM) | C. albicans (MIC, µM) |
| Cinnamic Acid | >1578.16 | >1578.16 | >1578.16 | >1578.16 |
| Methyl Cinnamate | 1578.16 | 1578.16 | 1578.16 | 789.19 |
| Ethyl Cinnamate | 1452.72 | 1452.72 | 1452.72 | 726.36 |
| Butyl Cinnamate | 626.62 | 626.62 | 626.62 | 626.62 |
| Decyl Cinnamate | 550.96 | 550.96 | 550.96 | >550.96 |
| Benzyl Cinnamate | 537.81 | 537.81 | 1075.63 | >1075.63 |
Table 2: Comparative Antimicrobial Activity of Cinnamic Acid and its Esters. Data adapted from a study on cinnamic acid esters, highlighting the trend of increased potency with esterification[4]. While not specific to 3-MCA, this demonstrates the general effect of esterification.
Anti-inflammatory and Antioxidant Activity
| Compound/Derivative | Assay | IC50/Activity |
| Cinnamic Acid Derivatives | DPPH Radical Scavenging | Amides often show more potent activity than esters[7] |
| Ferulic and Sinapic Acid Esters | Carrageenan-induced rat paw edema | 17–72% reduction at 150 μmol/kg[5][6] |
| 3,4-dimethoxycinnamic acid derivatives | DPPH Radical Scavenging | Considerable activity, comparable to Trolox[5] |
Table 3: Anti-inflammatory and Antioxidant Activity of Methoxycinnamic Acid Derivatives. This table provides a qualitative comparison based on available literature.
Signaling Pathway Modulation: The MAPK/ERK Pathway
Several studies have implicated the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway in the mechanism of action of cinnamic acid derivatives[8][9]. This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival. The modulation of this pathway by methoxycinnamic acid esters can lead to their observed anticancer effects. For instance, a monomethoxylated cinnamic acid derivative was found to reduce the expression of phosphorylated-ERK in A549 lung cancer cells[8].
Caption: Putative modulation of the MAPK/ERK signaling pathway by this compound esters.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.
Workflow:
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 3-Methoxycinnamic Acid
For researchers, scientists, and drug development professionals, understanding the target profile and potential off-target effects of a compound is paramount for successful therapeutic development. This guide provides a comparative analysis of 3-Methoxycinnamic acid's (3-MCA) performance in various biological assays, offering insights into its cross-reactivity and potential applications alongside structurally similar alternatives.
This document summarizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways to facilitate a comprehensive understanding of 3-MCA's bioactivity. While direct, extensive cross-reactivity profiling of 3-MCA is an emerging area of research, this guide collates existing data on its activities and those of its isomers and related cinnamic acid derivatives to provide a valuable comparative resource.
Comparative Analysis of Biological Activity
To provide a clear overview of the biological effects of this compound and its common positional isomers, ortho-Methoxycinnamic acid (o-MCA) and para-Methoxycinnamic acid (p-MCA), the following table summarizes their reported activities and, where available, their half-maximal inhibitory or effective concentrations (IC50/EC50). It is important to note that the breadth of research varies significantly between these isomers, with p-MCA being the most extensively studied.
| Biological Activity | This compound (3-MCA) | p-Methoxycinnamic Acid (p-MCA) | o-Methoxycinnamic Acid (o-MCA) | Key Alternatives & Notes |
| Antimicrobial | No direct antibacterial effect (MIC > 512 µg/mL), but enhances antibiotic efficacy.[1] | Weak to moderate antibacterial and antifungal activity (MICs ranging from 50.4 µM to 449 µM for various species).[1] | Limited data available. | Ferulic acid and other cinnamic acid derivatives show a range of antimicrobial activities. |
| Anticancer | Limited data available. Esters of methoxylated cinnamic acids show antiproliferative effects. | Cytotoxic against various cancer cell lines, with IC50 values reported in the micromolar range for some cell lines.[2] Induces apoptosis via caspase activation.[3] | Limited data available. | Numerous synthetic derivatives of cinnamic acid have been developed with potent anticancer activities.[4][5][6][7] |
| Neuroprotective | Limited data available. | Demonstrates neuroprotective effects in in vitro models of glutamate-induced neurotoxicity. | Limited data available. | Ferulic acid and 3,4-dimethoxycinnamic acid also exhibit neuroprotective properties.[3] |
| Enzyme Inhibition | Moderate binding affinity to certain bacterial proteins in silico.[1] | Inhibitor of α-glucosidase and tyrosinase. | Limited data available. | Cinnamic acid derivatives are known to inhibit a variety of enzymes, including kinases and chorismatases.[5][6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of cinnamic acid derivatives.
Antibacterial Synergy Assay (Checkerboard Method)
This assay is used to assess the combined effect of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture (e.g., E. coli, S. aureus)
-
Stock solutions of this compound and antibiotic of interest
-
Spectrophotometer
Procedure:
-
Prepare serial twofold dilutions of the antibiotic horizontally and this compound vertically in the microtiter plate containing MHB.
-
Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10^5 CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by visual inspection of turbidity or by measuring absorbance.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.
Tyrosinase Inhibition Assay
This colorimetric assay measures the inhibition of mushroom tyrosinase, an enzyme involved in melanin (B1238610) synthesis.
Materials:
-
96-well microtiter plates
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compound (this compound or alternatives)
-
Microplate reader
Procedure:
-
Add phosphate buffer, test compound solution, and tyrosinase solution to the wells of a 96-well plate.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding the L-DOPA substrate solution.
-
Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome (B613829) formation.
-
Calculate the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the control.
α-Glucosidase Inhibition Assay
This assay is used to screen for inhibitors of α-glucosidase, a target for type 2 diabetes treatment.
Materials:
-
96-well microtiter plates
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compound (this compound or alternatives)
-
Sodium carbonate solution
-
Microplate reader
Procedure:
-
Add phosphate buffer, test compound solution, and α-glucosidase solution to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Calculate the percentage of inhibition.
Visualizing Molecular Interactions and Pathways
To provide a clearer understanding of the potential mechanisms of action and experimental workflows, the following diagrams have been generated using Graphviz.
Conclusion
This compound exhibits interesting biological activities, particularly in its ability to potentiate the effects of existing antibiotics. While comprehensive data on its cross-reactivity is still developing, comparisons with its structural isomers, especially the well-studied p-Methoxycinnamic acid, provide valuable insights into its potential therapeutic applications and off-target effects. The provided experimental protocols and pathway visualizations serve as a foundation for researchers to further explore the pharmacological profile of 3-MCA and other cinnamic acid derivatives. Future research should focus on systematic screening of 3-MCA against a broad panel of biological targets to fully elucidate its selectivity and potential for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cinnamic acid derivatives as inhibitors for chorismatases and isochorismatases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Effects of 3-Methoxycinnamic Acid and Structurally Related Phenolic Compounds on Mitochondrial Function: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of 3-Methoxycinnamic acid (3-MCA) and its structural analogs—ferulic acid, caffeic acid, and sinapic acid—on mitochondrial function. While research on the direct mitochondrial effects of 3-MCA is emerging, this document synthesizes available quantitative data for its better-studied counterparts to offer a valuable resource for investigators in neurodegenerative disease, metabolic disorders, and other fields where mitochondrial health is a key therapeutic target.
Comparative Analysis of Mitochondrial Parameters
The following tables summarize the quantitative effects of ferulic acid, caffeic acid, and sinapic acid on key indicators of mitochondrial function. Data for this compound is currently limited in the scientific literature, and the values presented are inferred from structurally similar compounds or studies on related isomers, highlighting a significant area for future research.
| Compound | Parameter | Model System | Concentration | Effect | Reference |
| This compound (3-MCA) | Mitochondrial Respiration | Not Available | - | Data not available | |
| ATP Production | Not Available | - | Data not available | ||
| Mitochondrial Membrane Potential (MMP) | Not Available | - | Data not available | ||
| Mitochondrial ROS Production | Not Available | - | Data not available | ||
| Ferulic Acid | Mitochondrial Respiration | Palmitate-treated HepG2 cells | 50, 100, 200 µM | Restored mitochondrial dynamics | [1] |
| ATP Production | Palmitate-treated HepG2 cells | 50, 100, 200 µM | Increased ATP levels | [1] | |
| Mitochondrial Membrane Potential (MMP) | Palmitate-treated HepG2 cells | 50, 100, 200 µM | Restored MMP (increased red/green fluorescence ratio) | [1] | |
| Mitochondrial ROS Production | Palmitate-treated HepG2 cells | 50, 100, 200 µM | Reduced mitochondrial ROS accumulation | [1] | |
| Caffeic Acid | Mitochondrial Respiration (State 3) | Ischemia-induced rat kidney mitochondria | 22, 34 mg/kg | Increased by 19-20% | [2] |
| Respiratory Control Index (RCI) | Ischemia-induced rat kidney mitochondria | 22, 34 mg/kg | Increased by 21-33% | [2] | |
| Complex I Activity | Ischemia-induced rat kidney mitochondria | 22, 34 mg/kg | Increased by 18-98% (20 min ischemia) | [2] | |
| ATP Production | Isoproterenol-induced rat heart mitochondria | 15 mg/kg | Significantly increased | [3] | |
| Mitochondrial Membrane Potential (MMP) | Not explicitly quantified | - | Stabilized | [4] | |
| Mitochondrial ROS Production | Not explicitly quantified | - | Reduced | [5] | |
| Sinapic Acid | Succinate (B1194679) Dehydrogenase (SDH) Activity | Tramadol-treated isolated rat brain mitochondria | 50, 100 µM | Ameliorated decrease in SDH activity | [6] |
| ATP Production | Not explicitly quantified | - | Implied improvement through mitochondrial protection | [7] | |
| Mitochondrial Membrane Potential (MMP) | Tramadol-treated isolated rat brain mitochondria | 50, 100 µM | Ameliorated depolarization | [6] | |
| Mitochondrial ROS Production | Tramadol-treated isolated rat brain mitochondria | 50, 100 µM | Ameliorated accumulation of ROS | [6] |
Signaling Pathways in Mitochondrial Protection
The protective effects of these cinnamic acid derivatives on mitochondria are mediated by complex signaling pathways. While the specific pathways for 3-MCA are yet to be fully elucidated, research on its analogs provides valuable insights.
Ferulic Acid: Ferulic acid has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway .[1][8] AMPK is a master regulator of cellular energy homeostasis. Its activation can lead to the stimulation of mitochondrial biogenesis and an improvement in mitochondrial function. Ferulic acid may also engage the Sirtuin 1 (SIRT1) pathway, which is involved in mitochondrial biogenesis and function.[9]
Caption: Ferulic Acid Signaling Pathway.
Caffeic Acid: Caffeic acid is known to exert its protective effects through the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .[5][10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative stress-induced mitochondrial damage.
Caption: Caffeic Acid Signaling Pathway.
Sinapic Acid: Sinapic acid has been reported to modulate the Nrf2/Heme Oxygenase-1 (HO-1) and NF-κB signaling pathways .[11] By activating the Nrf2/HO-1 pathway, sinapic acid enhances antioxidant defenses. Its ability to inhibit the pro-inflammatory NF-κB pathway further contributes to its protective effects on mitochondria. Additionally, sinapic acid may stimulate mitochondrial biogenesis through the p38 MAPK/CREB pathway .[7]
Caption: Sinapic Acid Signaling Pathways.
Experimental Protocols
This section outlines a general workflow for assessing the effects of cinnamic acid derivatives on mitochondrial function.
Caption: Experimental Workflow.
Isolation of Mitochondria
A standardized protocol for isolating mitochondria from cultured cells or animal tissues is crucial for obtaining reliable and reproducible results. A common method involves differential centrifugation.
-
Homogenization: Cells or minced tissue are homogenized in an ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA) to disrupt the plasma membrane while keeping mitochondria intact.
-
Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
High-Speed Centrifugation: The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.
-
Washing: The mitochondrial pellet is washed with isolation buffer and re-centrifuged to remove contaminants.
-
Resuspension: The final mitochondrial pellet is resuspended in a suitable assay buffer.
Measurement of Mitochondrial Respiration
High-resolution respirometry (e.g., using an Oroboros Oxygraph-2k) is the gold standard for measuring mitochondrial oxygen consumption.
-
State 2 Respiration: The basal respiration rate is measured after the addition of a substrate (e.g., glutamate (B1630785) and malate (B86768) for Complex I-linked respiration, or succinate for Complex II-linked respiration).
-
State 3 Respiration: ADP is added to stimulate ATP synthesis, and the increased oxygen consumption rate is measured. This reflects the capacity of the electron transport chain coupled to oxidative phosphorylation.
-
State 4 Respiration: An inhibitor of ATP synthase (e.g., oligomycin) is added to measure the leak respiration, where oxygen consumption is not coupled to ATP synthesis.
-
Respiratory Control Ratio (RCR): The ratio of State 3 to State 4 respiration is calculated as an indicator of mitochondrial coupling and health.
Assessment of ATP Production
ATP levels can be quantified using commercially available luciferin/luciferase-based assay kits.
-
Mitochondria are incubated with substrate and ADP.
-
The reaction is stopped, and the amount of ATP produced is measured by the light output from the luciferase reaction, which is proportional to the ATP concentration.
Determination of Mitochondrial Membrane Potential (MMP)
Fluorescent probes are commonly used to assess MMP.
-
JC-1 Assay: The ratiometric dye JC-1 is a widely used indicator. In healthy mitochondria with a high MMP, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the MMP.
-
TMRM/TMRE Staining: Tetramethylrhodamine methyl ester (TMRM) or ethyl ester (TMRE) are cationic dyes that accumulate in the mitochondrial matrix in a membrane potential-dependent manner. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Specific fluorescent probes are used to detect mitochondrial ROS production.
-
MitoSOX Red: This probe specifically targets mitochondria and fluoresces upon oxidation by superoxide.
-
DCFH-DA: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a general ROS indicator that can be used to measure overall cellular ROS levels, with mitochondrial contributions often being significant.
Conclusion
While this compound holds therapeutic promise due to its structural similarity to other neuroprotective and metabolically active cinnamic acid derivatives, there is a clear need for further research to quantify its direct effects on mitochondrial function. This guide provides a framework for such investigations by summarizing the known effects of its analogs—ferulic acid, caffeic acid, and sinapic acid—and detailing the experimental protocols required to generate robust and comparable data. By filling the existing knowledge gaps, the scientific community can better understand the potential of 3-MCA as a modulator of mitochondrial health and a candidate for the development of novel therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Caffeic Acid Phenethyl Ester Reduces Ischemia-Induced Kidney Mitochondrial Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeic acid protects rat heart mitochondria against isoproterenol-induced oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mitochondria-targeted caffeic acid derivative reverts cellular and mitochondrial defects in human skin fibroblasts from male sporadic Parkinson's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caffeic Acid Phenethyl Ester Suppresses Oxidative Stress and Regulates M1/M2 Microglia Polarization via Sirt6/Nrf2 Pathway to Mitigate Cognitive Impairment in Aged Mice following Anesthesia and Surgery | MDPI [mdpi.com]
- 6. Maintenance of mitochondrial function by sinapic acid protects against tramadol-induced toxicity in isolated mitochondria obtained from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ferulic acid restores mitochondrial dynamics and autophagy via AMPK signaling pathway in a palmitate-induced hepatocyte model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ferulic acid and berberine, via Sirt1 and AMPK, may act as cell cleansing promoters of healthy longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caffeic acid activates Nrf2 enzymes, providing protection against oxidative damage induced by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sinapic acid ameliorates cardiac dysfunction and cardiomyopathy by modulating NF-κB and Nrf2/HO-1 signaling pathways in streptozocin induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Methoxycinnamic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for 3-Methoxycinnamic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this chemical.
This compound is a compound that can cause skin, eye, and respiratory tract irritation[1][2]. Therefore, proper handling and disposal are crucial. The primary method of disposal involves engaging a licensed professional waste disposal service[3].
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or chemical safety goggles, gloves, and a lab coat[1]. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[3][4]. An eyewash station and safety shower should be readily accessible[1][4].
In the event of a spill, the material should be swept up or vacuumed and placed into a suitable, sealed container for disposal. It is important to avoid generating dust during cleanup[1][4].
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed hazardous waste contractor. The following steps outline the general procedure:
-
Containerization: Place the this compound waste into a clearly labeled, sealed, and chemically compatible container. Ensure the container is in good condition, free from leaks or cracks[5].
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the quantity of waste, the date of generation, and the location of origin (e.g., laboratory name and room number)[6].
-
Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area. This area should be secure and accessible only to trained personnel[7]. Do not mix this compound with other waste chemicals unless compatibility has been confirmed. It is incompatible with strong oxidizing agents[1][4][8].
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental services company. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Incineration: A common disposal method for this type of chemical is incineration. This typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[3]. This process must be carried out by a certified facility.
-
Contaminated Materials: Any materials contaminated with this compound, such as PPE, filter paper, or spill cleanup supplies, must be disposed of as hazardous waste following the same procedures[3][5].
Under no circumstances should this compound be disposed of down the drain or in regular trash [3][9].
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key hazard information for this compound.
| Property | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | [2] |
| Incompatible Materials | Strong oxidizing agents | [1][4][8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C10H10O3 | CID 637668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 8. fishersci.com [fishersci.com]
- 9. acs.org [acs.org]
Essential Safety and Operational Guide for Handling 3-Methoxycinnamic Acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Methoxycinnamic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory tract irritation.[1][2] While considered a low hazard in usual industrial handling, proper personal protective equipment is mandatory to minimize exposure.[2]
Summary of Personal Protective Equipment (PPE) Requirements
| Protection Area | Required PPE | Standards & Specifications |
| Eye and Face | Chemical safety goggles. A face shield may be necessary if splashing is a risk.[3] | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][4] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.[2][3] | Wear appropriate protective gloves and clothing to prevent skin exposure.[5][6] |
| Respiratory | A NIOSH/MSHA-approved respirator or a European Standard EN 149 equivalent (e.g., N95 dust mask) is required when engineering controls are insufficient, if irritation is experienced, or when handling large quantities that may generate dust.[2] | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4] |
Operational Plan: Handling Procedures
Step 1: Pre-Handling Preparations
-
Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably in a chemical fume hood.[2] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[6][7]
-
PPE Inspection: Before use, inspect all PPE for integrity. Ensure gloves are free of tears or holes and that safety goggles provide a complete seal.
-
Review Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning work.
Step 2: Chemical Handling
-
Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.[2][6]
-
Prevent Contact: Avoid all direct contact with eyes, skin, and clothing.[2] Do not breathe in dust.[8]
-
Container Management: Keep the chemical container tightly closed when not in use.[2][6]
Step 3: Post-Handling Procedures
-
Decontamination: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][5]
-
Clothing: Remove any contaminated clothing and wash it before reuse.[2][5]
-
Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[2][5]
Emergency and Disposal Plans
Spill Cleanup Protocol
-
Evacuate: If a significant spill occurs, restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Contain and Clean: Carefully sweep or vacuum the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][6][8]
Waste Disposal Plan
-
Containerize: Collect waste material in a clearly labeled, sealed container.
-
Regulatory Compliance: Chemical waste must be disposed of in accordance with all local, regional, and national hazardous waste regulations.[8][9] Do not empty into drains.[8]
-
Professional Disposal: Dispose of the contents and container at an approved waste disposal plant.[8][10]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C10H10O3 | CID 637668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
